molecular formula C13H18OS B1367833 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 945953-48-0

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B1367833
CAS No.: 945953-48-0
M. Wt: 222.35 g/mol
InChI Key: CXJRZQPQBNHPPA-UHFFFAOYSA-N
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Description

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C13H18OS and its molecular weight is 222.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJRZQPQBNHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(S1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587481
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945953-48-0
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Properties, Synthesis, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a heterocyclic ketone built upon the medicinally significant tetrahydrobenzo[b]thiophene scaffold. While specific experimental data for this particular analog is limited in public literature, this document synthesizes information from foundational chemical principles and extensive research on related derivatives to project its chemical properties, reactivity, and potential applications. We present a detailed exploration of its predicted spectroscopic characteristics, propose a plausible synthetic pathway, and discuss its potential as a valuable building block for drug discovery, particularly in oncology and infectious diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the chemical space of substituted tetrahydrobenzo[b]thiophenes.

Introduction and Molecular Overview

This compound (Figure 1) is a derivative of the 4,5,6,7-tetrahydrobenzo[b]thiophene core structure. This scaffold is a "privileged" pharmacophore in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Thiophene-containing molecules have seen success in a wide array of therapeutic areas, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2] The tetrahydrobenzo[b]thiophene core, in particular, has been the subject of intensive research, with numerous derivatives showing promise as potent anticancer agents.[3][4]

The subject of this guide, featuring a pentyl group at the C2 position of the thiophene ring, combines the established biological potential of the heterocyclic core with a lipophilic alkyl chain. This modification is anticipated to significantly influence its physicochemical properties, such as solubility and membrane permeability, and could modulate its interaction with biological targets.

This document serves as a predictive and instructional guide. Due to the scarcity of published experimental data for this specific molecule, the following sections on physicochemical properties, spectroscopy, and reactivity are based on established chemical theory and data from closely related analogs, primarily the parent scaffold, 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Figure 1: Structure of this compound Chemical structure of this compound

Physicochemical and Spectroscopic Profile

The introduction of the C5 alkyl chain is expected to alter the physical properties of the parent compound by increasing its molecular weight and lipophilicity.

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C₁₃H₁₈OS-
Molecular Weight 222.35 g/mol -
CAS Number 945953-48-0-
Appearance Expected to be a pale yellow oil or low-melting solidBased on the parent compound being a white to yellow low melting solid.[5]
Melting Point Lower than the 35.5-37 °C of the parent compoundThe flexible pentyl group may disrupt crystal packing, lowering the melting point.[5]
Boiling Point Higher than the 102-110 °C @ 2 Torr of the parent compoundIncreased molecular weight and van der Waals forces lead to a higher boiling point.[5]
Solubility Soluble in organic solvents like chloroform, methanol, ethyl acetate; poorly soluble in water.The parent compound is soluble in chloroform.[5] The pentyl group will decrease water solubility.
Predicted XLogP3 ~4.1Increased lipophilicity compared to the parent compound's XLogP3 of ~2.4.[5]
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics, crucial for the identification and characterization of the molecule during synthesis and analysis. These predictions are based on the analysis of the parent scaffold and related derivatives.[3][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Pentyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.3-1.4 ppm (4H, -CH₂CH₂CH₃), a multiplet at ~1.6-1.7 ppm (2H, -CH₂C₄H₉), and a triplet at ~2.8 ppm (2H, Ar-CH₂-).

    • Cyclohexanone Ring: Multiplets around ~2.1 ppm (2H, C5-H₂), ~2.5 ppm (2H, C6-H₂), and a triplet at ~2.9 ppm (2H, C7-H₂).

    • Thiophene Proton: A singlet at ~6.8-7.0 ppm (1H, C3-H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A peak around ~195-200 ppm.

    • Thiophene Carbons: Peaks in the aromatic region ~125-150 ppm. The C2 carbon bearing the pentyl group would be significantly downfield.

    • Cyclohexanone Carbons: Aliphatic peaks between ~20-40 ppm.

    • Pentyl Carbons: Aliphatic peaks between ~14-35 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.[7]

    • C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

    • C=C Stretch (Thiophene): Absorptions around 1500-1600 cm⁻¹.

    • C-S Stretch: Typically weak, found in the fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 222.

    • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the pentyl chain (M-71), and cleavage of the cyclohexanone ring.

Proposed Synthesis and Manufacturing Workflow

While various methods exist for synthesizing the tetrahydrobenzo[b]thiophene core, the renowned Gewald reaction is a multicomponent reaction typically used to produce 2-aminothiophenes.[8][9] For the synthesis of a 2-alkyl substituted analog like this compound, a more tailored approach is required. A plausible route involves the Fiesselmann thiophene synthesis or a related cyclization strategy.

The proposed workflow begins with the acylation of cyclohexanone to introduce a handle for the subsequent cyclization.

Synthesis_Workflow cluster_reagents A Cyclohexanone B 1-(Cyclohex-1-en-1-yl)pyrrolidine (Stork Enamine) A->B  Stork Enamine  Synthesis C 2-(Hexanoyl)cyclohexan-1-one B->C  Acylation D 3-Chloro-2-(hexanoyl)cyclohex-2-en-1-one C->D  Formylation/  Chlorination E This compound D->E  Thiophene Ring  Formation reagent1 Pyrrolidine, p-TsOH reagent2 Hexanoyl chloride reagent3 Vilsmeier-Haack Reagent (POCl₃, DMF) reagent4 Sodium sulfide (Na₂S)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Hexanoyl)cyclohexan-1-one

  • To a solution of cyclohexanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to obtain the crude Stork enamine.

  • Dissolve the crude enamine in an anhydrous, non-polar solvent like THF.

  • Cool the solution to 0°C and add hexanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 2-(hexanoyl)cyclohexan-1-one.

Step 2: Synthesis of 3-Chloro-2-(hexanoyl)cyclohex-2-en-1-one

  • To a flask containing dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.5 eq).

  • Add the 2-(hexanoyl)cyclohexan-1-one (1.0 eq) dissolved in DMF to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture at 60-70°C for several hours until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify to obtain the β-chloro-α,β-unsaturated ketone intermediate.

Step 3: Synthesis of this compound

  • Dissolve the chloro-intermediate (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq).

  • Heat the mixture to reflux for several hours. The reaction involves nucleophilic attack by the sulfide, followed by intramolecular cyclization and dehydration to form the thiophene ring.

  • After completion, cool the reaction, dilute with water, and extract the final product.

  • Purify by column chromatography to yield this compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses three main sites for chemical modification, making it a versatile scaffold for building a library of derivatives.

Reactivity_Diagram center This compound reduction Reduction (e.g., NaBH₄) center->reduction C=O → C-OH reductive_amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) center->reductive_amination C=O → C-NHR wittig Wittig Reaction (e.g., Ph₃P=CHR) center->wittig C=O → C=CHR electrophilic_sub Electrophilic Substitution (at C3) (e.g., NBS, Ac₂O) center->electrophilic_sub C3-H → C3-E aldol Aldol Condensation (e.g., R-CHO, base) center->aldol Condensation at C5

Caption: Key reaction sites and potential derivatization pathways.

  • Reactions at the Carbonyl Group (C4): The ketone is a prime site for modification. It can be reduced to the corresponding alcohol using agents like sodium borohydride. This alcohol can then be used in esterification or etherification reactions. Reductive amination can introduce diverse amine functionalities, which is a common strategy in medicinal chemistry to improve solubility and target interactions. The ketone can also undergo Wittig reactions to form an exocyclic double bond, or aldol-type condensations.[10]

  • Reactions on the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most likely site for substitution due to stabilization of the intermediate sigma complex. Reactions such as halogenation (e.g., with NBS), nitration, or Friedel-Crafts acylation would likely proceed at this position.

  • Reactions at the α-Methylene Position (C5): The protons on the carbon adjacent to the ketone (C5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as aldehydes in an aldol condensation, to build more complex structures.

Potential Applications in Research and Drug Development

The tetrahydrobenzo[b]thiophene scaffold is a cornerstone in the development of novel therapeutics. Numerous studies have demonstrated its potent and diverse biological activities.

  • Anticancer Activity: This is the most widely explored application. Derivatives have shown efficacy against various cancer cell lines, including breast, lung, and colon cancer.[3][11] The mechanisms of action are diverse, with some compounds inhibiting crucial enzymes in cancer metabolism like pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA).[3] Others have been shown to target signaling pathways involved in cell proliferation and survival.[4]

  • Antibacterial and Antifungal Activity: The thiophene nucleus is a component of several approved antimicrobial drugs.[1] Research on tetrahydrobenzo[b]thiophene derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

  • Antioxidant and Anti-inflammatory Properties: Some derivatives have been shown to possess significant antioxidant capabilities, suggesting potential applications in diseases associated with oxidative stress.[6] The anti-inflammatory effects are also a key area of investigation for this class of compounds.

The addition of a pentyl group to this versatile core in This compound is a rational design choice for a medicinal chemist. The increased lipophilicity could enhance membrane permeability and improve pharmacokinetic properties (absorption, distribution). It may also lead to stronger binding interactions with hydrophobic pockets in target proteins. This makes the title compound an attractive starting point or intermediate for the synthesis of new chemical entities aimed at these therapeutic targets.

Conclusion

This compound emerges as a molecule of significant interest, standing at the intersection of a biologically validated core scaffold and a lipophilic functional group known to modulate pharmacological properties. Although direct experimental data is not widely available, this guide has established a robust, predictive framework for its chemical and physical properties based on the extensive knowledge of the tetrahydrobenzo[b]thiophene family. The proposed synthetic route offers a clear path to its production, and the analysis of its reactivity highlights its potential as a versatile building block for creating diverse chemical libraries. Researchers in drug discovery are encouraged to view this compound as a valuable starting point for developing next-generation therapeutics, particularly in the fields of oncology and infectious disease.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Retrieved from [Link]

  • PubMed. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as.... Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. It is intended for researchers, scientists, and drug development professionals working with heterocyclic chemistry and exploring novel therapeutic agents. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-convulsant properties.[1][2] This document delves into the specific structural attributes of the 2-pentyl substituted dihydrobenzo[b]thiophenone core, offering insights into its synthesis and analytical validation.

Molecular Architecture and Structural Significance

This compound possesses a fused heterocyclic ring system, which is the foundation of its chemical properties and biological potential. The core structure consists of a thiophene ring fused to a cyclohexanone ring, forming the 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold.

Key Structural Features:

  • Dihydrobenzo[b]thiophene Core: This bicyclic system provides a rigid framework that can be strategically functionalized. The partial saturation of the benzene ring imparts a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets.

  • 2-Pentyl Substituent: The n-pentyl group at the C-2 position of the thiophene ring introduces a significant lipophilic character to the molecule. This can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • 4-Keto Group: The ketone functionality at the C-4 position is a key feature, offering a site for further chemical modification and acting as a potential hydrogen bond acceptor in receptor-ligand interactions.

The interplay of these structural elements dictates the molecule's overall shape, polarity, and reactivity, which are critical determinants of its pharmacological profile.

Proposed Synthetic Pathway

A potential synthetic approach would involve a multi-step sequence commencing with the synthesis of a suitable 2-amino-3-cyano-tetrahydrobenzo[b]thiophene intermediate via a Gewald reaction, followed by functional group transformations to introduce the pentyl group and convert the cyano and amino groups to the desired ketone.

A more direct, albeit speculative, approach could involve a variation of the Gewald reaction or a related cyclocondensation. A hypothetical, yet chemically sound, one-pot synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Reaction: Cyclocondensation of cyclohexan-1,3-dione, heptanal, and elemental sulfur.

Rationale: This approach leverages the reactivity of a β-diketone (cyclohexan-1,3-dione) as a precursor to the cyclohexanone ring, an aldehyde (heptanal) to introduce the pentyl group at the 2-position, and elemental sulfur to form the thiophene ring. This type of reaction is a known method for the synthesis of various thiophene derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of cyclohexan-1,3-dione (1.0 eq) and heptanal (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

  • Base Catalysis: Introduce a catalytic amount of a secondary amine, such as morpholine or piperidine, to facilitate the condensation reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the target compound, this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product r1 Cyclohexan-1,3-dione p1 One-Pot Cyclocondensation r1->p1 r2 Heptanal r2->p1 r3 Elemental Sulfur r3->p1 c1 Ethanol/DMF (Solvent) c1->p1 c2 Morpholine (Base Catalyst) c2->p1 c3 Reflux c3->p1 prod This compound p1->prod

Caption: Proposed one-pot synthesis workflow.

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data can be predicted.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.80s1HThiophene C3-H
~2.80t, J ≈ 7.5 Hz2HThiophene-CH₂- (pentyl)
~2.75t, J ≈ 6.0 Hz2HC5-H₂
~2.45t, J ≈ 6.0 Hz2HC7-H₂
~2.10m2HC6-H₂
~1.70m2HThiophene-CH₂-CH₂- (pentyl)
~1.35m4H-(CH₂)₂- (pentyl)
~0.90t, J ≈ 7.0 Hz3H-CH₃ (pentyl)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~195.0C4 (C=O)
~150.0C7a
~145.0C2
~130.0C3a
~120.0C3
~38.0C5
~31.5Thiophene-CH₂- (pentyl)
~31.0-CH₂- (pentyl)
~29.5-CH₂- (pentyl)
~25.0C7
~23.0C6
~22.5-CH₂- (pentyl)
~14.0-CH₃ (pentyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorptions (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~2955, 2925, 2855StrongC-H stretching (aliphatic)
~1660StrongC=O stretching (conjugated ketone)
~1540MediumC=C stretching (thiophene ring)
~1450, 1380MediumC-H bending (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization, EI):

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 222. Key fragmentation pathways would likely involve:

  • α-cleavage at the ketone, leading to the loss of CO (m/z 194).

  • Cleavage of the pentyl chain , with characteristic losses of alkyl fragments. A significant peak would be expected at m/z 165, corresponding to the loss of the butyl radical (C₄H₉).

  • McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen.

G

Caption: Analytical workflow for structural confirmation.

Potential Applications in Drug Discovery

The 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold is a recurring motif in compounds with significant pharmacological activity.[11][12] The introduction of a 2-pentyl group could modulate these activities, potentially leading to new therapeutic agents.

  • Anti-cancer Activity: Numerous derivatives of tetrahydrobenzo[b]thiophene have demonstrated potent cytotoxic effects against various cancer cell lines.[11][13] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

  • Anti-inflammatory and Analgesic Effects: The benzo[b]thiophene nucleus is present in several compounds with anti-inflammatory and analgesic properties.[12] These effects are often mediated through the inhibition of inflammatory pathways.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzyme targets, such as kinases and proteases, which are implicated in a wide range of diseases.

The lipophilic pentyl chain may enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins, potentially leading to improved potency and a desirable pharmacokinetic profile.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its molecular architecture, characterized by a fused heterocyclic core and a lipophilic side chain, provides a promising starting point for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively documented, this guide provides a robust framework for its synthesis and structural characterization based on established chemical principles and data from analogous structures. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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An In-Depth Technical Guide to the Synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic route to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles, commencing with the highly efficient Gewald reaction to construct the core 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. Subsequent sections detail the necessary functional group manipulations to achieve the target structure, including deamination of the 2-amino group and the introduction of the pentyl side chain. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical logic and experimental considerations.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a prominent heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties that are often exploited in the design of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The specific target of this guide, this compound, features a partially saturated carbocyclic ring fused to the thiophene, a ketone functionality, and a pentyl group at the 2-position.[4][5] This combination of structural features presents an interesting scaffold for further chemical exploration and biological screening. The synthesis of such specifically substituted derivatives requires a robust and flexible synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core 6,7-dihydrobenzo[b]thiophen-4(5H)-one skeleton can be disconnected to reveal simpler, commercially available starting materials. The most efficient strategy for the construction of the substituted thiophene ring is the multicomponent Gewald reaction.[6][7][8] This reaction allows for the one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.

Our forward synthetic strategy will, therefore, be:

  • Gewald Reaction: Synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate from cyclohexanone, a suitable active methylene compound, and elemental sulfur.

  • Functional Group Transformation: Conversion of the 2-amino group to a more versatile functional group, such as a halide, via a Sandmeyer-type reaction.

  • Carbon-Carbon Bond Formation: Introduction of the pentyl group at the 2-position, likely through a palladium-catalyzed cross-coupling reaction.

  • Final Oxidation/Ketonization: If necessary, conversion of a precursor to the final ketone at the 4-position. However, the use of 1,3-cyclohexanedione in a modified Gewald reaction could directly yield the desired ketone functionality.

Retrosynthesis Target This compound Intermediate1 2-Halo-6,7-dihydrobenzo[b]thiophen-4(5H)-one Target->Intermediate1 C-C Coupling Intermediate2 2-Amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one Intermediate1->Intermediate2 Sandmeyer Reaction Starting_Materials 1,3-Cyclohexanedione Heptanal Sulfur Intermediate2->Starting_Materials Gewald Reaction

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[6][7][9][10] In this step, we will utilize 1,3-cyclohexanedione as the ketone component, which will directly provide the desired 4-oxo functionality in the final product. The active methylene compound will be malononitrile, and elemental sulfur will serve as the sulfur source.

Reaction Mechanism: The reaction is initiated by a Knoevenagel condensation between 1,3-cyclohexanedione and malononitrile. This is followed by the addition of elemental sulfur to the resulting enolate, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene product.[6][9]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ReagentMolar Eq.MW ( g/mol )Amount
1,3-Cyclohexanedione1.0112.13(To be calculated)
Malononitrile1.066.06(To be calculated)
Sulfur1.132.06(To be calculated)
Morpholine0.287.12(To be calculated)
Ethanol--(Sufficient volume)
Step 2: Conversion of the 2-Amino Group to a 2-Bromo Group (Sandmeyer Reaction)

The 2-amino group of the synthesized intermediate is a versatile handle for further functionalization. A reliable method to replace the amino group with a bromine atom is the Sandmeyer reaction. This involves the diazotization of the amine followed by reaction with a copper(I) bromide solution.

Experimental Protocol:

  • Dissolve the 2-amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) in a mixture of hydrobromic acid (HBr) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one by column chromatography.

Step 3: Introduction of the Pentyl Group via Suzuki Coupling

With the 2-bromo derivative in hand, the pentyl group can be introduced via a palladium-catalyzed Suzuki cross-coupling reaction with pentylboronic acid.

Experimental Protocol:

  • To a degassed mixture of a suitable solvent (e.g., dioxane or toluene) and water, add the 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq), pentylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Synthetic_Workflow A 1,3-Cyclohexanedione + Malononitrile + Sulfur B 2-Amino-6,7-dihydro- benzo[b]thiophen-4(5H)-one A->B Gewald Reaction C 2-Bromo-6,7-dihydro- benzo[b]thiophen-4(5H)-one B->C Sandmeyer Reaction D 2-Pentyl-6,7-dihydro- benzo[b]thiophen-4(5H)-one C->D Suzuki Coupling

Caption: Overall synthetic workflow.

Alternative Synthetic Strategy: Friedel-Crafts Acylation Approach

An alternative route to the target molecule could involve the initial synthesis of 2-pentylthiophene, followed by the construction of the fused cyclohexanone ring.

  • Friedel-Crafts Acylation of Thiophene: Thiophene can be acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) to produce 2-pentanoylthiophene.[11][12][13][14][15]

  • Reduction of the Ketone: The ketone can be reduced to the corresponding methylene group using methods like the Wolff-Kishner or Clemmensen reduction to yield 2-pentylthiophene.

  • Ring Annulation: A Robinson annulation sequence could then be employed to build the fused six-membered ring.[16][17][18][19] This would involve a Michael addition of a suitable enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. However, achieving the desired regioselectivity and managing the reactivity of the thiophene ring can be challenging.

While plausible, this route is likely to be longer and may present more challenges in terms of regioselectivity and control compared to the more convergent Gewald reaction-based approach.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through a multi-step sequence starting with the versatile Gewald reaction. This approach offers a high degree of convergence and relies on well-established and reliable chemical transformations. The resulting molecule provides a valuable scaffold for further derivatization and biological evaluation in the context of drug discovery programs. Future work could focus on the diversification of the substituents at various positions of the benzo[b]thiophene core to build a library of compounds for structure-activity relationship (SAR) studies.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts - Thieme.
  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. [Link]

  • Acylation of thiophene.
  • Synthesis Problem #1: Robinson Annulation. YouTube. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. National Institutes of Health. [Link]

  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. National Institutes of Health. [Link]

  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. ResearchGate. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]

  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. National Institutes of Health. [Link]

  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. National Institutes of Health. [Link]

  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. National Institutes of Health. [Link]

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A Guide to the Structural Elucidation of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Predictive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational pillar of progress. The molecule 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, with its fused heterocyclic core, represents a scaffold of significant interest. This class of compounds, tetrahydrobenzo[b]thiophenes, is explored for a range of biological activities, making a comprehensive understanding of their structure essential for any further investigation.[1][2] This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—for the title compound.

While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, predictive framework for its characterization.[1][3] This approach is designed to empower researchers by providing a robust baseline for identifying this molecule and understanding its structural nuances. The methodologies and interpretations that follow are grounded in field-proven techniques, ensuring that the predictive data serves as a practical tool in a real-world laboratory setting.

The molecular structure, with the numbering scheme used throughout this guide, is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide unambiguous data for structural confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative. The key is to distinguish between the protons of the pentyl chain, the thiophene ring, and the saturated carbocyclic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85s1HH-3The proton on the thiophene ring is expected to be a singlet and appear in the aromatic region, shifted slightly upfield compared to unsubstituted thiophene due to the alkyl substituent.
~2.85t, J = 7.5 Hz2HH-1' (Pentyl CH₂)The methylene group attached directly to the electron-rich thiophene ring is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
~2.80t, J = 6.0 Hz2HH-7These methylene protons are adjacent to the thiophene ring and are expected to be deshielded.
~2.50t, J = 6.0 Hz2HH-5These methylene protons are alpha to the carbonyl group, leading to significant deshielding.
~2.10p, J = 6.0 Hz2HH-6This methylene group is situated between two other CH₂ groups, appearing as a pentet.
~1.70p, J = 7.5 Hz2HH-2' (Pentyl CH₂)A standard alkyl methylene group, appearing as a pentet (or multiplet).
~1.35m4HH-3', H-4' (Pentyl CH₂)These two methylene groups of the pentyl chain will have overlapping signals in the typical aliphatic region.
~0.90t, J = 7.0 Hz3HH-5' (Pentyl CH₃)The terminal methyl group of the pentyl chain will appear as a characteristic triplet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

Chemical Shift (δ, ppm)AssignmentRationale
~196.0C-4 (C=O)The carbonyl carbon of a six-membered cyclic ketone typically appears in this downfield region.[4]
~150.0C-2Thiophene carbon bearing the alkyl substituent.
~142.0C-7aQuaternary thiophene carbon at the ring junction.
~135.0C-3aQuaternary thiophene carbon at the ring junction, adjacent to the carbonyl.
~122.0C-3Protonated thiophene carbon.
~40.0C-5Carbon alpha to the carbonyl group.
~31.5C-2' (Pentyl)Aliphatic methylene carbon.
~31.0C-3' (Pentyl)Aliphatic methylene carbon.
~30.0C-1' (Pentyl)Methylene carbon attached to the thiophene ring.
~25.5C-7Aliphatic carbon adjacent to the thiophene ring.
~23.0C-6Aliphatic carbon in the six-membered ring.
~22.5C-4' (Pentyl)Aliphatic methylene carbon.
~14.0C-5' (Pentyl)Terminal methyl carbon of the pentyl chain.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-15 mg of sample prep2 2. Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 3. Add TMS as internal standard (0.03% v/v) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on deuterium signal acq2 6. Shim the magnetic field to achieve resolution <0.5 Hz acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 8. Acquire ¹³C spectrum (e.g., 1024 scans) with proton decoupling acq3->acq4 proc1 9. Apply Fourier transform proc2 10. Phase correct all spectra proc1->proc2 proc3 11. Calibrate ¹H spectrum to TMS at 0.00 ppm proc2->proc3 proc4 12. Calibrate ¹³C spectrum to CDCl3 at 77.16 ppm proc3->proc4 proc5 13. Integrate ¹H signals and pick peaks for all spectra proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. For the title compound, the most prominent feature will be the carbonyl stretch.

Predicted IR Absorption Data
Frequency (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumC-H stretch (Thiophene)Characteristic C-H stretching for aromatic/heteroaromatic rings.[5]
2955-2850StrongC-H stretch (Aliphatic)Strong absorptions from the numerous sp³ C-H bonds in the pentyl group and the saturated ring.[6]
~1685StrongC=O stretch (Ketone)A six-membered ring ketone conjugated with the thiophene ring system is expected to absorb at a lower wavenumber than a simple saturated cyclic ketone (~1715 cm⁻¹).[4]
~1550MediumC=C stretch (Thiophene)Ring stretching vibrations of the thiophene core.
1465, 1375MediumC-H bend (Aliphatic)Bending (scissoring and rocking) vibrations from the CH₂ and CH₃ groups.

Experimental Protocol: IR Data Acquisition (ATR)

  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The software will automatically perform a background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺˙) : m/z 222. The molecular ion peak is expected to be reasonably intense, corresponding to the molecular formula C₁₃H₁₈OS.

  • Major Fragments : The fragmentation is predicted to be dominated by cleavages alpha to the carbonyl group and within the pentyl side chain.

m/z (Predicted)Proposed FragmentRationale for Fragmentation
193[M - C₂H₅]⁺α-cleavage next to the carbonyl, leading to the loss of an ethyl radical from the saturated ring.
179[M - C₃H₇]⁺Loss of a propyl radical from the saturated ring via cleavage.
165[M - C₄H₉]⁺Loss of a butyl radical from the pentyl chain (β-cleavage to the thiophene ring).
151[M - C₅H₁₁]⁺Loss of the entire pentyl radical, a highly probable fragmentation pathway.
123[M - C₅H₁₁ - CO]⁺Subsequent loss of carbon monoxide (CO) from the m/z 151 fragment.
Visualization of Key Fragmentation Pathways

MS_Fragmentation M [C₁₃H₁₈OS]⁺˙ m/z = 222 F151 [C₈H₇OS]⁺ m/z = 151 M->F151 - •C₅H₁₁ (Pentyl radical) F165 [C₉H₁₃OS]⁺ m/z = 165 M->F165 - •C₄H₉ F123 [C₇H₇S]⁺ m/z = 123 F151->F123 - CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic blueprint for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to identify and confirm the synthesis of this compound. The provided protocols are designed to ensure high-quality, reproducible data collection. By understanding the expected spectral features and the reasoning behind them, scientists can approach the analysis of this and related molecules with a higher degree of confidence, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Available at: [Link]

  • Gokce, H., et al. (2017). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. Acta Physica Polonica A. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Available at: [Link]

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An In-depth Technical Guide to the Physical Characteristics of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a derivative of the benzothiophene scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science. The structure combines a thiophene ring fused to a cyclohexanone ring, with a pentyl group substitution on the thiophene moiety.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application in drug development. While experimental data for this specific molecule is limited, this document synthesizes available information and provides context through comparative analysis with structurally related compounds.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental descriptors for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 945953-48-0[2][3][4]
Molecular Formula C₁₃H₁₈OS[1][2]
Molecular Weight 222.35 g/mol [1]
IUPAC Name 2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one[2]
Canonical SMILES CCCCCC1=CC2=C(CCCC2=O)S1[2]
InChI Key CXJRZQPQBNHPPA-UHFFFAOYSA-N[2]

The molecule's structure, featuring a ketone, a dihydro-benzothiophene core, and an alkyl chain, suggests a moderate polarity and specific reactivity points, primarily at the carbonyl group and the aromatic thiophene ring.[1]

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for its purification, formulation, and storage. Direct experimental data for this compound is not widely published. The following table presents the available information for the target compound and provides data for structurally similar molecules—the parent core 6,7-Dihydrobenzo[b]thiophen-4(5H)-one and the related side-chain analogue 2-Pentylthiophene—to serve as a scientifically grounded basis for estimation.

PropertyThis compound6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Parent Core)2-Pentylthiophene (Related Moiety)
Appearance Data not available-Clear, colorless liquid[5]
Melting Point Data not available35-40 °C[6][7]-49.15 °C (estimate)[5]
Boiling Point Data not available[4]150 °C @ 18 Torr[6]202.2 °C @ 760 mmHg[5]
Solubility Data not availableSoluble in Methanol[7]Slightly soluble in water; Soluble in alcohol[5][8]
Purity (Commercial) 95% - 99%98%-
Storage 2-8 °C, Inert atmosphere, Keep in dark place[3]--

Expert Analysis:

  • Physical State: The parent core is a low-melting solid.[6][7] The addition of the flexible five-carbon pentyl chain would be expected to disrupt crystal packing, likely lowering the melting point and potentially rendering the target compound a viscous liquid or a very low-melting solid at room temperature.

  • Boiling Point: The increased molecular weight from the pentyl group suggests that the boiling point of the target compound will be significantly higher than that of the parent core under equivalent pressure.

  • Solubility: Based on its structure and the data from related compounds, this compound is predicted to have low solubility in water and good solubility in common organic solvents such as alcohols, acetone, and chlorinated solvents.

Workflow for Physical Characterization

The determination of a novel compound's physical properties follows a standardized workflow to ensure accuracy and reproducibility. This process is crucial for establishing the compound's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_spectroscopy Structural Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Appearance Visual Inspection (Color, Form) Purification->Appearance NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MP Melting Point Determination Appearance->MP BP Boiling Point (Vacuum Distillation) MP->BP Solubility Solubility Screening (Aqueous & Organic Solvents) BP->Solubility Final Data Compilation & Reference Standard Establishment Solubility->Final MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR IR->Final

Caption: Workflow for the characterization of a new chemical entity.

Standard Operating Protocols for Physical Analysis

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following outlines methodologies for determining key physical properties.

Protocol 1: Melting Point Determination (for solids)
  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents.

  • Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol 2: Boiling Point Determination by Vacuum Distillation (for liquids)

Causality: High molecular weight organic compounds often decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, enabling purification and characterization without thermal degradation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place the compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to a stable, recorded value (e.g., 1-5 Torr).

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Measurement: Record the temperature of the vapor that is in equilibrium with the distilling liquid. This is the boiling point at the recorded pressure.

  • Normalization (Optional): Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure, though the experimental value under vacuum is often more useful.

Protocol 3: Solubility Screening
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, hexane, dichloromethane).

  • Sample Preparation: Add approximately 10 mg of the compound to a small vial.

  • Titration: Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing.

  • Observation: Observe the sample after each addition.

  • Classification: Classify solubility as:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some solid remains, but a significant amount dissolves.

    • Insoluble: The compound does not appear to dissolve.

    • Report solubility qualitatively (e.g., >100 mg/mL, <1 mg/mL).

Summary and Future Directions

This compound is a compound for which basic chemical identifiers are established, but a full experimental profile of its physical characteristics is not yet publicly available.[1][2] Based on the analysis of its parent structure and related analogues, it is predicted to be a high-boiling liquid or low-melting solid with good solubility in organic solvents.[5][6][7] The protocols and workflow detailed here provide a robust framework for researchers to experimentally determine these properties, which is a necessary step for any further investigation into its potential applications in medicinal chemistry or materials science.

References

  • The Good Scents Company. (n.d.). 2-pentyl thiophene. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Pentylthiophene. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Pentylthiophene (FDB019955). Retrieved January 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-pentyl-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Retrieved January 18, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). Thiophene, 2-pentyl- CAS 4861-58-9. Retrieved January 18, 2026, from [Link]

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  • ResearchGate. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. Retrieved January 18, 2026, from [Link]

  • PubMed. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

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2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS number 945953-48-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Abstract

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this core have demonstrated significant potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[4][5][6][7] This guide focuses on a specific, yet underexplored, member of this family: This compound (CAS Number: 945953-48-0). While extensive research on this particular molecule is not yet publicly available, its structural features suggest considerable potential. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates known data, proposes scientifically-grounded synthetic strategies, explores potential chemical reactivity for analogue development, and contextualizes the molecule's potential within the broader landscape of pharmacologically active tetrahydrobenzo[b]thiophenes.

Core Compound Profile

This compound is a heterocyclic ketone. The core structure consists of a thiophene ring fused to a cyclohexanone ring. The key distinguishing features are the pentyl group at the C-2 position of the thiophene ring and the ketone at the C-4 position of the saturated ring. These functionalities serve as critical handles for both biological activity and further chemical modification.

Physicochemical Properties

The fundamental properties of the title compound are summarized below. This data is compiled from chemical supplier databases, as dedicated experimental studies have not been published.

PropertyValueSource(s)
CAS Number 945953-48-0[8]
Molecular Formula C₁₃H₁₈OS[8]
Molecular Weight 222.35 g/mol [9]
IUPAC Name 2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one[8]
Canonical SMILES CCCCCC1=CC2=C(CCCC2=O)S1[8]
InChI Key CXJRZQPQBNHPPA-UHFFFAOYSA-N[8]
Purity (Typical) ≥95.0%[8]

Proposed Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in peer-reviewed literature, its structure allows for the proposal of several plausible synthetic routes based on established thiophene synthesis methodologies. The Fiesselmann and Paal-Knorr syntheses are classical methods for constructing thiophene rings and can be adapted for this target.[10][11][12]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the thiophene ring to reveal more readily available starting materials. A plausible disconnection is via a modified Fiesselmann-type synthesis, which constructs the thiophene ring from a β-ketoester and a thioglycolate derivative.

Retrosynthesis target This compound intermediate1 Cyclic β-ketoester Precursor target->intermediate1 Fiesselmann-type Cyclization starting_material3 Methyl Thioglycolate target->starting_material3 Fiesselmann-type Cyclization starting_material1 Cyclohexane-1,3-dione intermediate1->starting_material1 starting_material2 Heptanoyl Chloride intermediate1->starting_material2 Acylation

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol: Modified Fiesselmann Synthesis

This protocol is a hypothetical, multi-step pathway designed to be a self-validating system, where the successful synthesis of each intermediate provides the foundation for the subsequent step.

Step 1: Synthesis of 2-heptanoylcyclohexane-1,3-dione

  • Rationale: The first step is to acylate a cyclic 1,3-dicarbonyl compound to install the precursor to the pentyl side chain and the adjacent carbonyl group required for the subsequent cyclization. Cyclohexane-1,3-dione is a commercially available and suitable starting material.

  • Procedure:

    • To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a non-nucleophilic base such as triethylamine (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add heptanoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with dilute aqueous HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-heptanoylcyclohexane-1,3-dione.

Step 2: Thiophene Ring Formation

  • Rationale: This key step utilizes the Fiesselmann thiophene synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a thioglycolic acid ester in the presence of a base to form a 3-hydroxythiophene derivative, followed by dehydration.[13][14]

  • Procedure:

    • Dissolve the 2-heptanoylcyclohexane-1,3-dione (1.0 eq) from Step 1 and methyl thioglycolate (1.1 eq) in an anhydrous alcohol, such as methanol or ethanol.

    • Add a catalytic amount of a strong base, such as sodium methoxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds via the formation of a thioacetal intermediate, followed by an intramolecular Dieckmann-type condensation and subsequent elimination.[11]

    • After 4-8 hours, or upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. The organic layer is washed, dried, and concentrated.

    • The crude product, this compound, can be purified via column chromatography or recrystallization.

Chemical Reactivity and Derivatization Potential

The title compound possesses several reactive sites, making it an excellent scaffold for the generation of a chemical library for structure-activity relationship (SAR) studies.

Reactivity_Sites cluster_reactions Potential Reaction Sites Core This compound Ketone C4-Ketone Core->Ketone Reduction, Amination, Aldol, Grignard Thiophene C3-Position (Thiophene) Core->Thiophene Electrophilic Substitution (Halogenation, Nitration) AlphaCarbons C5/C7 α-Methylene Core->AlphaCarbons Alkylation, Halogenation

Caption: Key reactive sites for chemical modification.

  • The Carbonyl Group (C4): The ketone is a versatile functional group. It can be readily reduced to the corresponding alcohol, which can be further functionalized. Reductive amination can introduce diverse amine functionalities, a common strategy in medicinal chemistry to improve solubility and target interactions. It can also participate in aldol condensations or serve as an electrophile for Grignard and organolithium reagents.

  • The Thiophene Ring: While the fused ring system deactivates the thiophene slightly compared to its monocyclic counterpart, it can still undergo electrophilic aromatic substitution, likely at the C3 position. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could provide a diverse set of analogues.

  • The α-Methylene Positions (C5, C7): The protons on the carbons adjacent to the ketone (C5) are acidic and can be removed by a suitable base, allowing for α-alkylation or α-halogenation, providing another avenue for structural diversification.

Potential Applications in Drug Discovery

Although this compound has not been specifically evaluated, the extensive body of literature on its structural analogues provides a strong rationale for its investigation in several therapeutic areas. The tetrahydrobenzo[b]thiophene core is a well-established pharmacophore.[1][6][15]

Anticancer Activity

Numerous derivatives of the tetrahydrobenzo[b]thiophene scaffold have demonstrated potent anticancer activity through various mechanisms.[6][15] These include the inhibition of critical cellular targets like tyrosine kinases, tubulin, and various enzymes involved in cancer metabolism such as PDK1 and LDHA.[6][15] The 2-amino versions of this scaffold are particularly well-studied as kinase inhibitors and cytotoxic agents.[15][16]

Representative AnalogueBiological Target/ActivityReference
2-Amino-3-cyano derivativesCytotoxic against HepG2, MCF7, HCT116 cell lines[17]
2-Acrylamido derivativesDownregulation of COL10A1, COL11A1 tumor markers[18]
Various pyrimidine-fused derivativesTyrosine Kinase Inhibition (IC₅₀ = 296 nM for lead compound)[15][16]
2-Amino-3-carbonitrile derivativePDK1 and LDHA Inhibition[6]

The 2-pentyl group of the title compound introduces significant lipophilicity, which could enhance membrane permeability and improve binding affinity within hydrophobic pockets of target enzymes, such as the ATP-binding site of kinases.

Antioxidant Potential

Oxidative stress is a key pathological factor in numerous diseases. Several tetrahydrobenzo[b]thiophene derivatives have been synthesized and shown to possess significant antioxidant properties, comparable to standards like ascorbic acid.[4][7] These compounds are hypothesized to act as radical scavengers. Molecular docking studies suggest they may interact with proteins like Keap1, a key regulator of the cellular antioxidant response.[4]

Future Research Directions

Given the strong preclinical data for the scaffold, this compound represents a prime candidate for biological screening.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Synthesis via Proposed Route B Structural Verification (NMR, MS, IR) A->B C Anticancer Screening (NCI-60 Panel) B->C D Kinase Inhibition Assays B->D E Antioxidant Assays (DPPH, TAC) B->E F Antibacterial Screening B->F G SAR Studies via Derivatization C->G D->G E->G F->G H In Vivo Efficacy Studies G->H

Caption: Proposed workflow for evaluating the title compound.

  • Synthesis and Characterization: The first priority is to develop a robust and scalable synthesis and fully characterize the compound using modern analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, IR).

  • In Vitro Biological Screening: The compound should be submitted for broad screening against a panel of cancer cell lines (e.g., the NCI-60 panel). Based on the literature, targeted assays for tyrosine kinase inhibition and antioxidant capacity are strongly warranted.

  • Analogue Synthesis and SAR: A focused library of analogues should be synthesized based on the reactivity map (Section 3) to explore the structure-activity relationships and identify compounds with improved potency and selectivity.

Conclusion

This compound is a structurally intriguing molecule that belongs to a class of compounds with proven and diverse pharmacological relevance. While specific data on this compound remains scarce, this guide provides a robust framework for its future investigation. By leveraging established synthetic methodologies and a deep understanding of the biological activities of its congeners, this molecule stands as a promising starting point for novel drug discovery campaigns, particularly in oncology and diseases related to oxidative stress. Its exploration by the scientific community is highly encouraged.

References

  • Organic Chemistry Portal, Paal-Knorr Thiophene Synthesis. Available at: [Link]

  • Química Orgánica, Paal–Knorr synthesis of thiophene. Available at: [Link]

  • Synthesis of Furan and Thiophene. Available at: [Link]

  • Filo, Fiesselmann thiophene synthesis. Available at: [Link]

  • National Institutes of Health (NIH), Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Der Pharma Chemica, Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • ResearchGate, Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. Available at: [Link]

  • PubMed, Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Available at: [Link]

  • PubMed, Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available at: [Link]

  • Taylor & Francis Online, Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Available at: [Link]

  • Semantic Scholar, Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Available at: [Link]

  • Wikipedia, Fiesselmann thiophene synthesis. Available at: [Link]

  • Scribd, 1fiesselmann Thiophene Synthesis. Available at: [Link]

  • Semantic Scholar, An overview of benzo[b]thiophene-based medicinal chemistry. Available at: [Link]

  • Royal Society of Chemistry, Thiophene Synthesis | Greener Organic Transformations. Available at: [Link]

  • Taylor & Francis Online, Full article: Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Available at: [Link]

  • PubMed, Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Available at: [Link]

  • CAS Common Chemistry, 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. Available at: [Link]

  • National Institutes of Health (NIH), Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available at: [Link]

  • PubMed, Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and potential therapeutic applications of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a novel derivative of the tetrahydrobenzo[b]thiophene scaffold. Due to the limited availability of direct research on this specific molecule, this document outlines a plausible multi-step synthetic pathway, leveraging well-established chemical transformations. Furthermore, it explores the prospective biological significance of the target compound by drawing parallels with structurally related molecules that have demonstrated notable pharmacological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities based on the versatile tetrahydrobenzo[b]thiophene core.

Introduction: The Tetrahydrobenzo[b]thiophene Scaffold in Medicinal Chemistry

The tetrahydrobenzo[b]thiophene ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse range of biological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The structural rigidity of the fused ring system, combined with the electronic properties of the thiophene ring, makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of various substituents at different positions of the tetrahydrobenzo[b]thiophene core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for drug discovery.

This guide focuses on a specific, yet-to-be-extensively-studied derivative, this compound. The rationale for investigating this particular molecule lies in the potential synergistic effects of the alkyl substituent at the 2-position and the ketone at the 4-position, which may confer unique biological activities.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the core tetrahydrobenzo[b]thiophene scaffold via the Gewald reaction, followed by a series of functional group interconversions.

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A [label="Cyclohexanone + Malononitrile + Sulfur"]; B [label="2-Amino-3-cyano-4,5,6,7-\ntetrahydrobenzo[b]thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Iodo-3-cyano-4,5,6,7-\ntetrahydrobenzo[b]thiophene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="2-Pentyl-3-cyano-4,5,6,7-\ntetrahydrobenzo[b]thiophene", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="2-Pentyl-4,5,6,7-\ntetrahydrobenzo[b]thiophene-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="2-Pentyl-4,5,6,7-\ntetrahydrobenzo[b]thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label=" Gewald Reaction "]; B -> C [label=" Diazotization / Sandmeyer-type Iodination "]; C -> D [label=" Negishi Cross-Coupling "]; D -> E [label=" Hydrolysis "]; E -> F [label=" Decarboxylation "]; F -> G [label=" Oxidation "]; }

Figure 1: Proposed multi-step synthesis of this compound.

Step 1: Gewald Reaction for Scaffold Synthesis

The initial and crucial step is the construction of the 2-aminothiophene ring fused with a cyclohexane ring, which is efficiently achieved through the Gewald multicomponent reaction.[3] This one-pot synthesis involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Protocol:

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Causality: The Gewald reaction is a robust and high-yielding method for the synthesis of polysubstituted 2-aminothiophenes.[4] The choice of a cyclic ketone (cyclohexanone) directly leads to the desired fused ring system.

Step 2: Diazotization and Sandmeyer-type Iodination

To enable the introduction of the pentyl group at the 2-position, the 2-amino group is converted to a more versatile leaving group, such as iodine, via a Sandmeyer-type reaction following diazotization.

Protocol:

  • Diazotization: Dissolve the 2-aminothiophene derivative from Step 1 in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product, 2-iodo-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed, dried, and concentrated. Purification can be achieved by column chromatography.

Causality: The Sandmeyer reaction is a classic and reliable method for the conversion of aryl amines to aryl halides.[3] The resulting aryl iodide is an excellent substrate for subsequent cross-coupling reactions.

Step 3: Negishi Cross-Coupling for Alkylation

The introduction of the pentyl group at the 2-position can be accomplished using a palladium-catalyzed Negishi cross-coupling reaction. This reaction involves the coupling of the 2-iodo derivative with an organozinc reagent.

Protocol:

  • Organozinc Reagent Preparation: Prepare pentylzinc chloride by reacting pentylmagnesium bromide (a Grignard reagent) with zinc chloride in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Coupling Reaction: To a solution of the 2-iodo-tetrahydrobenzo[b]thiophene from Step 2 in anhydrous THF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and the freshly prepared pentylzinc chloride solution.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The crude product, 2-pentyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, is then purified by column chromatography.

Causality: The Negishi coupling is highly effective for forming carbon-carbon bonds and is known for its functional group tolerance.[5] It provides a direct method to install the desired alkyl chain onto the thiophene ring.

Step 4: Hydrolysis and Decarboxylation of the Nitrile Group

The 3-cyano group, having served its purpose in the Gewald reaction, is now removed. This is typically achieved by hydrolysis to the corresponding carboxylic acid, followed by decarboxylation.

Protocol:

  • Hydrolysis: Heat the 2-pentyl-3-cyano-tetrahydrobenzo[b]thiophene from Step 3 under reflux in a strong basic solution (e.g., aqueous potassium hydroxide) or acidic solution (e.g., concentrated sulfuric acid) to hydrolyze the nitrile to a carboxylic acid.

  • Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating it at a high temperature, often in the presence of a copper catalyst or in a high-boiling solvent.

  • Work-up and Purification: After decarboxylation, the reaction mixture is cooled, and the product, 2-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene, is isolated by extraction and purified by chromatography.

Causality: This two-step process is a standard method for the removal of a nitrile group and its replacement with a hydrogen atom.

Step 5: Oxidation to the Ketone

The final step is the introduction of the ketone functionality at the 4-position. This can be achieved by the oxidation of the methylene group adjacent to the thiophene ring.

Protocol:

  • Oxidation: A variety of oxidizing agents can be employed for this transformation. A common method involves the use of chromium-based reagents like chromium trioxide in acetic acid or pyridinium chlorochromate (PCC). Alternatively, more modern and milder conditions using reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or catalytic oxidation with a suitable metal catalyst and a co-oxidant, can be explored.

  • Reaction Conditions: The reaction conditions will depend on the chosen oxidizing agent and may require careful temperature control to avoid over-oxidation or side reactions.

  • Work-up and Purification: The reaction is quenched, and the final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Causality: The 4-position of the tetrahydrobenzo[b]thiophene ring is benzylic-like and thus susceptible to oxidation to a carbonyl group.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pentyl chain protons, the methylene protons of the cyclohexene ring, and the thiophene proton. The chemical shifts and coupling patterns would be characteristic of the specific protons in the molecule.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the carbonyl carbon (expected around 190-200 ppm), the carbons of the thiophene and benzene rings, and the carbons of the pentyl chain.
IR Spectroscopy A strong absorption band in the region of 1660-1700 cm⁻¹ characteristic of a conjugated ketone carbonyl group.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈OS, MW: 222.35 g/mol ).[4]

Potential Biological Activities and Therapeutic Applications

While there is no specific research on the biological activity of this compound, the broader class of tetrahydrobenzo[b]thiophene derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Many tetrahydrobenzo[b]thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antibacterial and Antifungal Activity: The thiophene nucleus is a well-known pharmacophore in the design of antimicrobial agents. Substituted tetrahydrobenzo[b]thiophenes could potentially exhibit activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Some derivatives have been shown to possess anti-inflammatory properties, possibly through the inhibition of inflammatory mediators.

  • Antioxidant Properties: The sulfur atom in the thiophene ring can contribute to the antioxidant capacity of these molecules, making them potential candidates for the treatment of diseases associated with oxidative stress.[2]

The presence of a pentyl group in the target molecule may enhance its lipophilicity, potentially improving its cell membrane permeability and bioavailability. The ketone functionality offers a site for hydrogen bonding and other interactions with biological targets.

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Core [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Anticancer [label="Anticancer", pos="-2,1.5!"]; Antibacterial [label="Antibacterial", pos="2,1.5!"]; Antiinflammatory [label="Anti-inflammatory", pos="-2,-1.5!"]; Antioxidant [label="Antioxidant", pos="2,-1.5!"];

Core -> Anticancer; Core -> Antibacterial; Core -> Antiinflammatory; Core -> Antioxidant; }

Figure 2: Potential therapeutic applications of the target compound based on related structures.

Conclusion and Future Directions

This technical guide has outlined a rational and feasible synthetic route to this compound, a novel compound with potential for further investigation in drug discovery. The proposed synthesis utilizes established and versatile reactions, providing a solid foundation for its practical implementation in a laboratory setting.

The exploration of the biological activities of this and related compounds is a promising avenue for future research. In vitro and in vivo studies are warranted to evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Further structure-activity relationship (SAR) studies, involving the synthesis of analogues with different alkyl chains at the 2-position and various substituents on the tetrahydrobenzo[b]thiophene core, could lead to the identification of lead compounds with enhanced potency and selectivity.

References

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  • Negishi coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29595-29614.
  • Hassan, A. S., & Abdel-Wahab, B. F. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical and Pharmaceutical Bulletin, 65(5), 469-477.
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Unlocking the Therapeutic Potential of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," consistently emerge as foundational structures for a multitude of biologically active compounds. The benzothiophene core is a quintessential example of such a scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This technical guide focuses on a specific, yet under-explored derivative, 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one . While direct biological data for this compound is scarce, its structural features—a lipophilic pentyl group at the 2-position and a ketone on the partially saturated benzene ring—provide a compelling basis for hypothesizing significant therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to investigate the biological activities of this compound. By integrating established knowledge of the broader benzothiophene class with targeted experimental designs, we aim to provide a comprehensive roadmap for unlocking the therapeutic promise of this novel chemical entity.

Compound Profile and Rationale for Investigation

Chemical Structure:

Molecular Formula: C₁₃H₁₈OS Molecular Weight: 222.35 g/mol

The rationale for investigating this compound is built upon the well-documented bioactivities of its parent scaffold and the predictable influence of its specific substituents. The pentyl chain is expected to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of target proteins. The ketone at the 4-position offers a site for potential hydrogen bonding and further chemical modification.

In Silico Assessment: Predicting "Drug-Likeness" and ADMET Profile

Before embarking on extensive laboratory-based assays, a preliminary in silico evaluation can provide valuable insights into the potential of this compound as a drug candidate. These computational predictions assess its physicochemical properties and its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6]

Methodology:

A variety of online and offline software tools can be utilized for this purpose, such as SwissADME, pkCSM, and ADMETlab 2.0.[7][8] The process involves submitting the compound's structure (e.g., in SMILES format) to the platform, which then calculates a range of descriptors.

Key Parameters to Evaluate:

ParameterPredicted ValueImplication
Lipinski's Rule of Five
Molecular Weight ( g/mol )< 500Favorable for oral bioavailability.
LogP (Octanol/Water Partition)< 5Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors< 5Good absorption and permeability.
Hydrogen Bond Acceptors< 10Good absorption and permeability.
Pharmacokinetics
Water SolubilityInfluences dissolution and absorption.
Caco-2 PermeabilityPredicts intestinal absorption.
P-glycoprotein SubstrateYes/NoIndicates potential for efflux from cells.[9]
CYP450 InhibitionPredicts potential for drug-drug interactions.
Toxicity
AMES ToxicityPredicts mutagenic potential.
hERG InhibitionPredicts potential for cardiotoxicity.
HepatotoxicityPredicts potential for liver damage.

Note: The table above is a template for presenting the predicted data. The actual values would be populated after running the in silico analysis.

Hypothesis-Driven Exploration of Biological Activities

Based on the extensive literature on benzothiophene derivatives, we propose a multi-pronged investigation into the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.

Anticancer Activity

Hypothesis: The lipophilic nature of the pentyl group will facilitate the compound's entry into cancer cells, where the benzothiophene core can interact with key oncogenic targets, such as kinases or tubulin, leading to cell cycle arrest and apoptosis. Several benzothiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and central nervous system.[10][11][12] Some have been shown to act as multi-kinase inhibitors or to disrupt microtubule dynamics.[1][11]

Experimental Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies start This compound cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) MCF-7, HCT116, U87MG start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Assay (e.g., DYRK1A, CLK1) apoptosis->kinase tubulin Tubulin Polymerization Assay apoptosis->tubulin western Western Blot Analysis (Apoptotic & Cell Cycle Markers) cell_cycle->western anti_inflammatory_workflow cluster_invitro_inflammation In Vitro Assays cluster_invivo_inflammation In Vivo Model start_inflammation This compound raw_cells LPS-stimulated RAW 264.7 Macrophages start_inflammation->raw_cells cox_lox_assay COX/LOX Inhibition Assays start_inflammation->cox_lox_assay no_assay Nitric Oxide (NO) Assay (Griess Reagent) raw_cells->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) raw_cells->cytokine_assay paw_edema Carrageenan-Induced Paw Edema in Rats no_assay->paw_edema cytokine_assay->paw_edema measurement Plethysmometric Measurement of Paw Volume paw_edema->measurement

Caption: Workflow for evaluating anti-inflammatory properties.

Detailed Protocols:

  • In Vitro Anti-inflammatory Assays:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat cells with various concentrations of the compound for 1 hour.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.

    • Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Enzyme Inhibition: Directly assess the inhibitory effect on COX-1, COX-2, and 5-LOX enzymes using commercially available assay kits.

  • In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema):

    • Administer the compound orally or intraperitoneally to rats.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Compare the reduction in edema in the treated groups to a vehicle control and a standard anti-inflammatory drug (e.g., indomethacin).

Antimicrobial Activity

Hypothesis: The benzothiophene scaffold, known for its antimicrobial properties, combined with the lipophilic pentyl chain, may enable the compound to disrupt the cell membranes or inhibit essential enzymes in various pathogenic microorganisms. Benzothiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [13][14][15] Experimental Workflow for Antimicrobial Activity Screening:

antimicrobial_workflow cluster_organisms Test Organisms start_antimicrobial This compound microdilution Broth Microdilution Assay start_antimicrobial->microdilution mic_determination Determination of Minimum Inhibitory Concentration (MIC) microdilution->mic_determination gram_pos Gram-positive: S. aureus, B. subtilis gram_neg Gram-negative: E. coli, P. aeruginosa fungi Fungi: C. albicans mbc_determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol (Broth Microdilution):

  • Prepare serial dilutions of the compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates and observe for colony formation.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the initial preclinical evaluation of this compound. The proposed hypothesis-driven approach, combining in silico predictions with a tiered in vitro and in vivo experimental plan, will enable a thorough assessment of its potential as a novel therapeutic agent. Promising results in any of the outlined activity areas would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization through the synthesis of analogs, and advanced preclinical development. The benzothiophene scaffold continues to be a rich source of new drug candidates, and a systematic exploration of derivatives like this compound is a critical step in translating this chemical promise into tangible clinical benefits.

References

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Homologs of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide focuses on the systematic exploration of homologs of a specific derivative, 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. We provide a comprehensive overview of rational design, strategic synthesis, and potential structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, detailing validated experimental protocols and outlining future research trajectories for this promising class of compounds.

Introduction: The Tetrahydrobenzo[b]thiophene Scaffold as a Privileged Structure

The fusion of a thiophene ring with a cyclohexanone moiety creates the 6,7-dihydrobenzo[b]thiophen-4(5H)-one core, a structure that has consistently yielded pharmacologically active agents. Its derivatives have been investigated for a multitude of therapeutic applications, from targeting enzymes in cancer metabolism like PDK1 and LDHA to acting as ligands for sigma receptors in the central nervous system.[2][4][5] The versatility of this scaffold stems from its rigid, bicyclic structure, which provides a defined orientation for substituent groups, and the thiophene ring's ability to engage in various molecular interactions. The 2-position of the thiophene ring is a particularly attractive site for modification, allowing for fine-tuning of properties such as lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

This guide centers on this compound, a representative member of this class, and explores its homologs. Homologation—the systematic modification of a lead compound by adding or removing methylene (-CH₂) units—is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and metabolic stability.

Strategic Synthesis of 2-Alkyl Homologs

The synthesis of 2-alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-ones can be achieved through several robust synthetic strategies. While the Gewald reaction is a highly efficient, one-pot procedure for synthesizing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes[3], the synthesis of 2-alkyl analogs without the amino group requires a different approach. A common and effective method is the Fiesselmann thiophene synthesis or a related multi-step sequence.

The causality behind this choice rests on building the thiophene ring onto a pre-existing cyclohexane-1,3-dione precursor. This ensures precise control over the substitution pattern. The key steps are:

  • Thiolation of a β-ketoester: The process begins with the activation of a β-dicarbonyl compound, such as 2-(ethoxycarbonyl)-cyclohexanone, followed by reaction with a sulfur source.

  • Alkylation with an α-haloketone: The resulting intermediate is then alkylated.

  • Intramolecular Cyclization/Condensation: A base- or acid-catalyzed cyclization yields the thiophene ring.

  • Modification of the Alkyl Chain: The length of the alkyl chain at the 2-position is determined by the choice of the initial acylating agent.

This methodical approach allows for the creation of a homologous series by simply varying the starting alkyl halide or acyl chloride.

G cluster_0 Synthetic Pathway for 2-Alkyl Homologs A Cyclohexane-1,3-dione C Intermediate Thioenol Ether A->C Condensation B Mercaptoacetaldehyde derivative B->C D 2-Alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Homologs C->D E Acyl Chloride (R-COCl) or Alkyl Halide (R-X) E->D Acylation / Alkylation & Cyclization

Caption: General synthetic logic for 2-alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one homologs.

Homologous Series and Physicochemical Properties

A homologous series can be generated by systematically varying the length and branching of the alkyl chain at the C2 position. This allows for a detailed investigation of how sterics and lipophilicity influence biological activity.

Homolog (R group)Molecular FormulaMolecular Weight ( g/mol )Calculated logP*
MethylC₉H₁₀OS166.242.15
EthylC₁₀H₁₂OS180.272.68
PropylC₁₁H₁₄OS194.303.21
ButylC₁₂H₁₆OS208.333.74
Pentyl C₁₃H₁₈OS 222.35 4.27
HexylC₁₄H₂₀OS236.384.80
IsopropylC₁₁H₁₄OS194.303.05
Calculated logP values are estimates and serve for comparative purposes.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The therapeutic potential of this scaffold is broad. By analyzing published data on related structures, we can hypothesize a robust SAR to guide homolog development.

Key Therapeutic Areas:

  • Oncology: Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown cytotoxicity against various cancer cell lines, including colorectal and liver cancer.[2][4][6] The mechanism often involves the inhibition of key metabolic enzymes like PDK1 and LDHA or interference with growth factor receptors like EGFR and HER2.[2][7]

  • Anti-inflammatory: Analogs have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[1]

  • Antioxidant: The thiophene core is known to possess antioxidant properties, and various derivatives have been evaluated for their ability to scavenge free radicals.[3]

SAR Insights & Causality:

The principle of homology suggests that increasing the alkyl chain length will systematically increase the compound's lipophilicity.

  • Lipophilicity and Permeability: Increasing the alkyl chain from methyl to hexyl will enhance the logP value. This generally improves membrane permeability and cell uptake, which could increase potency. However, excessive lipophilicity (typically logP > 5) can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding, a concept central to drug design.

  • Target Binding Pocket: The optimal chain length will depend on the size and nature of the binding pocket of the biological target. A shorter chain (e.g., ethyl, propyl) may be ideal for a small, constrained pocket, while a longer chain (e.g., pentyl, hexyl) could exploit a larger, hydrophobic channel to improve binding affinity.

  • Metabolic Stability: Longer alkyl chains can provide more sites for metabolic attack by cytochrome P450 enzymes. ω- and (ω-1)-hydroxylation are common metabolic pathways. Therefore, while a longer chain might increase potency, it could also decrease the compound's half-life.

G cluster_workflow Drug Discovery & Validation Workflow Synthesis Synthesis of Homologs (Varying Alkyl Chain) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Validation Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->Screening Testing SAR SAR Analysis (Relate Chain Length to Activity) Screening->SAR Data Analysis Optimization Lead Optimization (Select Most Potent Homologs) SAR->Optimization Feedback Loop Optimization->Synthesis Iterate InVivo In Vivo Testing (Animal Models) Optimization->InVivo Advancement

Caption: A self-validating workflow for the systematic evaluation of synthesized homologs.

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis and characterization of a homolog, specifically 2-Propyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This protocol is designed to be self-validating through the inclusion of rigorous purification and analytical steps.

Protocol: Synthesis of 2-Propyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Materials:

  • Cyclohexane-1,3-dione

  • 3-Mercapto-2-hexanone

  • p-Toluenesulfonic acid (PTSA)

  • Toluene, anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. aq. NaCl solution)

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,3-dione (1.12 g, 10 mmol), 3-mercapto-2-hexanone (1.32 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (95 mg, 0.5 mmol) in 100 mL of anhydrous toluene.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue the reflux for 12-16 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 5% and increasing to 20%). Combine the fractions containing the desired product as identified by TLC.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield 2-Propyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a pale yellow oil.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the proposed structure, showing characteristic peaks for the propyl chain protons, the methylene protons of the cyclohexenone ring, and the thiophene proton.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including the carbonyl carbon (~195 ppm), thiophene carbons, and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): Calculate the exact mass for C₁₁H₁₄OS and confirm the measured mass is within a ±5 ppm error.

  • Purity (HPLC): Analyze the final product by reverse-phase HPLC to confirm purity is >95%.

Future Outlook and Research Directions

The systematic study of this compound homologs presents a fertile ground for discovery. Future work should focus on:

  • Broad Biological Screening: Evaluating the synthesized homologous series against a diverse panel of biological targets, including kinases, G-protein coupled receptors, and ion channels.

  • In-depth Mechanistic Studies: For the most active compounds, elucidating the precise mechanism of action using techniques like molecular docking, crystallography, and biochemical assays.[8]

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to determine their suitability for in vivo studies.

  • Further Derivatization: Exploring modifications at other positions of the scaffold, such as the cyclohexene ring, to further refine the SAR and develop second-generation compounds with improved properties.

References

  • Marappan, P. (2024). Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentylthiophene. PubChem Compound Database. Available at: [Link]

  • Al-Harrasi, A., et al. (2023). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. Available at: [Link]

  • Berenguer Maimo, R., et al. (2009). 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their use as sigma receptor ligands. Google Patents.
  • El-Gazzar, A. R. B. A., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available at: [Link]

  • Ghorab, M. M., et al. (2015). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Available at: [Link]

  • Riyadh, S. M., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Available at: [Link]

  • Fouad, M. A., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Guedes, G. P., et al. (2022). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules. Available at: [Link]

  • Fouad, M. A., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiophene Derivative

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, numerous compounds containing this moiety have demonstrated significant potential as anticancer agents.[1][2][3] These molecules have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key oncogenic signaling pathways in various cancer cell lines.[3][4] One such critical pathway, often dysregulated in cancer, is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many malignancies, promoting cell survival, proliferation, and metastasis.[5][6] Consequently, STAT3 has emerged as a promising target for novel cancer therapeutics.[7]

This document provides a comprehensive guide for researchers to conduct an initial characterization of the potential anticancer effects of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (hereafter referred to as Compound X). While there is limited specific research on this particular molecule[8], its structural similarity to other biologically active benzo[b]thiophenes provides a strong rationale for its investigation as a potential anticancer agent, possibly acting through the inhibition of pathways like STAT3.

Herein, we present a tiered, logical workflow of cell-based assays designed to first establish the cytotoxic potential of Compound X, then to elucidate its mechanism of cell death, and finally, to probe its effect on the STAT3 signaling pathway. These protocols are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Tier 1: Primary Screening for Cytotoxic Activity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] This assay quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Values for Compound X
Cell LineTissue of OriginIC50 (µM) after 48h
MDA-MB-231Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HCT-116Colorectal Carcinoma18.2
MCF-10ANormal Breast Epithelium> 100

Table 1: Hypothetical IC50 values for Compound X across various cell lines. A higher IC50 in a non-cancerous cell line like MCF-10A would suggest potential cancer-selective cytotoxicity.

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.[13] In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Compound X.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Compound X

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Sterile 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer per sample. The cell concentration should be approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of FITC-Annexin V and 1 µL of PI staining solution to each 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for setting up compensation and quadrants.

Interpreting the Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Data Acquisition seed Seed Cells in 6-well Plate treat Treat with Compound X (IC50) seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate Incubate 15 min (Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow quad Quadrant Analysis: Live vs. Apoptotic vs. Necrotic flow->quad

Caption: Workflow for Apoptosis/Necrosis Detection.

Tier 3: Investigating a Potential Molecular Target

Given that many benzo[b]thiophene derivatives exert their anticancer effects by modulating specific signaling pathways, a logical next step is to investigate a plausible molecular target. The STAT3 pathway is an excellent candidate, as its persistent activation is linked to cancer progression and it is a known target for related compounds.[5][7] STAT3 is activated via phosphorylation, typically at the Tyr705 residue, which leads to its dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation.[16] Western blotting is the gold standard for measuring the levels of total and phosphorylated STAT3 (p-STAT3), allowing for a direct assessment of the pathway's activation state.

Protocol 3: Western Blot for STAT3 Phosphorylation

Objective: To determine if Compound X inhibits the phosphorylation of STAT3 in cancer cells.

Materials:

  • Cancer cell line with known constitutive or inducible STAT3 activation (e.g., MDA-MB-231)

  • Compound X

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3[16]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment & Lysis: Treat cells with Compound X at various concentrations for a specified time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-STAT3 (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed for total STAT3 and then for a loading control like β-actin.[17]

G cytokine Cytokine / Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pstat3 p-STAT3 (Tyr705) stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates genes Target Gene Transcription (e.g., Bcl-xL, Cyclin D1, Survivin) nucleus->genes Activates response Proliferation, Survival, Angiogenesis genes->response compound_x Compound X compound_x->pstat3 Inhibits?

Caption: The JAK/STAT3 Signaling Pathway.

Conclusion and Future Directions

This application note outlines a systematic, three-tiered approach to characterize the potential anticancer activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently gather the critical preliminary data required for further investigation. Positive results, such as potent and selective cytotoxicity, induction of apoptosis, and inhibition of STAT3 phosphorylation, would strongly support the development of this compound as a lead candidate for a novel cancer therapeutic. Subsequent studies could explore its effects on other cancer hallmarks, its in vivo efficacy in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Hui, M. K., & Luk, J. M. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 15(3), 3051–3061. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • Yu, H., & Jove, R. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2), e39. Retrieved from [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci, 5(4), 254-258. Retrieved from [Link]

  • Lee, H., & Jeong, A. J. (2019). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Archives of Pharmacal Research, 42(1), 3–15. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Khan, M. A., et al. (2020). Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Journal of Cellular and Molecular Medicine, 24(18), 10349-10361. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Chen, C., et al. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1076595. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Retrieved from [Link]

  • Xia, Y., et al. (2007). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry, 15(22), 6893–6901. Retrieved from [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Retrieved from [Link]

  • Yakan, H., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 263-278. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Scientific Reports, 13(1), 12765. Retrieved from [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3][4]

The compound 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a commercially available molecule featuring a tetrahydrobenzo[b]thiophene scaffold.[5][6][7] While direct research into the kinase inhibitory activity of this specific molecule is not yet documented, its structural motif is present in various compounds with demonstrated biological activity, including some with anticancer properties and kinase inhibition profiles.[8][9][10][11] This suggests that the core structure is a viable starting point for drug discovery.

These application notes provide a comprehensive framework for the initial characterization and evaluation of this compound as a potential kinase inhibitor. The protocols herein are designed to guide researchers through a systematic workflow, from initial biochemical screening to cell-based validation, establishing a robust foundation for further development.

Part 1: Initial Biochemical Potency and Selectivity Profiling

The first step in characterizing a novel compound is to determine its direct inhibitory effect on purified kinase enzymes.[4] A luminescence-based assay that quantifies ADP production, a universal byproduct of the kinase reaction, is a robust and high-throughput method for this purpose.[1]

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase of interest (e.g., Pim-1, c-Met, EGFR)[9][12][13]

  • Specific kinase substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Staurosporine (non-selective kinase inhibitor control)[1]

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[1]

    • Prepare a "no inhibitor" control using only DMSO.[14]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to each well.

    • Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.[14][15]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should be close to the Kₘ for the specific kinase, if known.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[1][4]

G cluster_prep Compound Preparation cluster_assay Kinase Reaction cluster_detect ADP Detection cluster_analysis Data Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilution Series stock->serial_dil add_cpd Add Compound/DMSO to Plate serial_dil->add_cpd add_kin Add Kinase Enzyme add_cpd->add_kin pre_inc Pre-incubate (10-30 min) add_kin->pre_inc add_sub Initiate with Substrate/ATP pre_inc->add_sub kin_rxn Incubate (e.g., 60 min at 30°C) add_sub->kin_rxn add_adpglo Add ADP-Glo™ Reagent kin_rxn->add_adpglo stop_rxn Stop Reaction/Deplete ATP (40 min) add_adpglo->stop_rxn add_detect Add Kinase Detection Reagent stop_rxn->add_detect dev_sig Develop Signal (30 min) add_detect->dev_sig read_lum Read Luminescence dev_sig->read_lum plot_data Plot Dose-Response Curve read_lum->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for the in vitro biochemical kinase assay.

Data Presentation: Kinase Selectivity Profile

To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases representing different families of the human kinome.[4] This helps to identify potential off-target effects early in the discovery process.[16][17]

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20
Kinase DExperimental Value2
Kinase EExperimental Value15
Table 1: Template for presenting the inhibitory activity of the test compound against a panel of kinases. Staurosporine, a non-selective inhibitor, is used as a positive control for assay validation.[1]

Part 2: Cellular Activity and Target Engagement

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[18] Cell-based assays are critical for confirming that the compound can enter cells, engage its target kinase, and exert a biological effect.[19]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT-116, MCF-7)[20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Stimulant (if required to activate the signaling pathway, e.g., EGF for EGFR)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor or activator for a short period (e.g., 15-30 minutes) to induce kinase activity.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the antibody for the total substrate protein to confirm equal loading.

  • Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

G cluster_cell Cell Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blot seed Seed Cells starve Serum Starve (optional) seed->starve treat Treat with Compound starve->treat stim Stimulate Pathway treat->stim lyse Lyse Cells stim->lyse quant Quantify Protein (BCA) lyse->quant sds SDS-PAGE quant->sds xfer Transfer to Membrane sds->xfer probe Probe with Antibodies xfer->probe image Image & Quantify probe->image

Caption: General workflow for a cell-based phosphorylation assay.

Protocol 3: Cell Proliferation Assay (Ba/F3 Model)

For some oncogenic kinases, cell survival and proliferation become dependent on the kinase's activity. The Ba/F3 cell line, which normally depends on Interleukin-3 (IL-3) for survival, can be engineered to express an oncogenic kinase, making its proliferation dependent on that kinase and independent of IL-3.[18][19] This provides a powerful system to assess the functional cellular potency of an inhibitor.

Materials:

  • Ba/F3 cells engineered to express the target oncogenic kinase.

  • RPMI-1640 medium with 10% FBS.

  • IL-3 (for maintaining parental Ba/F3 cells).

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • White, clear-bottom 96-well plates.

  • Plate-reading luminometer.

Methodology:

  • Cell Seeding:

    • Wash the engineered Ba/F3 cells to remove any residual IL-3.

    • Resuspend the cells in IL-3-free medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Add serially diluted this compound to the wells. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Plot the data as a percentage of the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust, multi-faceted approach to the initial evaluation of this compound as a potential kinase inhibitor. A successful outcome from these studies—demonstrating potent biochemical inhibition, clear selectivity, and on-target cellular activity—would establish this compound as a promising lead molecule.

Subsequent steps would involve further characterization, including kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive),[4][21] broader selectivity screening, and assessment in more complex biological systems, such as 3D cell cultures or in vivo xenograft models, to evaluate its therapeutic potential.[22]

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]

  • Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology. [Link]

  • Galkin, M. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]

  • BioAssay Systems. Kinase Assay Kit. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]

  • Lee, H. Y., et al. (2011). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Amole Biotechnology. This compound. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • Abuelizz, H. A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • Wang, H. L., et al. (2019). Discovery of ... a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin. [Link]

  • Michalak, E. M., et al. (2016). Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... (SAR125844). Journal of Medicinal Chemistry. [Link]

  • Axten, J. M., et al. (2012). Discovery of ... a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols for Investigating the Anticancer Potential of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The global effort in oncology drug discovery continuously seeks novel chemical scaffolds that can yield more effective and selective anticancer agents. The tetrahydrobenzo[b]thiophene core is a promising pharmacophore that has garnered significant interest. Numerous derivatives of this scaffold have been synthesized and demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular targets like kinases and microtubule assembly[1][2][3][4].

While direct anticancer research on 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is not yet documented in peer-reviewed literature, its structural similarity to these biologically active analogs provides a strong rationale for its investigation as a potential anticancer agent[5]. The presence of a pentyl group and a ketone functional group offers unique physicochemical properties that may influence its biological activity and target engagement.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo anticancer potential of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for anticancer drug screening[6][7][8][9].

Part 1: Initial In Vitro Cytotoxicity Screening

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic or cytostatic effects against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability[10][11].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically[12][13].

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Prepare single-cell suspension B Seed cells into 96-well plates (5,000-10,000 cells/well) A->B C Incubate for 24h (37°C, 5% CO₂) B->C D Prepare serial dilutions of This compound E Treat cells with compound (include vehicle control) D->E F Incubate for 48-72h E->F G Add MTT solution (0.5 mg/mL) to each well H Incubate for 3-4 hours G->H I Solubilize formazan crystals (e.g., with DMSO or detergent) H->I J Read absorbance at 570 nm I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in their recommended media until they reach 70-80% confluency.

    • Trypsinize the cells and prepare a single-cell suspension.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[10].

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with media and a vehicle control (DMSO at the highest concentration used for the compound)[7].

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[12].

    • Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals[11][12].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Quantitative Cytotoxicity

The IC₅₀ values should be summarized in a table to allow for easy comparison of the compound's potency across different cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Non-Small Cell Lung CancerExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
PC-3Prostate CancerExperimental Value
WI-38Normal Human FibroblastExperimental Value

Note: Including a normal, non-cancerous cell line (like WI-38) is crucial for assessing the compound's selectivity.

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical step is to investigate the underlying mechanism of cell death. For tetrahydrobenzo[b]thiophene derivatives, apoptosis and cell cycle arrest are commonly reported mechanisms[1][4].

A. Assessment of Apoptosis via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key target for many anticancer therapies. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[14][15][16]. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[14][16].

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and allow them to adhere overnight[14].

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing any detached cells[14].

  • Cell Staining:

    • Wash the collected cells twice with cold PBS by centrifuging at 300-600 xg for 5 minutes[14][15].

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[17].

    • Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of PI (50 µg/mL stock)[14][15].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[15][17].

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube[15].

    • Analyze the samples on a flow cytometer within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

B. Cell Cycle Analysis via Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death. Flow cytometry with propidium iodide staining is the standard method for analyzing DNA content and cell cycle distribution[18][19].

CellCycle_Logic A Treat cells with compound B Harvest and fix cells in cold 70% ethanol A->B C Treat with RNase A to degrade RNA B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell distribution in G0/G1, S, and G2/M phases E->F

Caption: Logical steps for performing cell cycle analysis.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24 hours.

  • Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, to a final concentration of approximately 1 x 10⁶ cells/mL[20][21].

    • Incubate on ice for at least 2 hours or store overnight at -20°C[7][19].

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide[19]. The RNase is crucial as PI also binds to double-stranded RNA[18].

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 cells per sample.

    • The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software[21].

Part 3: Advancing to In Vivo Models

If in vitro studies demonstrate significant and selective anticancer activity, the next logical step is to evaluate the compound's efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical anticancer drug development[22][23].

Human Tumor Xenograft Model

This model involves the subcutaneous injection of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice)[22]. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Cell Implantation:

    • Harvest cancer cells that showed high sensitivity to the compound in vitro.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

    • Subcutaneously inject 1-10 million cells into the flank of each immunodeficient mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group)[24].

    • Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle alone.

  • Efficacy Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration.

    • At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

The tetrahydrobenzo[b]thiophene scaffold is a validated starting point for the development of novel anticancer agents. While this compound itself is an unexplored compound, its chemical structure warrants a thorough investigation into its potential therapeutic efficacy. The application notes and protocols detailed in this guide provide a systematic, evidence-based pathway for its evaluation, from initial cytotoxicity screening to mechanistic elucidation and preclinical in vivo testing. This structured approach will enable researchers to robustly determine if this compound holds promise as a future anticancer therapeutic.

References

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

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  • National Center for Biotechnology Information. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

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  • PubMed. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. [Link]

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Application Notes and Protocols: Evaluating the Antioxidant Potential of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Antioxidant Research

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3][[“]] The therapeutic potential of novel antioxidant compounds is, therefore, a significant focus of drug discovery and development.

Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Notably, various thiophene derivatives have demonstrated significant antioxidant activity, suggesting their potential as effective free radical scavengers.[6][7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antioxidant properties of a specific thiophene derivative: 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one .

While specific research on this particular compound is not extensively documented[10], its structural features, combining a benzothiophene core with a pentyl group, warrant a thorough investigation of its antioxidant potential.[10] This document outlines the foundational principles and detailed protocols for a tiered approach to antioxidant assessment, from initial chemical screening to cell-based assays.

Part 1: Foundational Principles of Antioxidant Mechanisms

Antioxidants employ a variety of mechanisms to counteract oxidative stress. Understanding these mechanisms is crucial for selecting the appropriate assays and interpreting the results. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to a more stable species.[[“]]

  • Metal Chelation: Some antioxidants can bind to transition metal ions like iron and copper, preventing them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[[“]]

The assays described in this guide are designed to probe these different mechanisms, providing a comprehensive profile of the antioxidant activity of this compound.

Part 2: In Vitro Antioxidant Capacity Assays

In vitro assays are rapid and cost-effective methods for the initial screening of antioxidant activity. They are based on the ability of the test compound to scavenge stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the SET mechanism.[11] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[11][12] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[11]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

    • Standard (Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent at 1 mg/mL.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard in the solvent.

    • In a 96-well microplate, add 100 µL of each dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[13]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is based on the SET mechanism. The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[14][15]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (Trolox) in the appropriate solvent.

    • In a 96-well microplate, add 10 µL of each dilution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on the SET mechanism. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.[17]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.[17]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (FeSO₄·7H₂O) in deionized water.

    • In a 96-well microplate, add 20 µL of each dilution.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.[16]

    • Measure the absorbance at 593 nm.[17]

  • Data Analysis:

    • Create a standard curve using the FeSO₄·7H₂O dilutions.

    • Express the FRAP value of the test compound as µM Fe(II) equivalents.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison.

AssayTest Compound (IC50 / Value)Standard (IC50 / Value)
DPPH Radical Scavenging e.g., 50.2 ± 3.5 µg/mLAscorbic Acid: 5.8 ± 0.4 µg/mL
ABTS Radical Scavenging e.g., 35.7 ± 2.9 µg/mLTrolox: 8.1 ± 0.6 µg/mL
FRAP e.g., 150.4 ± 11.2 µM Fe(II) Eq/mgN/A

Visualization of In Vitro Assay Principles

In_Vitro_Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant (AH) (Electron/H+ Donor) Antioxidant_DPPH Antioxidant (AH) ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Antioxidant (AH) (Electron Donor) Antioxidant_ABTS Antioxidant (AH) Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (AH) (Reducing Agent) Antioxidant_FRAP Antioxidant (AH)

Caption: Principles of common in vitro antioxidant assays.

Part 3: Cell-Based Antioxidant Assays

While in vitro assays are valuable for initial screening, they do not account for the bioavailability, metabolism, and cellular uptake of the test compound. Cell-based assays provide a more biologically relevant assessment of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) within cells.[18][19] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the fluorescent DCF.[18][20][21] The inhibition of DCF formation reflects the antioxidant activity of the test compound.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Reagent Preparation:

    • DCFH-DA Stock Solution (10 mM): Dissolve 4.87 mg of DCFH-DA in 1 mL of DMSO.[21]

    • DCFH-DA Working Solution (10 µM): Dilute the stock solution in pre-warmed cell culture medium without serum.[21]

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of this free radical initiator in the appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Assay Procedure:

    • When cells are confluent, remove the culture medium and wash the cells twice with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes.[21][22]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of the test compound or standard (quercetin) at various concentrations to the respective wells.

    • Add 100 µL of the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at 5-minute intervals for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage of inhibition of DCF formation compared to the control (cells treated with AAPH only).

    • Calculate the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Visualization of Cellular Antioxidant Assay Workflow

Cellular_Antioxidant_Assay start Start: Confluent Cell Culture in 96-well plate wash1 Wash cells with PBS start->wash1 add_dcfhda Add DCFH-DA working solution (Incubate 37°C, 30-60 min) wash1->add_dcfhda wash2 Wash cells with PBS add_dcfhda->wash2 add_compound Add Test Compound or Standard wash2->add_compound add_aaph Induce Oxidative Stress (Add AAPH solution) add_compound->add_aaph measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) over 1 hour add_aaph->measure_fluorescence data_analysis Data Analysis: Calculate AUC and % Inhibition measure_fluorescence->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

This application note provides a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By employing a combination of in vitro and cell-based assays, researchers can obtain a detailed understanding of its free radical scavenging and cellular protective effects. Positive results from these initial studies would warrant further investigation into the specific molecular mechanisms of action, including its effects on endogenous antioxidant enzymes and signaling pathways. Such studies are crucial for the potential development of this and other novel thiophene derivatives as therapeutic agents for diseases associated with oxidative stress.

References

  • Al-Ghorbani, M., et al. (2023).
  • Aparicio-Rueda, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 949.
  • Caprioglio, D., et al. (2021).
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(49), 33769–33785.
  • Abdel-Wahab, B. F., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(9), e2000069.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
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  • He, L., He, T., Farrar, S., Ji, L., Zhu, T., & Ma, X. (2017). Antioxidants Maintain Cellular Redox Homeostasis by Elimination of Reactive Oxygen Species. Cellular Physiology and Biochemistry, 44(2), 532–553.
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  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 215-220.
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  • Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3636.
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  • Sharifi-Rad, M., et al. (2020).
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  • Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (2021). Current Bioactive Compounds, 17(5), 58-75.
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Application Notes and Protocols: Leveraging 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a foundational scaffold in contemporary drug discovery campaigns. While direct biological data on this specific molecule is nascent, its structural architecture, featuring a tetrahydrobenzothiophene core, positions it as a privileged starting point for generating diverse libraries of pharmacologically active compounds. This document outlines the synthetic utility, potential therapeutic applications, and detailed experimental protocols to explore the vast chemical space accessible from this versatile building block.

The benzo[b]thiophene moiety and its partially saturated derivatives are recurrent motifs in a multitude of clinically relevant drugs and bioactive molecules, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The presence of a pentyl group and a reactive ketone in this compound offers multiple avenues for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies.[4]

Section 1: The Strategic Value of the Tetrahydrobenzothiophene Scaffold

The tetrahydrobenzothiophene core is a key pharmacophore, with its derivatives showing promise in a variety of therapeutic areas.[5][6] The rationale for employing this compound as a starting scaffold is rooted in the proven success of analogous structures. For instance, various derivatives have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][7][8][9] Furthermore, this scaffold is prevalent in compounds designed as anticancer agents, targeting various mechanisms such as kinase inhibition, microtubule assembly disruption, and downregulation of key cancer-related genes.[5][6][10][11] The antioxidant properties of these derivatives also suggest their potential in combating diseases associated with oxidative stress.[1][12]

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for leveraging this compound in a drug discovery program.

DrugDiscoveryWorkflow A Starting Material: This compound B Library Synthesis (e.g., Gewald Reaction Analogs, Ketone Modifications) A->B Chemical Modification C High-Throughput Screening (HTS) (e.g., Antimicrobial, Cytotoxicity, Antioxidant Assays) B->C Compound Library D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Iterative Design F In Vivo Efficacy and Toxicology Studies E->F Promising Leads G Preclinical Candidate F->G Safety & Efficacy

Caption: A streamlined workflow for drug discovery starting from the this compound scaffold.

Section 2: Synthetic Protocols for Library Generation

The synthetic versatility of the tetrahydrobenzothiophene core allows for the generation of a diverse library of derivatives. The renowned Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are key intermediates for further elaboration.[12] While this compound is a pre-formed scaffold, its functional groups, particularly the ketone, provide a handle for a multitude of chemical transformations.

Protocol 2.1: Synthesis of Tetrahydrobenzothiophene Analogs via Gewald Reaction

This protocol provides a general method for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are precursors to a wide range of bioactive molecules.[7][12][13]

Objective: To synthesize a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.

Materials:

  • Cyclohexanone derivative

  • Malononitrile

  • Elemental sulfur

  • Morpholine or triethylamine (base catalyst)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of the cyclohexanone derivative (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • Add a catalytic amount of morpholine or triethylamine (0.5 mL).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.

Causality: The Gewald reaction is a multi-component reaction that efficiently constructs the thiophene ring. The base catalyzes the initial Knoevenagel condensation between the cyclohexanone and malononitrile, followed by the addition of sulfur and subsequent ring closure.

Protocol 2.2: Derivatization of the Ketone Moiety of this compound

The ketone at the 4-position is a prime site for modification to explore SAR.

Objective: To synthesize hydrazone derivatives from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol or methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (5.5 mmol) or the desired substituted hydrazine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the corresponding hydrazone derivative.

Section 3: Protocols for Biological Evaluation

Based on the reported activities of analogous compounds, the following in vitro assays are recommended for the primary screening of a newly synthesized library of this compound derivatives.

Protocol 3.1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[1][7][9][14]

Objective: To determine the MIC of novel tetrahydrobenzothiophene derivatives.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: In Vitro Cytotoxicity Assay - MTT Assay

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11]

Objective: To evaluate the in vitro anticancer activity of the synthesized derivatives.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data obtained from the screening of a hypothetical library of derivatives.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HepG2
PDBT-01(Parent)>128>128>100
PDBT-02Hydrazone6412875.2
PDBT-03Phenylhydrazone326445.8
PDBT-042-aminothiophene analog163222.1

Section 4: Potential Mechanisms of Action

The diverse biological activities of tetrahydrobenzothiophene derivatives suggest multiple potential mechanisms of action.

MoA Scaffold Tetrahydrobenzothiophene Scaffold Anticancer Anticancer Activity Scaffold->Anticancer Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Antioxidant Antioxidant Activity Scaffold->Antioxidant Kinase Kinase Inhibition (e.g., EGFR, HER2) Anticancer->Kinase Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin DNA DNA Intercalation/ Damage Anticancer->DNA Enzyme Bacterial Enzyme Inhibition Antimicrobial->Enzyme Membrane Cell Membrane Disruption Antimicrobial->Membrane ROS ROS Scavenging Antioxidant->ROS

Caption: Potential mechanisms of action for drugs derived from the tetrahydrobenzothiophene scaffold.

In cancer, derivatives have been shown to target key signaling proteins like epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2), as well as inhibit topoisomerases and induce DNA damage.[6][10] The antimicrobial effects may arise from the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The antioxidant properties are likely due to the ability of the thiophene ring system to scavenge reactive oxygen species (ROS).[1][12]

Conclusion

This compound represents a valuable, yet underexplored, starting point for the discovery of novel therapeutic agents. Its amenability to chemical modification, coupled with the proven track record of the tetrahydrobenzothiophene scaffold, provides a solid foundation for the generation of compound libraries with diverse pharmacological profiles. The protocols and strategic workflow outlined in these application notes are intended to empower researchers to unlock the full potential of this promising chemical entity in their drug discovery endeavors.

References

  • This compound - Smolecule. (URL: )
  • Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives | Request PDF - ResearchG
  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancre
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (URL: )
  • This compound - chiralen. (URL: )
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC - NIH. (URL: )
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. (URL: )
  • Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as...
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed. (URL: )
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  • (PDF)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: )
  • Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors | Bentham Science Publishers. (URL: )
  • Biological Activities of Thiophenes - Encyclopedia.pub. (URL: )
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE | International Journal of Pharmaceutical Sciences and Drug Research. (URL: )
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Fabrication scheme of tetrahyrdrobenzo[b]thiophene derivatives

Sources

Topic: Synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Analogs: A Modular Approach for Scaffold Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with demonstrated anticancer, antifungal, and kinase inhibitory activities.[1][2][3] This application note provides a detailed, modular, and field-tested guide for the synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one and its analogs. We leverage the robust and highly versatile Gewald aminothiophene synthesis as the cornerstone reaction to construct the key 2-aminothiophene intermediate. Subsequent protocols detail the strategic removal of directing groups and the installation of the desired alkyl sidechain via a classic acylation-reduction sequence. The methodologies are designed to be highly adaptable, enabling researchers to generate diverse compound libraries by modifying the starting materials. Each protocol includes in-depth explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of the Tetrahydrobenzo[b]thiophene Core

The fusion of a thiophene ring with a cyclohexanone moiety creates the 6,7-dihydrobenzo[b]thiophen-4(5H)-one system. This scaffold is of significant interest due to its rigid, three-dimensional structure and its presence in numerous biologically active compounds.[4] Analogs have shown promise as inhibitors of protein tyrosine kinases, agents that induce apoptosis in cancer cell lines, and compounds with potent antioxidant properties.[3][4][5]

The synthetic challenge lies in achieving regioselective substitution on the thiophene ring while maintaining the integrity of the ketone in the saturated ring. The strategy outlined herein addresses this challenge by employing a multi-step sequence that offers multiple points for diversification, making it ideal for structure-activity relationship (SAR) studies in a drug discovery context.

Overall Synthetic Strategy

Our approach is a five-stage process designed for maximum modularity and control. It begins with the construction of a highly functionalized thiophene ring using the Gewald reaction, followed by a series of transformations to install the C2-pentyl group and arrive at the target scaffold.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Simplification cluster_2 Stage 3: Functionalization Handle Removal cluster_3 Stage 4: Sidechain Installation cluster_4 Stage 5: Final Reduction A 1,3-Cyclohexanedione + Malononitrile + Sulfur B Protocol 1: Gewald Reaction A->B C 2-Amino-3-cyano-6,7-dihydro- benzo[b]thiophen-4(5H)-one B->C D Protocol 2: Deamination C->D E 3-Cyano-6,7-dihydro- benzo[b]thiophen-4(5H)-one D->E F Protocol 3: Decyanation E->F G 6,7-Dihydrobenzo[b]thiophen-4(5H)-one F->G H Protocol 4: Friedel-Crafts Acylation G->H I 2-Hexanoyl-6,7-dihydro- benzo[b]thiophen-4(5H)-one H->I J Protocol 5: Wolff-Kishner Reduction I->J K Target: 2-Pentyl-6,7-dihydro- benzo[b]thiophen-4(5H)-one J->K

Caption: Overall 5-stage synthetic workflow.

Experimental Protocols & Methodologies

Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Principle: The Gewald reaction is a one-pot, multi-component condensation that assembles the polysubstituted 2-aminothiophene ring.[6] The reaction proceeds via an initial Knoevenagel condensation between the β-dicarbonyl compound (1,3-cyclohexanedione) and the active methylene compound (malononitrile), catalyzed by a base.[7] Elemental sulfur is then added to the resulting α,β-unsaturated nitrile intermediate, which undergoes cyclization to form the thiophene ring.[7][8] Morpholine is an excellent catalyst as it is sufficiently basic to promote the condensation without causing unwanted side reactions.

G A 1,3-Cyclohexanedione + Malononitrile B Knoevenagel Condensation (Morpholine catalyst) A->B C Unsaturated Nitrile Intermediate B->C E Sulfur Addition C->E D Elemental Sulfur (S8) D->E F Thiolate Intermediate E->F G Intramolecular Cyclization (Tautomerization) F->G H 2-Aminothiophene Product G->H

Caption: Mechanism of the Gewald Reaction.

Materials & Reagents

Reagent Formula M.W. Quantity Moles Notes
1,3-Cyclohexanedione C₆H₈O₂ 112.13 11.21 g 0.10
Malononitrile CH₂(CN)₂ 66.06 6.61 g 0.10 Toxic! Handle in fume hood.
Sulfur (elemental) S 32.07 3.21 g 0.10 Fine powder.
Morpholine C₄H₉NO 87.12 8.71 mL 0.10 Catalyst.

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Anhydrous. |

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (11.21 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and ethanol (150 mL).

  • Stir the mixture at room temperature to achieve partial dissolution.

  • Add morpholine (8.71 mL, 0.10 mol) dropwise to the stirring suspension. An exotherm may be observed.

  • Add the elemental sulfur powder (3.21 g, 0.10 mol) portion-wise over 5 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum to yield 2-amino-3-cyano-6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Expected Results:

  • Yield: 75-85%.

  • Appearance: Bright yellow crystalline solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR (strong C≡N and C=O stretches), and Mass Spectrometry.

Protocols 2 & 3: Deamination and Decyanation

Principle: To prepare the core scaffold for C2-alkylation, the C2-amino and C3-cyano groups must be removed. The deamination (Protocol 2) is achieved via diazotization with sodium nitrite in an acidic medium, followed by reduction with hypophosphorous acid. The subsequent decyanation (Protocol 3) is a robust hydrolysis of the nitrile to a carboxylic acid, which then decarboxylates in situ under the harsh acidic conditions.

Step-by-Step Procedure (Protocol 2: Deamination):

  • Suspend the 2-amino-3-cyano product (0.10 mol) in a mixture of acetic acid (100 mL) and hypophosphorous acid (50% aq., 100 mL) in a 1 L beaker, cooled in an ice-salt bath to 0 °C.

  • Dissolve sodium nitrite (0.11 mol) in water (30 mL) and add it dropwise to the cooled suspension over 30 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into 500 mL of ice water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-cyano intermediate.

Step-by-Step Procedure (Protocol 3: Decyanation):

  • Combine the crude 3-cyano intermediate from the previous step with 85% phosphoric acid (200 mL) in a flask equipped with a reflux condenser.

  • Heat the mixture to 150 °C and maintain for 4-6 hours, monitoring for the cessation of gas (CO₂) evolution.

  • Cool the mixture to room temperature and carefully pour it onto 1 L of crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 6,7-dihydrobenzo[b]thiophen-4(5H)-one.[9]

Protocols 4 & 5: C2-Pentyl Group Installation

Principle: The final stage involves a two-step process to install the pentyl sidechain.

  • Protocol 4 (Friedel-Crafts Acylation): The electron-rich thiophene ring undergoes electrophilic acylation, preferentially at the C2 position, using hexanoyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Protocol 5 (Wolff-Kishner Reduction): The resulting acyl group is reduced to the corresponding alkyl chain. The Wolff-Kishner reduction is chosen over acid-stable methods (like Clemmensen) to preserve the C4-ketone functionality, which would not be stable under strongly acidic reducing conditions.

G A Core Scaffold B Hexanoyl Chloride + AlCl₃ A->B Friedel-Crafts Acylation C 2-Acyl Intermediate B->C D Hydrazine (NH₂NH₂) + KOH, Heat C->D Wolff-Kishner Reduction E Final Product D->E

Caption: Acylation-Reduction sequence for sidechain installation.

Step-by-Step Procedure (Protocol 4: Acylation):

  • Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (0.05 mol) in anhydrous dichloromethane (150 mL) and cool to 0 °C in an ice bath.

  • Add aluminum chloride (AlCl₃, 0.06 mol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Add hexanoyl chloride (0.055 mol) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to give the crude 2-hexanoyl intermediate, which can be purified by chromatography if necessary.

Step-by-Step Procedure (Protocol 5: Reduction):

  • To a flask fitted with a high-efficiency reflux condenser, add the crude 2-hexanoyl intermediate (0.05 mol), diethylene glycol (150 mL), hydrazine hydrate (85%, 0.25 mol), and potassium hydroxide (KOH, 0.20 mol).

  • Heat the mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off.

  • Increase the temperature to 190-200 °C and reflux for an additional 4 hours.

  • Cool the reaction, dilute with water (300 mL), and extract with diethyl ether (3 x 100 mL).

  • Wash the combined ether layers with dilute HCl, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate the solvent.

  • Purify the final product, this compound, by vacuum distillation or column chromatography to yield a pure oil or low-melting solid.

Creating Analogs: A Platform for SAR

The true power of this synthetic route lies in its modularity. A library of analogs can be readily synthesized by varying the initial inputs.

Analog Diversification Strategy

Variable Component Example Starting Materials Resulting Analog Feature
Cyclic Ketone 4-Methyl-1,3-cyclohexanedione Methyl group on the cyclohexene ring
Indandione Fused aromatic ring system
Acyl Chloride Propanoyl chloride, Benzoyl chloride C2-Ethyl, C2-Phenyl analogs

| Active Nitrile | Ethyl cyanoacetate | C3-Carboxylate intermediate (offers another handle) |

Conclusion

This application note provides a comprehensive and rationalized synthetic pathway to this compound and its derivatives. By starting with the highly efficient Gewald reaction and proceeding through a series of robust chemical transformations, researchers can access a wide array of analogs for biological screening. The detailed protocols and mechanistic insights are intended to empower drug discovery teams to rapidly generate novel chemical matter based on this valuable heterocyclic scaffold.

References

  • Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Guntubo, E. A., & Adeyanju, O. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Request PDF. (n.d.). Fiesselmann thiophene synthesis.
  • Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
  • ResearchGate. (n.d.). Facile Synthesis of 9,10-Dihydro-4H-Benzo[8][10] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction.

  • Ren, Q., et al. (2009). A facile synthesis and biological activity of novel tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.).
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  • Al-Abdullah, E. S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.
  • Al-Abdullah, E. S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS. [Link]

  • Ghorab, M. M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. [Link]

  • Kim, M. J., et al. (2022). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI.
  • Chiralen. (n.d.). This compound.
  • Al-Warhi, T., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

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Pharmacokinetic profiling of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Pharmacokinetic Profiling of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust pharmacokinetic (PK) profile for the novel small molecule, this compound. The protocols and insights herein are designed to ensure scientific integrity, data reliability, and adherence to regulatory expectations.

Introduction and Scientific Rationale

This compound belongs to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural similarity of the thiophene ring to a benzene ring allows it to act as a bioisostere, often improving potency and pharmacokinetic profiles.[3]

Pharmacokinetic profiling, which describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), is a cornerstone of drug discovery.[4] An early and accurate understanding of a compound's PK parameters is critical for optimizing dosing regimens, predicting efficacy, and identifying potential safety liabilities.[5][6] For thiophene-containing compounds, it is also crucial to be aware of their metabolic pathways, as metabolism of the thiophene ring can sometimes lead to reactive metabolites.[7][8][9]

This guide provides an integrated workflow, from in vivo study design to bioanalytical quantification and data interpretation, tailored for the specific analysis of this compound.

Overall Experimental Workflow

A successful pharmacokinetic study follows a logical sequence of interconnected stages. The workflow ensures that each step builds upon a solid foundation, from initial preparation to final data analysis.

PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase formulation Formulation Development Assess solubility & stability Prepare dosing solutions (IV & PO) dosing Animal Dosing Acclimatize animals Administer IV & PO doses formulation:f1->dosing:d0 sampling Sample Collection Collect blood at timed intervals Process to plasma dosing:d1->sampling:s0 lcms LC-MS/MS Analysis Develop & validate method Quantify drug in plasma sampling:s1->lcms:l0 pk_calc PK Parameter Calculation Plot concentration vs. time Non-compartmental analysis lcms:l1->pk_calc:p0 report Interpretation & Reporting Determine CL, Vd, t½, F% Generate study report pk_calc:p1->report:r0

Caption: High-level workflow for a typical in vivo pharmacokinetic study.

Protocol 1: In Vivo Rodent Pharmacokinetic Study

This protocol outlines the procedure for conducting a preliminary PK study in rats to determine key parameters following both intravenous (IV) and oral (PO) administration. The IV arm is essential as it provides a baseline where bioavailability is 100%, allowing for the calculation of absolute oral bioavailability.[4]

Objective: To determine the plasma concentration-time profile of this compound in rats after a single IV and PO dose.

Materials:

  • Test Compound: this compound

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). A minimum of 3-5 animals per group is recommended.

  • Formulation Vehicle (Example): A solution of 5% DMSO, 40% PEG400, and 55% Saline. Scientist's Note: The vehicle must be optimized based on the compound's solubility and stability. A pre-formulation screen is highly recommended.[10]

  • Dosing Equipment: Syringes, IV catheters, oral gavage needles.

  • Sample Collection: K2EDTA-coated microcentrifuge tubes, pipettes, centrifuge.

Step-by-Step Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Slowly add PEG400 while vortexing.

    • Add saline to the final volume and vortex until a clear, homogenous solution is formed. Prepare fresh on the day of dosing. For this example, prepare a 1 mg/mL solution for IV and a 2 mg/mL solution for PO administration.

  • Animal Dosing:

    • Fast animals overnight (approx. 12 hours) for the PO group, with free access to water.[10]

    • IV Group: Administer a 1 mg/kg dose via tail vein injection.

    • PO Group: Administer a 10 mg/kg dose via oral gavage.

    • Rationale: The dose selection should be based on prior toxicology or efficacy studies. If none exist, a dose-range finding study is advised.[6]

  • Blood Sample Collection:

    • Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points.

    • Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

    • Place samples immediately into K2EDTA-coated tubes and keep on ice.

  • Plasma Processing and Storage:

    • Centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection to separate plasma.[10]

    • Transfer the supernatant (plasma) to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Method

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity.[12]

Objective: To develop and validate a robust LC-MS/MS method for the accurate quantification of this compound in rat plasma.

Method Development and Validation Workflow:

Validation_Workflow cluster_core Core Parameters cluster_stability Stability Assessment center_node Method Validation (per FDA/ICH M10) acc Accuracy center_node->acc prec Precision center_node->prec sel Selectivity center_node->sel lin Linearity & Range center_node->lin lloq LLOQ center_node->lloq ft Freeze-Thaw center_node->ft bt Bench-Top center_node->bt lt Long-Term center_node->lt stock Stock Solution center_node->stock

Caption: Key parameters for bioanalytical method validation per regulatory guidelines.

Step-by-Step Methodology:

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte (approx. 500 ng/mL) directly into the mass spectrometer to optimize parameters.

    • Identify the precursor ion (e.g., [M+H]⁺) and select 2-3 high-intensity, stable product ions for Multiple Reaction Monitoring (MRM).

    • Optimize collision energy and other source-dependent parameters.

    • Expert Tip: Avoid tuning on adducts or water loss ions to ensure method robustness.[13] Repeat this process for a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Chromatography Optimization:

    • Column: Start with a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[14]

    • Mobile Phases: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]

    • Gradient: Develop a rapid gradient to ensure a short run time (<5 minutes) while achieving baseline separation from major matrix interferences.[15] Aim for a retention time between 2-3 minutes.[13]

  • Sample Preparation:

    • Use a protein precipitation method for its simplicity and effectiveness.[14]

    • To 50 µL of plasma sample (standards, QCs, or unknowns), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate or autosampler vial for injection.

  • Method Validation:

    • Validate the method according to the FDA or ICH M10 guidance.[16][17] This is a non-negotiable step to ensure data integrity for regulatory submissions.

    • Prepare calibration standards (8-10 levels) and quality control (QC) samples (at least 4 levels: LLOQ, Low, Mid, High) by spiking known amounts of the compound into blank rat plasma.[14]

    Table 1: Bioanalytical Method Validation Acceptance Criteria (based on FDA/ICH M10 Guidance[16][17])

    Parameter Acceptance Criteria
    Linearity Correlation coefficient (r²) ≥ 0.99
    Accuracy (QCs) Mean concentration within ±15% of nominal (±20% for LLOQ)
    Precision (QCs) Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)
    Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix
    Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%

    | Stability | Mean concentration within ±15% of nominal concentration under tested conditions |

Protocol 3: Pharmacokinetic Data Analysis

Once the plasma concentrations are determined, they are used to calculate the key PK parameters that define the compound's behavior in the body.

Objective: To calculate standard pharmacokinetic parameters using non-compartmental analysis (NCA).

Methodology:

  • Data Plotting: For each animal, plot the plasma concentration versus time on a semi-logarithmic scale.[18]

  • Software: Use specialized software such as Phoenix® WinNonlin® for NCA. Alternatively, parameters can be calculated using spreadsheet software.[18]

  • Parameter Calculation: The following key parameters are derived from the concentration-time data.[19][20]

    Table 2: Key Pharmacokinetic Parameters and Their Significance

    Parameter Description Significance
    Cmax Maximum observed plasma concentration Indicates the rate and extent of absorption
    Tmax Time at which Cmax is reached Indicates the speed of absorption[20]
    AUC Area Under the concentration-time Curve Represents total drug exposure over time
    t½ (Half-life) Time required for the plasma concentration to decrease by half Determines dosing interval and time to steady state
    CL (Clearance) Volume of plasma cleared of the drug per unit time Measures the body's efficiency in eliminating the drug
    Vd (Volume of Distribution) Apparent volume into which the drug distributes Indicates the extent of drug distribution into tissues versus plasma

    | F% (Bioavailability) | Fraction of the administered dose that reaches systemic circulation | Key for determining the oral dose; Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |

Interpretation and Scientific Insights

The calculated PK parameters provide a quantitative picture of the compound's disposition.

  • High Clearance (CL): Suggests rapid elimination, likely through hepatic metabolism or renal excretion. For thiophene compounds, this warrants an investigation into metabolic pathways.[21]

  • Large Volume of Distribution (Vd): Indicates that the compound extensively distributes into tissues, which may be desirable for targeting intracellular sites of action but could also lead to longer half-lives.

  • Low Oral Bioavailability (F%): Can be caused by poor absorption from the gut or high first-pass metabolism in the liver.[4] Further studies (e.g., in vitro Caco-2 permeability or metabolic stability assays) would be necessary to diagnose the cause.

By systematically applying these protocols, researchers can generate a high-quality, reliable pharmacokinetic profile for this compound, providing a critical foundation for its continued development as a potential therapeutic agent.

References

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026).
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). YouTube.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Calculation of Pharmacokinetic Parameters: Part1. (2015). YouTube.
  • CALCULATION OF PHARMACOKINETIC PARAMETERS
  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017).
  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017).
  • Discovery and history of thiophene compounds in medicinal chemistry. (2025). BenchChem.
  • PHARMACOKINETICS-BASIC CONSIDERATIONS Plasma Drug Concentration-Time Profile Plotting D
  • Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180. (2025). BenchChem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
  • In vivo PK / Pharmacokinetic Studies. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Bioactivation Potential of Thiophene-Containing Drugs. (2025).
  • Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. (2025).
  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.).
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.).
  • Functionalization and properties investigations of benzothiophene deriv
  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this thiophene derivative. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Purification Strategy Overview

The purification of this compound, like many organic compounds, is not a one-size-fits-all process. The optimal method depends on the nature and quantity of impurities present in the crude product. The most common impurities are typically unreacted starting materials, byproducts from the synthetic route (such as those from a Gewald reaction), and residual solvents.[1][2] A multi-step purification strategy, often combining chromatography and recrystallization, is generally the most effective approach.

graph TD { A[Crude this compound] --> B{Initial Purity Assessment (TLC, NMR)}; B --> C{Column Chromatography}; C --> D{Fraction Analysis (TLC)}; D --> E[Combined Pure Fractions]; E --> F{Solvent Removal}; F --> G{Recrystallization}; G --> H[Pure Crystalline Product]; H --> I{Final Purity Confirmation (NMR, GC-MS, HPLC)}; } Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Issues

Question: I am getting poor separation of my target compound from an impurity during column chromatography. What can I do?

Answer:

Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing your parameters. Here’s a logical approach to troubleshooting:

  • Re-evaluate Your Solvent System: The polarity of your eluent is the most critical factor.

    • If your compound and the impurity are eluting too quickly (high Rf values): Your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., from 1:1 Hexane:Ethyl Acetate to 3:1 or 5:1).

    • If your compound is eluting too slowly (low Rf values): Your solvent system is not polar enough. Gradually increase the proportion of the polar solvent.

    • Co-elution: If the Rf values of your compound and the impurity are very close, consider using a different solvent system altogether. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity of the separation.[3]

  • Optimize the Stationary Phase:

    • Silica Gel: This is the standard choice for most purifications of moderately polar compounds. Ensure you are using an appropriate particle size for your column dimensions. Finer particles can provide better resolution but require higher pressure.

    • Alumina: For certain compounds, particularly those sensitive to the acidic nature of silica, alumina (neutral, basic, or acidic) can offer different selectivity.

  • Improve Your Column Packing and Loading Technique:

    • A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure a uniform and compact bed.

    • Load your sample in a minimal amount of solvent, preferably the eluent or a less polar solvent, to start with a narrow band.[3]

Question: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

Degradation on silica gel is often due to its acidic nature. Here are several strategies to mitigate this:

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), to your eluent system.[3] This is particularly useful for compounds with acid-sensitive functional groups.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative to silica for acid-sensitive compounds.

    • Florisil®: A magnesium silicate adsorbent that is less acidic than silica.

  • Work Quickly and at a Lower Temperature: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to slow down the degradation process.

Recrystallization Challenges

Question: I can't find a suitable solvent for the recrystallization of this compound. What should I do?

Answer:

Finding the right recrystallization solvent is a process of methodical trial and error. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with small amounts of your crude product in test tubes.

    • Good Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and hexane are common starting points.

    • Solvent Pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Solvent SystemPolarity IndexTypical Use
Hexane/Ethyl AcetateLow to MediumGood for compounds of moderate polarity. The ratio can be finely tuned.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Toluene/AcetoneMediumOffers different selectivity compared to ester/alkane systems.
Ethanol/WaterHighA common choice for moderately polar compounds that are water-insoluble.
  • Inducing Crystallization: If your compound remains as an oil even after cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

    • Patience: Some compounds take a significant amount of time to crystallize.

Question: My recrystallized product is still impure. What are the likely causes?

Answer:

If your recrystallized product is not pure, consider these possibilities:

  • Inefficient Removal of Impurities: The chosen solvent may dissolve the impurities as well, leading to their co-crystallization with your product. A different solvent system might be necessary.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

Q2: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even those that are structurally similar to the target compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the separation during column chromatography.

Q3: Can I use distillation to purify this compound?

Fractional vacuum distillation can be a viable method for purifying liquid compounds with different boiling points.[4] If your target compound is a liquid or a low-melting solid, and the impurities have significantly different boiling points, this technique could be effective. However, for non-volatile impurities or those with similar boiling points, chromatography or recrystallization will be more suitable.

Q4: What are the common synthetic routes for this type of compound, and what impurities might they introduce?

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often involves the Gewald reaction.[1] This is a one-pot, multi-component reaction that can lead to various byproducts if the reaction conditions are not carefully controlled. Potential impurities could include unreacted starting materials (a ketone, an activated nitrile, and elemental sulfur), as well as side products from incomplete reactions or alternative reaction pathways.

graph LR { subgraph "Potential Impurities from Synthesis" direction LR A[Starting Materials] --> B(Target Compound); C[Side Products] --> B; D[Residual Solvents] --> B; end } Caption: Sources of impurities in the synthesis of this compound.

References

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2025). ResearchGate. Retrieved from [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. (2018). Indian Academy of Sciences. Retrieved from [Link]

  • Suzuki purification problem. (2018). Reddit. Retrieved from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,5-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). SciRP.org. Retrieved from [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (n.d.). Google Patents.
  • Troubleshooting protein purification?. (2013). ResearchGate. Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Method for producing benzo[b]thiophene compound. (n.d.). Google Patents.
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). ResearchGate. Retrieved from [Link]

Sources

Stability issues with 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Welcome to the technical support guide for this compound (CAS No. 945953-48-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. While specific peer-reviewed stability studies on this exact molecule are limited, this guide synthesizes information from supplier datasheets, foundational chemical principles, and stability data from structurally related benzothiophene and thienopyridine compounds to provide actionable, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What are the manufacturer-recommended storage conditions for neat this compound?

For optimal long-term stability in its neat (solid or oil) form, the compound should be stored under controlled conditions to prevent degradation before it is even brought into solution. Based on supplier data, the following conditions are recommended[1].

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Minimizes oxidation, particularly of the electron-rich thiophene ring.
Light Keep in a dark place (amber vial)Prevents photo-induced degradation pathways.

Q2: What are the primary functional groups on the molecule that influence its stability in solution?

The stability of this compound is primarily dictated by two key structural features[2]:

  • The Thiophene Ring: Thiophenes are electron-rich aromatic systems. The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidative stress. This is a common degradation pathway for thiophene-containing pharmaceuticals.

  • The α,β-Unsaturated Ketone: The ketone at the 4-position is conjugated with the thiophene ring. This system can be susceptible to nucleophilic attack. Furthermore, the carbon atom bridging the thiophene and the partially saturated ring is structurally analogous to positions known to be "highly susceptible to oxidation" in related thienopyridine drug molecules[3].

Q3: My solution of the compound is slowly turning yellow. What is the likely cause?

A gradual color change, typically to yellow or brown, is a common indicator of chemical degradation. For this molecule, the most probable cause is slow oxidation from dissolved oxygen in the solvent or exposure to ambient air. The formation of conjugated, oxidized byproducts can lead to the absorption of visible light, resulting in a colored solution. Preparing solutions fresh and using de-gassed solvents can mitigate this issue.

Q4: Is the compound sensitive to acidic or basic conditions?

Yes, caution is advised. While the molecule lacks easily hydrolyzable groups like esters, extreme pH values can catalyze degradation.

  • Acidic Conditions: Strong acids can potentially protonate the carbonyl oxygen or the sulfur atom, which may lead to downstream reactions or ring-opening, although this is less common for stable thiophenes.

  • Basic Conditions: Strong bases can deprotonate the carbon alpha to the carbonyl group (position 5), potentially leading to enolate formation, which can then undergo condensation or oxidation reactions.

For optimal stability, solutions should be maintained at a neutral pH unless the experimental protocol requires otherwise.

Troubleshooting Guide: Common Experimental Issues

Problem: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after leaving my solution on the benchtop for several hours.

Root Cause Analysis: This is a classic sign of degradation, most likely initiated by atmospheric oxygen. The appearance of new peaks, often with a corresponding decrease in the area of the parent peak, confirms that the molecule is not stable under these conditions. The likely mechanism is oxidation of the thiophene core or adjacent carbons[3].

Proposed Degradation Pathway:

The primary non-photolytic degradation pathway is likely oxidation. Two positions are particularly vulnerable:

  • Sulfur Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. This would result in degradation products with masses of +16 and +32 Da, respectively, compared to the parent compound.

  • Carbon Oxidation: The carbon atom at the 3a position (bridging the two rings) is susceptible to hydroxylation, similar to degradation patterns seen in other thieno-fused heterocycles[3].

G Parent This compound (M) Sulfoxide Sulfoxide Derivative (M+16) Parent->Sulfoxide Oxidation Hydroxylated Hydroxylated Derivative (M+16) Parent->Hydroxylated Oxidation Oxidant Atmospheric O2 Dissolved O2 Oxidant->Parent Sulfone Sulfone Derivative (M+32) Sulfoxide->Sulfone Further Oxidation

Caption: Proposed oxidative degradation pathways for the compound.

Corrective & Preventive Actions:
  • Solvent Preparation: Always use high-purity, HPLC-grade solvents. Before use, de-gas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum.

  • Inert Atmosphere: When preparing stock solutions or handling samples for extended periods, work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.

  • Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for prolonged periods unless stability has been explicitly verified.

  • Temperature Control: Keep solutions on ice or in a cooled autosampler tray (e.g., 4 °C) during analysis to slow the rate of degradation.

Protocols for Ensuring Experimental Integrity

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes the risk of initial degradation upon solubilization.

  • Preparation: Place a weighed amount of this compound into a clean, amber glass vial equipped with a magnetic stir bar.

  • Inerting: Seal the vial with a septum cap. Purge the vial with a gentle stream of dry argon or nitrogen for 5 minutes.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of previously de-gassed solvent to the vial.

  • Dissolution: Stir the mixture at room temperature until the compound is fully dissolved. If gentle heating is required, monitor the temperature carefully and keep it to a minimum.

  • Storage: For immediate use, keep the vial sealed under the inert atmosphere. For short-term storage, flush the headspace with inert gas again before sealing tightly and storing at 2-8 °C, protected from light.

Protocol 2: Workflow for a Preliminary Solution Stability Assessment

This workflow allows you to quickly assess the stability of the compound in your specific experimental solvent and conditions.

  • Initial Sample (T=0): Prepare a solution of the compound at the desired concentration following Protocol 1. Immediately aliquot a portion and analyze it via a stability-indicating method (e.g., HPLC-UV) to get the initial peak area and purity profile.

  • Incubation: Aliquot the remaining solution into several vials representing different conditions (e.g., benchtop/light, benchtop/dark, 4 °C/dark).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), retrieve a vial from each condition and re-analyze.

  • Data Evaluation: Compare the peak area of the parent compound and the presence of any new degradation peaks relative to the T=0 sample. A loss of >5% of the parent peak area often indicates meaningful instability.

G Stability Assessment Workflow cluster_0 Preparation cluster_1 Analysis & Incubation cluster_2 Evaluation Prep Prepare Solution (Protocol 1) T0 Analyze T=0 Sample (HPLC) Prep->T0 Incubate Incubate Aliquots - Benchtop (Light) - Benchtop (Dark) - 4°C (Dark) T0->Incubate TX Analyze T=X Samples (e.g., 4h, 8h, 24h) Incubate->TX Eval Compare Peak Areas & Purity Profiles TX->Eval

Caption: Experimental workflow for testing solution stability.

By implementing these best practices and troubleshooting guides, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.

References

  • Krake, M., & Baumann, D. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega, 8(21), 18833–18841. Available at: [Link]

Sources

Overcoming solubility problems of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Given its molecular structure, which features a lipophilic pentyl group and a fused heterocyclic ring system, this compound is characterized by poor aqueous solubility.[1][2] This guide provides a systematic approach to overcoming these challenges, ensuring reliable and reproducible experimental outcomes.

Part 1: Troubleshooting Guide

This section is structured to guide you from the most common solubility issues to more complex formulation strategies in a question-and-answer format.

Q1: I am unable to dissolve the compound in my standard aqueous buffer. What is my first course of action?

Answer: This is the most common issue encountered. The compound's hydrophobicity prevents it from readily dissolving in polar aqueous systems. The most direct and widely used strategy is co-solvency .[3][4][5] This involves creating a stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium.

Causality: Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[6][7]

Step-by-Step Protocol: Preparing a Solubilized Working Solution via Co-solvency

  • Select a Primary Organic Solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of compounds and miscibility with water.[3][8] Ethanol is a common alternative.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Add a small volume of your chosen solvent (e.g., DMSO) to create a concentrated stock, for instance, 10-50 mM.

    • Ensure complete dissolution. Gentle vortexing or sonication can be used to assist this process.

  • Dilute into Aqueous Buffer:

    • Warm your final aqueous buffer to the experimental temperature.

    • While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. This rapid mixing is crucial to prevent localized supersaturation and precipitation.

    • Critical Control: Ensure the final concentration of the organic co-solvent in your aqueous medium is as low as possible (typically ≤1% v/v) to avoid off-target effects in biological assays. If solubility issues persist, you may need to tolerate a higher percentage, but this must be validated with a vehicle control.

Q2: I tried using a co-solvent, but the compound precipitates immediately upon dilution, or I observe a cloudy suspension. What should I do next?

Answer: This indicates that the critical solubility threshold in the final aqueous/co-solvent mixture has been exceeded. You now need to explore more advanced formulation techniques to increase the compound's apparent solubility.

Workflow for Advanced Solubilization

Below is a decision-making workflow to guide your next steps.

G cluster_0 Strategy 1: Surfactant-Mediated Solubilization cluster_1 Strategy 2: Cyclodextrin Complexation cluster_2 Strategy 3: Lipid-Based Formulation start Precipitation Observed with Simple Co-Solvent surfactant Incorporate a Non-Ionic Surfactant (e.g., Tween® 80, Pluronic® F-68) start->surfactant Is your system tolerant to surfactants? cyclodextrin Utilize an Inclusion Complex (e.g., HP-β-CD) start->cyclodextrin Need a solvent-free alternative? lipid Develop a Self-Emulsifying System (SEDDS) start->lipid For in vivo or high-dose oral applications? surfactant_protocol Protocol: 1. Prepare stock in organic solvent. 2. Add surfactant to aqueous buffer (e.g., 0.1% w/v). 3. Dilute stock into surfactant-containing buffer. surfactant->surfactant_protocol How? end_node Achieve Stable, Solubilized Working Solution surfactant->end_node Success cyclo_protocol Protocol: 1. Dissolve HP-β-CD in buffer. 2. Add compound directly or as organic stock. 3. Stir/sonicate to facilitate complex formation. cyclodextrin->cyclo_protocol How? cyclodextrin->end_node Success lipid_protocol Advanced Protocol: 1. Dissolve compound in an oil/surfactant mixture. 2. This pre-concentrate forms a fine emulsion upon dilution in aqueous media. lipid->lipid_protocol How? lipid->end_node Success

Caption: Decision workflow for advanced solubilization strategies.

Detailed Explanations:

  • Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[7][9] This is a robust method for many in vitro applications.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and thereby enhancing solubility.[2][10][11] This is often a preferred method when organic co-solvents or surfactants must be avoided.

  • Lipid-Based Formulations (SEDDS): For applications requiring higher concentrations, particularly for oral delivery, Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[8][12] These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, providing a large surface area for drug release and absorption.[8]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the core physicochemical properties of this compound?

A: The key properties are summarized in the table below. The structure is inherently lipophilic due to the pentyl chain and the fused ring system, predicting poor aqueous solubility.

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₈OS[13]
Molecular Weight 222.35 g/mol [13]
Appearance White to yellow low melting solid or liquid.[14]
Predicted Nature Hydrophobic / Lipophilic. The thiophene core is considered a bioisostere of a benzene ring.[15]Structural Analysis
Key Functional Groups Ketone (hydrogen bond acceptor), Thiophene (aromatic sulfur heterocycle), Pentyl chain (nonpolar).Structural Analysis

Q: In which organic solvents can I expect the compound to be freely soluble?

A: Based on its structure and general principles of solubility ("like dissolves like"), the compound should exhibit high solubility in a range of common polar aprotic and polar protic organic solvents.

SolventClassExpected SolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[16][17]
N,N-Dimethylformamide (DMF)Polar AproticHigh[16][17]
AcetonePolar AproticHigh[16][17]
Ethanol / MethanolPolar ProticHigh[15][16][17]
Dichloromethane (DCM)NonpolarHigh[17]
Ethyl AcetateModerately PolarHigh[16][17]

Q: Can I use pH adjustment to improve the solubility of this compound?

A: It is highly unlikely that pH adjustment will significantly improve the solubility of this specific molecule. The solubility of compounds is strongly dependent on pH only when they contain ionizable functional groups (i.e., weak acids or bases).[18]

  • The ketone group is not acidic or basic under typical aqueous pH ranges (1-10).

  • The thiophene ring is exceptionally weakly basic (pKa of thiophene is ~ -4.5), meaning it requires extremely strong acidic conditions to be protonated, which are not relevant for most biological or pharmaceutical applications.[15]

G cluster_compound 2-Pentyl-...-thiophen-4(5H)-one cluster_properties Ionization Properties ketone Ketone Group ketone_prop Not Ionizable in pH 1-10 Range ketone->ketone_prop thiophene Thiophene Ring thiophene_prop Extremely Weak Base (pKa ≈ -4.5) Not Ionizable in Water thiophene->thiophene_prop result Conclusion: pH adjustment is NOT an effective solubilization strategy. ketone_prop->result thiophene_prop->result

Caption: Rationale for the ineffectiveness of pH adjustment.

Q: How does temperature affect solubility?

A: For most solid compounds, solubility increases with temperature.[11] You can use gentle warming (e.g., 37°C water bath) and sonication to aid the initial dissolution process, especially when making concentrated stock solutions. However, always be mindful of the compound's thermal stability. Do not use excessive heat unless you have confirmed it does not lead to degradation.

Q: My experiment is sensitive to DMSO. What are my best alternatives?

A: If DMSO is not viable, consider the following hierarchy:

  • Ethanol: Often better tolerated in biological systems than DMSO.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are excellent co-solvents with low toxicity.[3][4]

  • Cyclodextrin Formulations: As mentioned in the troubleshooting guide, this can create a soluble complex without the need for any organic co-solvent in the final formulation.[10]

  • Nanosuspensions: This is an advanced technique where the particle size of the drug is reduced to the nanometer range, which significantly increases the surface area and dissolution velocity.[1][19] This requires specialized equipment (e.g., high-pressure homogenizers or mills).[19]

References

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: ResearchGate URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Source: Google Patents URL
  • Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: ACS Publications URL: [Link]

  • Title: Co-solvent: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: PubMed URL: [Link]

  • Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]

  • Title: Properties of Thiophene Derivatives and Solubility Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye Source: MDPI URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K Source: ResearchGate URL: [Link]

  • Title: 2-pentyl thiophene Source: The Good Scents Company URL: [Link]

  • Title: this compound Source: Amole Biotechnology URL: [Link]

  • Title: Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one Source: Indian Academy of Sciences URL: [Link]

  • Title: Method for producing benzo[b]thiophene compound Source: Google Patents URL
  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: University of Michigan URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable heterocyclic ketone. We will explore a plausible synthetic route, troubleshoot common experimental issues, and provide detailed protocols to ensure a successful outcome.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound is not extensively documented in readily available literature. However, based on established methodologies for analogous tetrahydrobenzo[b]thiophene derivatives, a multi-step approach commencing with the highly versatile Gewald reaction is the most logical and anticipated pathway.[1][2] This proposed synthesis involves the initial formation of a 2-amino-3-carbonitrile tetrahydrobenzo[b]thiophene intermediate, followed by a series of transformations to yield the target ketone.

This guide will focus on the potential side products and troubleshooting at each stage of this proposed synthesis.

Troubleshooting Guide: Navigating the Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Gewald Reaction - Formation of the Tetrahydrobenzo[b]thiophene Core

The initial and most critical step is the Gewald three-component reaction between cyclohexanone, heptanenitrile (to introduce the pentyl precursor), and elemental sulfur.[1]

Question 1: My Gewald reaction mixture has turned into a dark, intractable tar, and the yield of the desired 2-amino-3-cyano-tetrahydrobenzo[b]thiophene intermediate is very low. What is happening and how can I fix it?

Answer:

The formation of a dark, tarry substance is a common issue in the Gewald reaction and can be attributed to several factors:

  • Polymerization: At elevated temperatures, the starting materials or the Knoevenagel condensation intermediate can polymerize, leading to a significant decrease in the yield of the desired product.

  • Formation of Complex Polysulfides: Reactions involving elemental sulfur can lead to the formation of complex polysulfides, which often present as dark, oily materials, complicating product isolation.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates. It is often beneficial to run the reaction at a lower temperature for a longer duration.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in cyclohexanone, heptanenitrile, or sulfur can catalyze side reactions.

  • Rate of Addition: Slow, controlled addition of the reagents, particularly the base catalyst (e.g., morpholine or piperidine), can sometimes favor the desired intramolecular cyclization over polymerization.

Experimental Protocol: Optimized Gewald Reaction

  • To a stirred solution of cyclohexanone (1.0 eq) and heptanenitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

Question 2: I am observing a significant byproduct with a mass corresponding to a dimer of my Knoevenagel condensation intermediate. How can I minimize its formation?

Answer:

Dimerization of the α,β-unsaturated nitrile intermediate is a well-known competing reaction in the Gewald synthesis. This occurs when the intermediate undergoes an intermolecular Michael addition with another molecule of itself, followed by cyclization.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the relative rates of the desired intramolecular cyclization and the intermolecular dimerization. Protic solvents like ethanol or methanol are generally preferred.

  • Base Concentration: Using a minimal yet effective amount of the base catalyst can help to suppress the dimerization pathway.

ConditionExpected Outcome
High Base Concentration Increased rate of both desired reaction and dimerization.
Low Temperature Slower reaction rate, but may favor the desired product.
Protic Solvent (e.g., Ethanol) Can help to solvate intermediates and favor intramolecular cyclization.
Part 2: Conversion of the Intermediate to the Target Ketone

This part of the synthesis is more speculative and involves three key transformations: deamination of the 2-amino group, hydrolysis of the 3-carbonitrile to a carboxylic acid, and finally, a reaction to form the 4-keto group.

Question 3: I am struggling to efficiently remove the 2-amino group from my tetrahydrobenzo[b]thiophene intermediate. What methods can I try?

Answer:

Deamination of 2-aminothiophenes can be challenging. A common method is via diazotization followed by reduction.

Proposed Protocol: Deamination via Diazotization

  • Dissolve the 2-amino-3-cyano-tetrahydrobenzo[b]thiophene intermediate in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.

  • After the formation of the diazonium salt is complete (as indicated by a negative starch-iodide test), add a reducing agent such as hypophosphorous acid (H₃PO₂) and allow the reaction to warm to room temperature.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Potential Side Product: Formation of a 2-hydroxy derivative if water acts as a nucleophile on the diazonium salt.

Question 4: The hydrolysis of the 3-carbonitrile group is proving to be difficult, and I am getting a mixture of the amide and the carboxylic acid. How can I achieve complete hydrolysis?

Answer:

Nitrile hydrolysis can be sluggish. Forcing conditions are often required, which can lead to decomposition of the starting material.

Troubleshooting Hydrolysis:

  • Strong Acidic or Basic Conditions: Refluxing in a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH) is typically required. The choice of acid or base will depend on the stability of the rest of the molecule.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce reaction times and improve yields for nitrile hydrolysis.

Question 5: I am attempting a Friedel-Crafts type reaction to form the ketone at the 4-position, but I am getting a complex mixture of products. What could be the issue?

Answer:

The formation of the 4-keto group is likely achieved through an intramolecular cyclization of the corresponding carboxylic acid. This can be promoted by a strong acid or a dehydrating agent.

Proposed Protocol: Intramolecular Cyclization

  • Treat the 3-carboxy-2-pentyl-tetrahydrobenzo[b]thiophene with a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture to promote cyclization.

  • Carefully quench the reaction with ice-water and extract the product.

Potential Side Products:

  • Sulfonation: Strong acids can lead to sulfonation of the thiophene ring.

  • Rearrangement: Carbocation intermediates could potentially undergo rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the overall plausible synthetic route for this compound?

A1: A plausible multi-step synthesis is as follows:

  • Gewald Reaction: Cyclohexanone, heptanenitrile, and sulfur react to form 2-amino-3-cyano-5-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene.

  • Deamination: The 2-amino group is removed via diazotization and reduction.

  • Hydrolysis: The 3-carbonitrile is hydrolyzed to a carboxylic acid.

  • Cyclization: The carboxylic acid is cyclized to form the 4-keto group.

Q2: What are the most critical parameters to control in the Gewald reaction step?

A2: The most critical parameters are temperature, purity of starting materials, and the choice and concentration of the base catalyst.[3]

Q3: How can I purify the final product, this compound?

A3: Column chromatography on silica gel is the most common method for purifying compounds of this type. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization may also be an option if a suitable solvent is found.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed synthetic pathway and the formation of a key side product.

Gewald Reaction and Dimerization cluster_main Main Reaction Pathway cluster_side Side Reaction Cyclohexanone Cyclohexanone Knoevenagel Intermediate Knoevenagel Intermediate Cyclohexanone->Knoevenagel Intermediate + Heptanenitrile (Base catalyst) Heptanenitrile Heptanenitrile Gewald Product 2-Amino-3-cyano-5-pentyl- 4,5,6,7-tetrahydrobenzo[b]thiophene Knoevenagel Intermediate->Gewald Product + Sulfur Dimer Dimer Knoevenagel Intermediate->Dimer Dimerization

Caption: Proposed Gewald reaction pathway and a common dimerization side reaction.

Proposed Synthesis Gewald_Product 2-Amino-3-cyano-5-pentyl- 4,5,6,7-tetrahydrobenzo[b]thiophene Deaminated_Product 3-Cyano-5-pentyl- 4,5,6,7-tetrahydrobenzo[b]thiophene Gewald_Product->Deaminated_Product Deamination Carboxylic_Acid 5-Pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carboxylic acid Deaminated_Product->Carboxylic_Acid Hydrolysis Final_Product This compound Carboxylic_Acid->Final_Product Intramolecular Cyclization

Caption: Proposed synthetic route to the target molecule.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Gewald reaction. (2023, December 2). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, November 9). Scientific Reports. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. (2022, February 4). AIP Conference Proceedings. Retrieved January 18, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Retrieved January 18, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2025, March 24). YouTube. Retrieved January 18, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2022, March 1). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Method for preparing thiophene derivative chloromethylation product. (2009, March 11). Google Patents.
  • Knoevenagel condensation. (2023, December 2). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). RSC Advances. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable benzothiophene derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal reaction outcomes.

The synthesis of this compound and related structures often relies on the versatile Gewald reaction.[1][2] This multicomponent reaction efficiently constructs the highly functionalized thiophene ring system in a single step.[3] However, like many multicomponent reactions, it is sensitive to a variety of parameters that can influence yield and purity. This guide will focus on troubleshooting and optimizing this key synthetic transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes and how can I improve it?

Answer:

Low yield in the Gewald synthesis of this compound is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

1. Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone (cyclohexanone derivative) and the active methylene nitrile is a critical first step.[1][4] If this equilibrium is unfavorable, the overall yield will be poor.

  • Base Selection: The choice and amount of the basic catalyst are crucial. While morpholine or triethylamine are commonly used, less reactive ketones might require a stronger base to drive the condensation forward.[5] Consider screening other bases like piperidine.
  • Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction.[5] While not always necessary, in stubborn cases, the use of a Dean-Stark trap or the addition of a dehydrating agent could be beneficial.

2. Suboptimal Reaction Temperature: The reaction temperature influences the rates of both the desired reaction and potential side reactions.

  • Too Low: Insufficient temperature may lead to a sluggish or incomplete reaction.
  • Too High: Excessive heat can promote the formation of dark, tarry byproducts due to polymerization or the formation of complex polysulfides.[5] A systematic temperature screen is advisable to find the optimal balance for your specific substrate.

3. Purity of Starting Materials: The purity of your reagents cannot be overstated.

  • Reagents: Ensure your ketone, active methylene compound (e.g., ethyl 2-cyanoheptanoate), and sulfur are of high purity. Impurities can interfere with the reaction pathway.[6]
  • Solvents: Use dry, high-purity solvents. The presence of water or other contaminants in the solvent can negatively impact the reaction.[6]

4. Reaction Monitoring: It is essential to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[6]

Question 2: My reaction mixture has turned into a dark brown or black tar. What causes this, and can I salvage my product?

Answer:

The formation of a dark, tarry substance is a strong indicator of polymerization and/or the creation of complex polysulfides.[5] This is often a result of excessive reaction temperatures.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. A lower temperature, even if it extends the reaction time, is often preferable to prevent polymerization.

  • Reagent Purity: As mentioned previously, impurities in the starting materials can act as catalysts for these unwanted side reactions.[5]

  • Workup and Purification: While salvaging the product from a tarry mixture can be challenging, it is not always impossible. After the reaction, a thorough workup is necessary. This may involve filtration to remove insoluble materials, followed by column chromatography to separate the desired product from the colored impurities.

Question 3: I am observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

Answer:

Dimerization of the α,β-unsaturated nitrile intermediate is a known competing reaction in the Gewald synthesis.[5] To favor the desired intramolecular cyclization over this intermolecular side reaction, consider the following adjustments:

  • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Experimenting with a range of temperatures can help identify a window where the desired reaction is favored.[5]

  • Rate of Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes minimize the concentration of the reactive intermediate at any given time, thus reducing the likelihood of dimerization.[5]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the relative rates of the desired cyclization and the competing dimerization. Screening different solvents may be beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Gewald synthesis of this compound?

A1: The reaction proceeds through a few key steps.[1] First, a Knoevenagel condensation occurs between the ketone and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[1][4] The exact mechanism of the subsequent addition of elemental sulfur is not fully elucidated but is thought to proceed through an intermediate that then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Q2: Can I use microwave irradiation to improve my reaction?

A2: Yes, microwave-assisted synthesis has been shown to be effective for the Gewald reaction.[1] It can often lead to significantly reduced reaction times and, in some cases, improved yields.[1][6] This is particularly beneficial for more challenging substrates.

Q3: What are the best practices for purifying this compound?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product and any impurities. A common starting point is a mixture of hexanes and ethyl acetate. Recrystallization may also be a viable option for obtaining a highly pure product.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Cyclohexanone

  • Ethyl 2-cyanoheptanoate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), ethyl 2-cyanoheptanoate (1.0 eq.), and ethanol.

  • Add elemental sulfur (1.1 eq.) to the mixture.

  • With stirring, add morpholine (0.2-0.5 eq.) dropwise to the suspension.

  • Heat the reaction mixture to a predetermined temperature (typically in the range of 50-80 °C) and monitor the progress by TLC.[6]

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.[6]

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[6]

  • Isolate the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Solvent and Base Screening
SolventBaseTypical Temperature Range (°C)Observations
EthanolMorpholine50 - 78Good general-purpose system.[7]
EthanolTriethylamine50 - 78Alternative base, may affect reaction rate.[5]
DMFPiperidine60 - 100Higher boiling point solvent, may be useful for less reactive substrates.
TolueneMorpholine80 - 110Can be used with a Dean-Stark trap to remove water.[7]

Visualizing the Workflow

Diagram 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_condensation Check Knoevenagel-Cope Condensation (TLC analysis of intermediate) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Stronger Base - Water Removal condensation_ok->optimize_condensation No check_cyclization Check Sulfur Addition & Cyclization condensation_ok->check_cyclization Yes optimize_condensation->check_condensation cyclization_ok Reaction Progressing? check_cyclization->cyclization_ok optimize_cyclization Optimize Cyclization: - Adjust Temperature - Screen Solvents cyclization_ok->optimize_cyclization No purification_issues Investigate Purification Losses: - Column Chromatography Efficiency - Recrystallization Solvent cyclization_ok->purification_issues Yes optimize_cyclization->check_cyclization end Improved Yield purification_issues->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Sreedharan, B., et al. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a highly pure, crystalline form. The advice herein is grounded in established principles of physical chemistry and crystallization science to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My compound is "oiling out" during cooling, forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This occurs when the solute is highly supersaturated at a temperature that is above its melting point (or the melting point of the impure mixture).[2] The flexible pentyl chain on your molecule may contribute to a lower melting point, making it susceptible to this issue. Oiled out products are often amorphous and trap impurities, defeating the purpose of recrystallization.[1][3]

Causality and Remediation Strategy:

  • Cause - Solution is Too Concentrated/Cooling is Too Rapid: The solution becomes supersaturated too quickly at a temperature above the compound's melting point.

    • Protocol: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the supersaturation level.[2] Allow the flask to cool much more slowly. Insulating the flask can promote gradual cooling and allow crystallization to occur at a lower temperature.[2]

  • Cause - Presence of Impurities: Impurities can significantly depress the melting point of your compound, causing it to liquefy even at temperatures where the pure compound would crystallize.[2][4]

    • Protocol: If the solution is colored or you suspect soluble impurities, perform a hot filtration with activated charcoal. Re-heat the solution to boiling, add a microspatula of activated charcoal, and keep it hot for a few minutes. Filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal and adsorbed impurities.[2] Then, proceed with slow cooling.

  • Cause - Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.

    • Protocol: Consider switching to a lower-boiling point solvent in which your compound has similar solubility characteristics (high solubility when hot, low when cold). Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

Below is a decision tree to guide your troubleshooting process for oiling out.

start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent Primary Action slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool observe Observe Result slow_cool->observe charcoal Consider Hot Filtration with Activated Charcoal charcoal->reheat change_solvent Switch to Lower-Boiling Solvent or Use Mixed-Solvent System change_solvent->reheat success Pure Crystals Formed observe->success Success fail Still Oils Out observe->fail Failure fail->charcoal If Impurities Suspected fail->change_solvent If Melting Point is Low

Fig 1. Troubleshooting Decision Tree for Oiling Out
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome.[5][6]

Causality and Remediation Strategy:

  • Cause - Too Much Solvent: The most common reason is that an excessive amount of solvent was used, meaning the compound remains soluble even at low temperatures.[2][5]

    • Protocol: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Cause - High Purity/Lack of Nucleation Sites: Highly pure compounds in very clean flasks can form stable supersaturated solutions that are resistant to spontaneous nucleation.

    • Protocol 1 (Induce Nucleation): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]

    • Protocol 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[5][6]

    • Protocol 3 (Anti-Solvent): If using a single solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise to the cold solution until turbidity persists.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield is typically due to either using too much solvent or premature filtration before crystallization is complete.[2]

Causality and Remediation Strategy:

  • Cause - Excessive Solvent: As discussed in Q2, too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[2]

    • Protocol: Before discarding the mother liquor (the filtrate), test it for remaining product. You can do this by concentrating a small volume to see if more solid precipitates. If a significant amount of product remains, you can recover it by evaporating more solvent from the mother liquor and cooling for a second crop of crystals. Note that second-crop crystals are often less pure than the first.

  • Cause - Insufficient Cooling/Time: Crystallization is a time and temperature-dependent process.

    • Protocol: Ensure the solution has been cooled for a sufficient amount of time. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing this compound?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. The solvent should also not react with your compound, and impurities should be either highly soluble or completely insoluble in it. A systematic screening process is recommended.

Table 1: Solvent Selection Strategy

StepActionRationale
1. Initial Screening Test the solubility of a few milligrams of your crude compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature.Identify solvents in which the compound is sparingly soluble or insoluble at room temperature. These are good candidates. Solvents that dissolve the compound immediately are poor choices.
2. Hot Solubility Test For promising solvents from Step 1, heat the mixture to the solvent's boiling point.The compound should dissolve completely when hot. If it does not, the solvent is not suitable. If it does, it's a good candidate.
3. Cooling Test Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath.A good solvent will produce a large quantity of crystalline solid upon cooling.
4. Mixed Solvents If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until cloudy.This allows for fine-tuning of the solubility properties to induce crystallization effectively.
Q2: What is polymorphism and why is it a concern for a potential drug compound?

A2: Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[7] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[8][9] This phenomenon is critically important in the pharmaceutical industry.

Different polymorphs of the same active pharmaceutical ingredient (API) can have different physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the drug's bioavailability. A less soluble form may not be absorbed effectively by the body.[9]

  • Stability: One polymorph may be more thermodynamically stable than another. A metastable form could convert to a more stable, less soluble form during storage, altering the drug product's efficacy over time.[9][10]

  • Mechanical Properties: Properties like tabletability and powder flow can vary between polymorphs, affecting manufacturing processes.[9]

Crystallization conditions such as the choice of solvent, cooling rate, and temperature directly influence which polymorphic form is produced.[9][10] It is crucial during drug development to identify and control the desired polymorph to ensure consistent product quality and performance.

Q3: What is the overall workflow for a successful recrystallization?

A3: A standard recrystallization procedure follows several key steps, outlined in the workflow diagram below.

start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration 2. (Optional) Hot Filtration with Charcoal for Impurity Removal dissolve->hot_filtration cool 3. Slow Cooling to Induce Crystallization hot_filtration->cool isolate 4. Isolate Crystals by Vacuum Filtration cool->isolate wash 5. Wash Crystals with a Small Amount of Cold Solvent isolate->wash dry 6. Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Fig 2. General Recrystallization Workflow

References

  • Lee, E.H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Taylor & Francis Online. (2006). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]

  • Bentham Science. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. Available at: [Link]

  • Jagiellonian Centre of Innovation. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. JCI. Available at: [Link]

  • Creative BioMart. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Creative BioMart. Available at: [Link]

  • Reddit. (2023). Musk Ketone Crystalization. r/DIYfragrance. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? Quora. Available at: [Link]

  • Quora. (2014). During crystallisation, what is the most likely cause for getting no crystal growth? Quora. Available at: [Link]

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Technical Support Center: Synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot and industrial scales. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your development endeavors.

The synthesis of this compound and related tetrahydrobenzothiophene derivatives is commonly achieved through the Gewald reaction. This multicomponent reaction offers an efficient route to highly substituted thiophenes by combining a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] While elegant in its conception, scaling up the Gewald reaction presents a unique set of challenges that require careful consideration and optimization.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound, particularly during scale-up.

Problem Potential Causes Recommended Solutions
Low or Inconsistent Yield 1. Incomplete reaction due to poor mixing or mass transfer limitations.[3] 2. Suboptimal reaction temperature, leading to side reactions or decomposition.[4] 3. Inefficient catalyst activity or catalyst poisoning. 4. Degradation of starting materials or product under reaction conditions.1. Improve Agitation: Evaluate and optimize the stirrer design and speed to ensure homogeneity, especially with the slurry of elemental sulfur. Consider baffled reactors for improved mixing. 2. Precise Temperature Control: Implement a robust temperature control system to manage the exothermicity of the reaction. A gradual temperature ramp may be beneficial. 3. Catalyst Screening and Loading: Screen different amine bases (e.g., morpholine, triethylamine, diethylamine) and optimize catalyst loading for the larger scale. Ensure the catalyst is not quenched by moisture.[5] 4. Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) if reactants or the product are sensitive to air or moisture.
Formation of Impurities and Byproducts 1. Formation of isomeric impurities. 2. Unreacted starting materials remaining. 3. Formation of polysulfides and other sulfur-containing byproducts.[2][6] 4. Dimerization or polymerization of intermediates or the final product.1. Control Reaction Kinetics: Optimize the rate of addition of reagents and temperature to favor the desired reaction pathway. 2. Stoichiometry and Monitoring: Carefully control the stoichiometry of the reactants. Monitor reaction progress using in-process controls like HPLC or GC to ensure complete conversion. 3. Sulfur Quenching and Work-up: At the end of the reaction, consider a quenching step with a reducing agent like sodium bisulfite to remove excess elemental sulfur and polysulfides. 4. Dilution and Temperature: Running the reaction at a slightly lower concentration and carefully controlling the temperature can minimize side reactions.
Difficulties in Product Isolation and Purification 1. Product oiling out or forming a sticky solid, making filtration difficult. 2. Co-precipitation of impurities with the product. 3. Challenges in chromatographic purification at a large scale.1. Crystallization Optimization: Develop a robust crystallization procedure. Screen various solvent systems and cooling profiles to obtain a crystalline, easily filterable product. An anti-solvent addition might be necessary. 2. Recrystallization and Washes: Perform a recrystallization of the crude product. Optimize the washing steps of the isolated solid with appropriate solvents to remove impurities. 3. Alternative Purification: For large-scale purification, consider alternatives to chromatography, such as distillation (if the product is thermally stable) or salt formation and recrystallization if applicable.
Safety Concerns during Scale-Up 1. Exothermic reaction leading to a runaway reaction.[3][4] 2. Evolution of toxic hydrogen sulfide (H₂S) gas. 3. Handling of flammable solvents and powdered elemental sulfur.1. Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat flow of the reaction and to design an appropriate cooling system for the larger reactor. 2. Gas Scrubbing: Ensure the reactor is equipped with a proper gas outlet and a scrubbing system (e.g., a caustic scrubber) to neutralize any H₂S evolved. 3. Process Safety Management: Follow strict process safety protocols for handling flammable and combustible materials. Ensure proper grounding of equipment to prevent static discharge.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound via the Gewald reaction?

A1: The most probable synthetic pathway involves the one-pot reaction of three key starting materials: 2-heptanoylcyclohexanone (or a suitable precursor that forms it in situ), an active methylene nitrile such as malononitrile or ethyl cyanoacetate, and elemental sulfur, in the presence of a basic catalyst like morpholine or triethylamine.[1][5]

Q2: Which active methylene compound is preferred for this synthesis, malononitrile or ethyl cyanoacetate?

A2: The choice can influence the final substituent at the 3-position of the thiophene ring. Using malononitrile will result in a 3-cyano group, while ethyl cyanoacetate will yield a 3-ethoxycarbonyl group. The selection depends on the desired downstream chemistry. For many applications, the cyano group is a versatile handle for further transformations.[7]

Q3: How critical is the quality of the elemental sulfur used in the reaction?

A3: The purity and particle size of the elemental sulfur can impact the reaction kinetics and impurity profile. Finely powdered sulfur with a consistent particle size is generally preferred to ensure better dispersion and reactivity in the reaction mixture.

Q4: What are the key parameters to monitor during the reaction?

A4: The critical process parameters to monitor and control are:

  • Temperature: Due to the exothermic nature of the reaction.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • Stirring Rate: To maintain a homogeneous slurry of sulfur and prevent settling.

  • pH/Basicity: To ensure the catalyst remains active.

In-process monitoring by HPLC or GC is highly recommended to track the consumption of starting materials and the formation of the product and key impurities.

Q5: Are there greener alternatives to traditional solvents for the Gewald reaction?

A5: Yes, research has explored more environmentally friendly solvent systems. Deep eutectic solvents and even water have been reported as effective media for the Gewald reaction, potentially simplifying the work-up and reducing the environmental impact.[8] Microwave-assisted synthesis has also been shown to improve reaction times and yields.[8]

Experimental Protocols

Representative Lab-Scale Synthesis of 2-Amino-3-cyano-4-pentyl-5,6-dihydrobenzo[b]thiophene

This protocol is a general representation and should be optimized for the specific synthesis of the target molecule.

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add a mixture of 2-heptanoylcyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

  • With stirring, add morpholine (0.02 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired product.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Implementation of Solutions Low Yield Low Yield Reaction Kinetics Reaction Kinetics Low Yield->Reaction Kinetics Thermodynamics Thermodynamics Low Yield->Thermodynamics Mass Transfer Mass Transfer Low Yield->Mass Transfer Impurity Formation Impurity Formation Impurity Formation->Reaction Kinetics Impurity Formation->Thermodynamics Isolation Issues Isolation Issues Work-up & Purification Work-up & Purification Isolation Issues->Work-up & Purification Optimize Temp & Dosing Optimize Temp & Dosing Reaction Kinetics->Optimize Temp & Dosing Thermodynamics->Optimize Temp & Dosing Improve Mixing Improve Mixing Mass Transfer->Improve Mixing Modify Work-up Modify Work-up Work-up & Purification->Modify Work-up Develop Crystallization Develop Crystallization Work-up & Purification->Develop Crystallization

Caption: Troubleshooting workflow for scale-up synthesis.

Gewald Reaction Mechanism Overview

A Ketone + Active Methylene Nitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile Intermediate B->C E Michael Addition & Cyclization C->E D Elemental Sulfur (S8) + Base D->E F Thiophene Ring Formation E->F G Tautomerization F->G H 2-Aminothiophene Product G->H

Caption: Simplified mechanism of the Gewald reaction.

References

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
  • A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry (RSC Publishing).
  • Gewald type reaction for synthesis of 2‐aminothiophene.
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
  • Computational investigations on the mechanism of the Gewald reaction.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • What are issues/things to consider when scaling up reactions
  • Gewald reaction. Wikipedia.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed.
  • This compound. Chiralen.
  • This compound. Smolecule.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • 945953-48-0|this compound. BLDpharm.
  • This compound. Fluorochem.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Technical Support Center: Scaling Up the Production of 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evalu
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • 2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one | CAS: 945953-48-0 | Chemical Product. FINETECH INDUSTRY LIMITED.
  • (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
  • Synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene. PubMed.
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3. pubs.rsc.org.

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Technical Support Center: Degradation Pathways of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting for an experimental understanding of its degradation pathways. Given the limited direct literature on this specific molecule, this guide synthesizes established principles from related benzothiophene and thienopyridine chemistry to predict and analyze its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under typical stress conditions?

Based on the structure, which includes a thiophene ring fused to a cyclohexenone system and a pentyl substituent, the primary sites susceptible to degradation are the thiophene sulfur atom, the alpha-carbon to the ketone, and the allylic positions of the cyclohexene ring. We can anticipate the following primary degradation pathways:

  • Oxidative Degradation: The sulfur atom in the thiophene ring is a prime target for oxidation, potentially forming a sulfoxide and subsequently a sulfone. This is a common degradation pathway for sulfur-containing heterocycles.[1][2]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote reactions involving the enone system, although this is less likely to be a primary degradation route under typical conditions.

  • Photodegradation: The conjugated system may absorb UV light, leading to photolytic cleavage or rearrangement reactions.

  • Thermal Degradation: At elevated temperatures, cleavage of the pentyl chain or rearrangements of the heterocyclic core could occur.[3][4]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could they be?

Unexpected peaks are likely degradation products. To identify them, consider the following:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants. An increase of 16 amu could suggest a sulfoxide, while an increase of 32 amu could indicate a sulfone.

  • Forced Degradation Studies: Systematically expose your compound to hydrolytic (acidic, basic), oxidative (e.g., with H₂O₂), photolytic (UV/Vis light), and thermal stress conditions. Comparing the retention times of the degradants formed under specific stress conditions with your unexpected peaks can help in their identification.[5]

  • NMR Spectroscopy: If an unknown peak is present in sufficient quantity, isolation followed by NMR analysis can elucidate its structure.

Q3: How can I prevent the degradation of this compound during storage?

To minimize degradation, proper storage is crucial. Based on general chemical stability principles for similar compounds, the following storage conditions are recommended: 2-8 °C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[6] This helps to mitigate oxidative and photolytic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation observed in solution. The solvent may be promoting degradation (e.g., presence of peroxides in ethers, or non-neutral pH).Use freshly distilled, high-purity solvents. Buffer the solution if pH sensitivity is suspected.
Inconsistent results in stability studies. Variability in stress conditions (temperature, light intensity, oxidant concentration).Precisely control all parameters of your stress testing protocol. Use a calibrated oven, a photostability chamber with a calibrated light source, and freshly prepared reagent solutions.
Difficulty in separating the parent compound from its degradants by HPLC. Suboptimal chromatographic conditions.Optimize your HPLC method. This may involve changing the column, mobile phase composition (including pH), gradient, or flow rate. Consider using a high-resolution column.[7][8]
Mass spectral data of a degradant is ambiguous. In-source fragmentation or formation of adducts.Vary the ionization source parameters (e.g., cone voltage). Analyze the sample with both positive and negative ionization modes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC-MS Method for Degradation Product Profiling

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). - Mobile Phase A: 0.1% Formic acid in water. - Mobile Phase B: 0.1% Formic acid in acetonitrile. - Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions. - Flow Rate: 0.8 mL/min. - UV Detection: Monitor at a suitable wavelength (e.g., determined by UV-Vis scan). - MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the predicted primary degradation pathways based on the chemical structure and reactivity of related compounds.

cluster_main This compound cluster_oxidative Oxidative Pathway cluster_thermal Thermal Pathway Parent Parent Compound Sulfoxide Sulfoxide Derivative (+16 amu) Parent->Sulfoxide Oxidation (e.g., H₂O₂) Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage High Temperature Side_Chain_Loss Loss of Pentyl Chain Parent->Side_Chain_Loss High Temperature Sulfone Sulfone Derivative (+32 amu) Sulfoxide->Sulfone Further Oxidation

Caption: Predicted major degradation pathways.

The following workflow outlines the general process for identifying unknown degradation products.

Start Observe Unexpected Peak in HPLC Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_MS Analyze Stressed Samples by HPLC-MS Forced_Degradation->HPLC_MS Compare Compare Retention Times and Mass Spectra HPLC_MS->Compare Identify Tentatively Identify Degradant Compare->Identify Isolate Isolate Degradant (e.g., by Prep-HPLC) Identify->Isolate NMR Structural Elucidation by NMR Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: Workflow for degradant identification.

References

  • OPUS. Analytical Methods. Available from: [Link]

  • Krake, K., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available from: [Link]

  • Funicello, M., et al. (2000). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Available from: [Link]

  • ResearchGate. (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available from: [Link]

  • National Institutes of Health. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available from: [Link]

  • Amole Biotechnology. This compound. Available from: [Link]

  • National Institutes of Health. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available from: [Link]

  • ResearchGate. Thiophenes and their Benzo Derivatives: Structure | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Available from: [Link]

  • PubMed. Synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene. Available from: [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]

  • OSTI.GOV. Energetics of high temperature degradation of fentanyl into primary and secondary products. Available from: [Link]

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Technical Support Center: Optimizing the Purity of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we address common challenges encountered during its synthesis, focusing on practical, evidence-based strategies to enhance purity and yield. Our approach is rooted in a deep understanding of the underlying chemical principles, providing you with not just protocols, but the rationale behind them.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the typical impurities?

A1: The most common and efficient method for the synthesis of polysubstituted thiophenes, such as the target molecule, is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone (cyclohexane-1,3-dione or a derivative), an activated nitrile (e.g., ethyl 2-cyanoheptanoate), and elemental sulfur in the presence of a basic catalyst.

Common Impurities Include:

  • Unreacted Starting Materials: Residual cyclohexane-1,3-dione, ethyl 2-cyanoheptanoate, or elemental sulfur.

  • Knoevenagel Condensation Intermediate: The product of the initial reaction between the dione and the nitrile.

  • Thiophene-3-carboxamide derivative: If cyanoacetamide is used or formed in situ, this can be a significant byproduct.[3]

  • Polysulfides and Polymeric Materials: These often manifest as dark, tarry substances and can be challenging to remove.[4]

  • Regioisomers: Depending on the precise nature of the starting materials, isomeric forms of the desired product may arise.

Q2: My crude product is a dark, oily residue. How can I effectively remove the coloration and obtain a crystalline product?

A2: The dark coloration is typically due to polymeric sulfur-containing byproducts. A multi-step approach is often necessary:

  • Initial Work-up: After the reaction, a thorough aqueous work-up is crucial. Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove some sulfur-based impurities.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., hot ethanol or isopropanol) and treating with activated charcoal can effectively adsorb colored impurities.[5] Use charcoal sparingly, as it can also adsorb the desired product.

  • Recrystallization: This is the primary method for removing both colored and other soluble impurities. The choice of solvent is critical.

Troubleshooting Guide: Purification Strategies

This section provides detailed protocols and the scientific rationale for the purification of this compound.

Issue 1: Low Purity After Initial Isolation

Initial Assessment: Before attempting purification, it is essential to have an analytical handle on the impurity profile. We recommend obtaining a proton NMR (¹H NMR) and, if available, a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of the crude material. This will help in identifying the nature and approximate quantity of the major impurities.

Visualizing the Workflow:

Caption: A general workflow for the purification of the target compound.

Strategy 1: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6][7] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step-by-Step Protocol:

  • Solvent Screening: In parallel, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Based on the polarity of the target molecule (a ketone with a thiophene ring), suitable solvent systems include:

    • Single Solvents: Ethanol, isopropanol, methanol, hexane, toluene.

    • Solvent Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water.[8]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this time.[9] Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Solvent System Observed Outcome for Similar Compounds Purity Improvement (Typical)
EthanolGood for removing non-polar impurities.85% -> 95%
Hexane/Ethyl AcetateExcellent for a range of polarities.80% -> 97%
IsopropanolOften yields well-defined crystals.88% -> 98%

Table 1: Common Recrystallization Solvents and Expected Purity Enhancement.

Strategy 2: Flash Column Chromatography

If recrystallization fails to provide the desired purity, or if the impurities have similar solubility profiles to the product, flash column chromatography is the method of choice.[10][11][12][13][14][15] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the target compound.[11] Good starting solvent systems to test are mixtures of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column under positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Separation Principle:

Column_Chromatography cluster_0 Column Silica Gel Silica Gel (Stationary Phase) Impurity_1 Less Polar Impurity Crude Mixture Crude Mixture (Loaded) Solvent Flow Solvent Flow (Mobile Phase) Product Product Impurity_2 More Polar Impurity Fractions Collected Fractions

Sources

Validation & Comparative

A Comparative Guide to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one and Other Thiophene Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one with other thiophene-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships, and potential therapeutic applications of this class of molecules, supported by experimental data from relevant literature.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The tetrahydrobenzo[b]thiophene core, in particular, has garnered significant attention, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This guide focuses on the 6,7-dihydrobenzo[b]thiophen-4(5H)-one backbone, with a specific interest in the influence of substitution at the 2-position. While direct experimental data on this compound is limited in publicly available literature, we can infer its potential performance by analyzing structurally related analogs.[5] The pentyl group, a simple alkyl chain, can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Synthesis of the 6,7-Dihydrobenzo[b]thiophen-4(5H)-one Core

The synthesis of the 2-substituted-6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold is often achieved through the versatile Gewald reaction.[6][7] This one-pot, multi-component reaction is a cornerstone in thiophene chemistry due to its efficiency and the accessibility of its starting materials.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a key intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be further modified to introduce various substituents at the 2-position.[8][9]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or another suitable base (e.g., triethylamine, piperidine)[4]

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[8][9]

Causality Behind Experimental Choices:

  • Gewald Reaction: This method is chosen for its high efficiency and atom economy in constructing the polysubstituted thiophene ring in a single step.

  • Base Catalyst: The base (morpholine) is crucial for promoting the initial Knoevenagel condensation between cyclohexanone and malononitrile, which is the first step of the Gewald reaction mechanism.[6]

  • Ethanol as Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Recrystallization: This purification technique is employed to obtain a highly pure product by separating it from any soluble impurities.

Caption: A conceptual workflow for the biological screening of novel thiophene compounds.

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents. [10][11] Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Appropriate cell culture medium with supplements

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation. The lipophilic pentyl substituent at the 2-position is likely to significantly influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of a series of 2-alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-ones, including the 2-pentyl derivative, to systematically evaluate the effect of alkyl chain length on anti-inflammatory, anticancer, and antimicrobial activities. Such studies will provide crucial data to establish a clear structure-activity relationship and guide the design of more potent and selective thiophene-based drug candidates.

References

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Biological activity comparison of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Substituted-6,7-dihydrobenzo[b]thiophen-4(5H)-one Analogs

This guide provides a comprehensive comparison of the biological activities of analogs based on the 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to elucidate the therapeutic potential of this heterocyclic system, with a particular focus on anticancer and antimicrobial applications. We will explore the structure-activity relationships that govern efficacy and provide detailed, field-proven experimental protocols for validation.

Introduction: The Therapeutic Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of several FDA-approved drugs such as the osteoporosis medication raloxifene and the antifungal agent sertaconazole[1]. Its structural similarity to endogenous molecules and its ability to engage in various biological interactions have made it a focal point for drug discovery[2]. The partially saturated 6,7-dihydrobenzo[b]thiophen-4(5H)-one system serves as a versatile template for creating analogs with diverse pharmacological profiles. By modifying substituents, particularly at the 2-position, researchers can fine-tune the molecule's electronic and steric properties to optimize its interaction with biological targets, leading to enhanced potency and selectivity. This guide focuses on comparing such analogs, shedding light on their potential as anticancer and antimicrobial agents.

General Synthesis Approach

The creation of these analogs typically begins with the versatile Gewald reaction, a one-pot synthesis that allows for the construction of the core 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene ring system[3]. This intermediate is then subjected to various chemical transformations to introduce diversity at the 2-position and modify the core structure, leading to a library of novel compounds for biological screening.

Comparative Biological Activity: A Dual Focus

Analogs of the dihydrobenzo[b]thiophen-4(5H)-one scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of tetrahydrobenzo[b]thiophene derivatives against a range of human cancer cell lines[4][5]. The primary mechanism often involves the inhibition of key signaling proteins, such as tyrosine kinases, and the induction of apoptosis[5].

A comparative study evaluating a series of analogs against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines revealed that specific substitutions are critical for potent activity. For instance, compounds featuring fused pyrimidine rings showed strong cytotoxic activities, with IC₅₀ values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin[5].

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Tetrahydrobenzo[b]thiophene Analogs

Compound IDCore Scaffold ModificationHepG2 (Liver)MCF7 (Breast)HCT116 (Colon)Reference
Analog 1 Parent Tetrahydrobenzo[b]thiophene15.814.216.1[5]
Analog 5 Fused Pyrimidine Moiety7.96.38.8[5]
Analog 7 Thiophene Derivative>50>5011.5[5]
Analog 12 Fused Pyrimidine Moiety11.210.112.4[5]
Doxorubicin (Standard Drug)4.53.85.2[5]

Note: Lower IC₅₀ values indicate higher potency.

The data clearly indicates that the addition of a fused pyrimidine ring (Analogs 5 and 12) significantly enhances cytotoxic activity across multiple cell lines compared to the parent scaffold[5]. Notably, some analogs exhibit selectivity; for example, Analog 7 was found to be most effective against colon cancer cells[5]. Further mechanistic studies revealed that the most potent compounds, like Analog 5, act by inhibiting tyrosine kinase activity and strongly upregulating the expression of pro-apoptotic proteins such as Bax and caspases 3 and 9[5].

Antimicrobial and Antifungal Activity

The benzo[b]thiophene scaffold is also a promising foundation for developing new antimicrobial agents to combat the growing threat of drug resistance[1][6]. The mechanism often involves the disruption of microbial cell wall synthesis or other essential cellular processes.

Evaluation of novel benzo[b]thiophene derivatives against various bacterial and fungal strains has identified compounds with significant minimum inhibitory concentrations (MICs). The broth microdilution susceptibility assay is a standard method for determining these values[1]. Studies have shown that these compounds are active against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal pathogens like C. albicans[1][6].

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzo[b]thiophene Analogs

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Analog A 256512>512[7]
Analog B 326432[6]
Analog C 6412864[6]
Ampicillin 8-648-64N/A[6]

Note: Lower MIC values indicate higher antimicrobial potency. N/A = Not Applicable.

The results demonstrate that specific structural modifications (Analogs B and C) can yield potent antimicrobial activity[6]. Interestingly, some derivatives that show limited activity when used alone exhibit a marked increase in efficacy against Gram-negative bacteria when co-administered with a membrane-permeabilizing agent like polymyxin B, suggesting a strategy to overcome bacterial defense mechanisms[6].

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is intrinsically linked to their chemical structure. The following diagram illustrates a generalized workflow for establishing SAR.

MTT_Assay A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (growth) is observed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).[10] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[10]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold represents a highly promising platform for the development of novel therapeutic agents. Analogs derived from this core have demonstrated potent and, in some cases, selective anticancer and antimicrobial activities. Structure-activity relationship studies have provided a clear rationale for targeted modifications, particularly the addition of fused heterocyclic systems, to enhance biological efficacy. The experimental protocols detailed herein offer a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on in vivo efficacy studies of the most promising leads, as well as toxicological profiling to ensure a sufficient therapeutic window for clinical development.

References

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A Researcher's Guide to Validating the Mechanism of Action for Novel Compounds: A Case Study with 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-phase framework for elucidating and validating the mechanism of action (MoA) of novel or uncharacterized small molecules. We will use 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a representative case study. While the broader class of tetrahydrobenzo[b]thiophene derivatives has been associated with various biological activities, including anticancer and kinase inhibition properties, the specific molecular target and MoA of this particular compound are not documented in publicly available literature.[1][2][3]

This lack of prior knowledge makes it an ideal candidate for demonstrating a robust, unbiased, and self-validating workflow. Our approach is designed for drug discovery professionals and researchers, emphasizing the rationale behind experimental choices to build a scientifically sound MoA model from target identification through to functional validation.

The process of understanding how a small molecule exerts its effects is critical in drug discovery, providing the foundation for optimizing efficacy and minimizing off-target effects.[4][5] Our workflow is structured in three sequential phases:

  • Phase 1: Unbiased Target Identification. Employing proteome-wide screening methods to identify potential protein interactors without prior assumptions.

  • Phase 2: Target Engagement and Validation. Confirming the direct binding of the compound to the identified targets within a native cellular environment.

  • Phase 3: Functional Pathway Analysis. Characterizing the downstream cellular consequences of target engagement to understand the compound's functional impact.

This structured approach ensures that each step logically builds upon the last, creating a cohesive and well-supported mechanistic hypothesis.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Analysis TPP Thermal Proteome Profiling (TPP) Target_List List of Potential Targets TPP->Target_List Kinobeads Kinobeads Competition Assay Kinobeads->Target_List CETSA Cellular Thermal Shift Assay (CETSA) Target_List->CETSA Validate Top Hits Reporter Reporter Gene Assay CETSA->Reporter Confirm Functional Relevance MoA Validated Mechanism of Action (MoA) Reporter->MoA Elucidate Pathway Impact

Figure 1: A high-level overview of the three-phase workflow for MoA validation.

Phase 1: Unbiased Target Identification

The foundational step in MoA validation for a novel compound is to identify its molecular target(s) within the complex environment of the cell. An unbiased approach is critical to avoid confirmation bias and to uncover potentially novel targets.[6] We will compare two powerful, label-free chemical proteomics techniques: Thermal Proteome Profiling (TPP) and Kinobeads Competition Binding.

Method A: Thermal Proteome Profiling (TPP)

TPP is a proteome-wide application of the Cellular Thermal Shift Assay (CETSA) principle.[7] It is based on the concept that when a small molecule binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature.[8] By treating cell lysates with the compound, heating them across a temperature gradient, and using quantitative mass spectrometry to measure the abundance of remaining soluble proteins, we can identify which proteins were stabilized by the compound.

Scientific Rationale: This method is exceptionally powerful for initial screening because it requires no modification of the small molecule, thus preserving its authentic binding properties. It assesses target engagement in a near-native proteome context and can identify a wide range of protein targets, not just a specific class.[7]

TPP_Principle cluster_1 Treatment (Compound) P_unbound Protein P_unbound_heat Denatured Protein P_unbound->P_unbound_heat Heat MS_Result1 Lower Abundance P_unbound_heat->MS_Result1 Less Soluble Protein (Lower MS Signal) C Cmpd P_bound Protein P_bound_heat Stable Protein P_bound->P_bound_heat Heat MS_Result2 Higher Abundance P_bound_heat->MS_Result2 More Soluble Protein (Higher MS Signal)

Figure 2: Principle of thermal stabilization used in TPP and CETSA.

Method B: Kinobeads Competition Binding Assay

Given that many thiophene-based scaffolds are known to target protein kinases, a kinome-focused approach is a logical and complementary strategy.[3] The kinobeads assay uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[9][10] In a competition experiment, the lysate is pre-incubated with our test compound. If the compound binds to a kinase, it will compete with the kinobeads, preventing that kinase from being pulled down. The unbound kinases are washed away, and the bead-bound proteins are identified and quantified by mass spectrometry.[11]

Scientific Rationale: This method is highly effective for specifically identifying kinase targets and determining their relative binding affinities in a competitive format.[12][13] It provides a focused, high-throughput way to screen against a large and therapeutically important class of enzymes.

Comparison of Target Identification Methods

The choice between TPP and Kinobeads depends on available resources and the desired scope of the initial screen.

FeatureThermal Proteome Profiling (TPP)Kinobeads Competition Assay
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized probes
Target Scope Proteome-wide (unbiased)Kinome-focused (ATP-binding site)
Compound Modification Not requiredNot required
Primary Output List of thermally stabilized proteinsList of competed kinases with IC50 values
Key Advantage Broadest possible target discoveryHigh specificity for a critical target class
Limitation May miss targets not stabilized by bindingMisses non-kinase targets and allosteric binders

Phase 2: Target Validation and Engagement

Once a list of high-confidence candidate targets is generated from Phase 1, the next crucial step is to validate these interactions. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a compound engages its proposed target within intact, living cells.[14][15][16]

Scientific Rationale: Moving from a cell lysate (as used in TPP and Kinobeads) to intact cells is a critical step in validation. It confirms that the compound can penetrate the cell membrane, reach its target in the complex cellular milieu, and engage it at physiologically relevant concentrations.[17][18] This provides strong evidence that the biophysical interaction is not an artifact of the lysate-based screening conditions.

Experimental Protocol: Immunoblot-Based CETSA

This protocol assumes a top candidate target, "Protein X" (e.g., a kinase like AKT1), was identified in Phase 1 and a specific antibody for it is available.

  • Cell Culture: Culture an appropriate cell line (e.g., a cancer cell line where AKT1 is active) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1 hour).

  • Heating Step: Harvest and resuspend the cells in a protein-free buffer. Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[19]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target "Protein X" in the soluble fraction by Western Blot or an ELISA-based method like AlphaScreen.[15]

Data Presentation and Interpretation

The results are plotted as the percentage of soluble Protein X remaining versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[8]

Table 1: Example CETSA Data for "Protein X"

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (10 µM Compound)
46100100
509598
547592
5850 (Tm)81
622255 (Tm)
66525

This data demonstrates a significant thermal shift (ΔTm = 4°C), strongly validating target engagement in the cellular context.

Phase 3: Functional Pathway Analysis

Confirming target binding is essential, but understanding the functional consequence of that binding is what defines the mechanism of action.[20] If the validated target is part of a known signaling pathway, a reporter gene assay is an excellent method to quantify the compound's effect on that pathway's activity.[21][22]

Scientific Rationale: Reporter assays provide a direct readout of the transcriptional activity regulated by a specific signaling pathway.[23] They bridge the gap between target engagement and a cellular phenotypic response, allowing for a quantitative measure of the compound's agonist or antagonist activity.[24]

Hypothetical Case: Targeting the PI3K/AKT Pathway

Let's hypothesize that our validated target, "Protein X," is the kinase AKT1. AKT1 is a central node in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. A common downstream effector of this pathway is the transcription factor CREB.

Reporter_Assay_Pathway cluster_N GF Growth Factor Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT1 (Protein X) PI3K->AKT CREB CREB AKT->CREB Nucleus Nucleus CREB->Nucleus Reporter CRE-Luciferase Reporter Gene Luminescence Luminescence (Measurable Signal) Reporter->Luminescence Compound Our Compound Compound->AKT

Figure 3: A hypothetical signaling pathway for a CREB-luciferase reporter assay.

Experimental Protocol: CREB-Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the CREB response element (CRE). A second plasmid expressing Renilla luciferase under a constitutive promoter is often included as a control for transfection efficiency and cell viability.[23]

  • Compound Treatment: After allowing for plasmid expression, treat the cells with a known pathway activator (e.g., Forskolin) in the presence of either vehicle (DMSO) or increasing concentrations of this compound.

  • Cell Lysis: After incubation, lyse the cells using a buffer compatible with luciferase assays.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation and Interpretation

A potent inhibitor of AKT1 would be expected to decrease CREB-mediated transcription, resulting in a dose-dependent reduction in the luminescence signal.

Table 2: Example Reporter Assay Data

Compound Conc. (µM)Normalized Luminescence (RLU)% Inhibition
0 (Vehicle)85,4000
0.0182,1003.9
0.165,70023.1
143,20049.4 (IC50)
1011,50086.5
1002,30097.3

This data would confirm that target engagement by the compound translates into a functional inhibition of the intended signaling pathway, solidifying the proposed mechanism of action.

Conclusion

The validation of a small molecule's mechanism of action is a systematic process of inquiry that moves from broad, unbiased discovery to specific, functional confirmation. For a novel compound like this compound, this multi-phase approach provides a rigorous and self-validating framework. By first identifying potential targets with proteome-wide methods (TPP, Kinobeads), then confirming direct cellular engagement (CETSA), and finally measuring the functional downstream consequences (Reporter Assays), researchers can build a high-confidence model of the compound's biological activity. This methodical progression is essential for advancing promising molecules through the drug discovery pipeline.

References

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Sources

In Vivo Validation of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a Novel Anti-inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a novel compound with putative anti-inflammatory properties. We will outline a comparative study against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a vehicle control. The experimental design detailed herein is structured to provide robust, reproducible data for researchers in pharmacology and drug development, establishing a clear path from hypothesis to validated in vivo activity.

Our approach is grounded in the hypothesis that this compound exerts its anti-inflammatory effects through the modulation of the cyclooxygenase (COX) pathways, a cornerstone of inflammatory response. This guide will detail the necessary protocols, from animal model selection and induction of inflammation to pharmacokinetic analysis and histopathological assessment, ensuring a multi-faceted evaluation of the compound's efficacy and safety profile.

Rationale and Comparative Compound Selection

The structural motif of a dihydrobenzo[b]thiophen-4(5H)-one suggests potential interaction with enzymatic pathways involved in inflammation. The selection of Diclofenac as a comparator is strategic; it is a potent, well-characterized NSAID with a known mechanism of action, providing a benchmark for evaluating the efficacy of our test compound. The inclusion of a vehicle control is critical to isolate the pharmacological effects of the compound from any potential effects of the delivery vehicle itself.

Experimental Workflow: From Induction to Analysis

The in vivo validation will follow a meticulously planned workflow to ensure data integrity and reproducibility. The process begins with the acclimatization of the animal models, followed by the induction of a localized inflammatory response. Subsequent treatment with the test compound, positive control, and vehicle will be followed by a series of quantitative and qualitative assessments to determine the extent of anti-inflammatory activity.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Analysis A Animal Acclimatization (7 days) B Baseline Physiological Measurements (Weight, Temperature) A->B C Induction of Paw Edema (Carrageenan Injection) B->C D Compound Administration (Test, Diclofenac, Vehicle) C->D E Paw Volume Measurement (Plethysmometry at 1, 2, 4, 6h) D->E F Blood Sampling for PK/PD (Time Points: 0.5, 1, 2, 4, 6h) E->F J Pharmacokinetic Analysis (LC-MS/MS) F->J G Tissue Harvesting (Inflamed Paw) H Histopathological Analysis (H&E Staining) G->H I Biochemical Assays (MPO, Cytokines) G->I

Figure 1: A comprehensive workflow for the in vivo validation of anti-inflammatory compounds.

Detailed Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar rats (200-250 g).

  • Housing: Animals will be housed in polycarbonate cages with free access to standard pellet chow and water, under a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).

  • Acclimatization: A minimum of 7 days of acclimatization is required before the commencement of any experimental procedures.

Carrageenan-Induced Paw Edema Model

This is a widely accepted and validated model for screening acute anti-inflammatory activity.

  • Procedure:

    • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw.

    • Immediately following carrageenan injection, administer the test compounds and controls via oral gavage.

Treatment Groups
GroupTreatmentDosageAdministration Route
1Vehicle Control10 mL/kgOral Gavage
2This compound50 mg/kgOral Gavage
3This compound100 mg/kgOral Gavage
4Diclofenac (Positive Control)10 mg/kgOral Gavage
Efficacy Assessment
  • Paw Edema Measurement: Paw volume will be measured at 1, 2, 4, and 6 hours post-carrageenan injection using a plethysmometer. The percentage inhibition of edema will be calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Myeloperoxidase (MPO) Activity: At the end of the experiment (6 hours), animals will be euthanized, and the inflamed paw tissue will be collected. MPO activity, an indicator of neutrophil infiltration, will be measured spectrophotometrically.

  • Histopathology: A portion of the paw tissue will be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, edema, and cellular infiltration.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes of a successful validation study.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group1h2h4h6h
Paw Volume Increase (mL)
Vehicle Control0.45 ± 0.040.78 ± 0.060.95 ± 0.080.82 ± 0.07
Test Compound (50 mg/kg)0.32 ± 0.030.51 ± 0.050.62 ± 0.060.55 ± 0.05
Test Compound (100 mg/kg)0.25 ± 0.020.39 ± 0.040.45 ± 0.040.38 ± 0.03
Diclofenac (10 mg/kg)0.22 ± 0.020.35 ± 0.030.41 ± 0.040.35 ± 0.03
% Inhibition of Edema
Test Compound (50 mg/kg)28.9%34.6%34.7%32.9%
Test Compound (100 mg/kg)44.4%50.0%52.6%53.7%
Diclofenac (10 mg/kg)51.1%55.1%56.8%57.3%

Table 2: Biochemical and Histopathological Scores

Treatment GroupMPO Activity (U/g tissue)Histopathological Score (0-4)
Vehicle Control12.5 ± 1.13.8 ± 0.2
Test Compound (50 mg/kg)8.2 ± 0.72.5 ± 0.3
Test Compound (100 mg/kg)5.9 ± 0.51.8 ± 0.2
Diclofenac (10 mg/kg)5.1 ± 0.41.5 ± 0.2

Proposed Mechanism of Action: COX Pathway Modulation

We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition would lead to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

G cluster_0 Inflammatory Stimulus cluster_1 COX Pathway cluster_2 Inhibition cluster_3 Physiological Response A Cell Membrane Phospholipids B Arachidonic Acid A->B C E Prostaglandins B->E D C Phospholipase A2 D COX-1 / COX-2 H Inflammation Pain Fever E->H F 2-Pentyl-6,7-dihydrobenzo [b]thiophen-4(5H)-one F->D G Diclofenac G->D

Figure 2: Proposed mechanism of action via inhibition of the COX pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and comprehensive approach to the in vivo validation of this compound. The comparative data against a known standard, Diclofenac, will allow for a clear determination of the compound's anti-inflammatory potential. Positive results from these studies would warrant further investigation, including more chronic models of inflammation, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comprehensive toxicology studies to fully characterize the compound's therapeutic window and potential for clinical development.

References

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: Current Protocols in Pharmacology. [Link]

  • The role of cyclooxygenase in inflammation. Source: The Journal of Clinical Investigation. [Link]

  • Diclofenac: A Review of its Use in the Management of Pain and Inflammation. Source: Drugs. [Link]

  • Myeloperoxidase as a Marker of Neutrophil Infiltration. Source: Journal of Leukocyte Biology. [Link]

Comparative study of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one with Known PqsR Inhibitors in Pseudomonas aeruginosa

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is a leading cause of nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. A promising alternative to traditional antibiotics is the development of anti-virulence therapies that disarm pathogens without killing them, thereby exerting less selective pressure for the development of resistance.[1][2] One of the most attractive targets for anti-virulence strategies in P. aeruginosa is the quorum sensing (QS) system, a cell-to-cell communication network that regulates the expression of numerous virulence factors and biofilm formation.[2][3][4]

P. aeruginosa possesses three main QS systems: las, rhl, and pqs. The pqs system, also known as the quinolone signal system, plays a crucial role in coordinating the expression of virulence factors.[5][6][7] The central regulator of this system is the transcriptional regulator PqsR (also known as MvfR), which is activated by its native ligands, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ).[6][8][9] The activation of PqsR leads to the upregulation of genes responsible for the production of virulence factors such as pyocyanin and the formation of biofilms, which are critical for the pathogenicity of P. aeruginosa.[10][11] Therefore, the inhibition of PqsR represents a compelling strategy for the development of novel anti-virulence agents against P. aeruginosa.[12][13][14]

This guide presents a comparative study of a novel compound, this compound, with known PqsR inhibitors. While the benzothiophene core is a common scaffold in medicinal chemistry with diverse biological activities, the specific inhibitory potential of this compound against PqsR has not been previously reported.[15][16][17][18] This study outlines the experimental framework to evaluate its efficacy and compares its potential performance against established PqsR inhibitors.

The PqsR Signaling Pathway

The PqsR-mediated signaling pathway is a key component of the P. aeruginosa QS network. The pathway is initiated by the synthesis of HHQ, which is then converted to PQS. Both HHQ and PQS can bind to and activate PqsR, leading to the transcription of the pqsABCDE operon and subsequent production of more quinolone signals, creating a positive feedback loop. Activated PqsR also upregulates the expression of various virulence factors.

PqsR_Signaling_Pathway cluster_synthesis Quinolone Synthesis cluster_regulation PqsR Regulation pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ Synthesis pqsH pqsH PQS PQS HHQ->PQS Conversion PqsR_inactive Inactive PqsR HHQ->PqsR_inactive Binds to PQS->PqsR_inactive PqsR_active Active PqsR PqsR_inactive->PqsR_active Activation pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds to virulence_genes Virulence Genes PqsR_active->virulence_genes Induces transcription pqsABCDE_operon pqsABCDE operon pqsA_promoter->pqsABCDE_operon Induces transcription

Caption: The PqsR signaling pathway in Pseudomonas aeruginosa.

Comparative Analysis of PqsR Inhibitors

To evaluate the potential of this compound as a PqsR inhibitor, its performance should be benchmarked against well-characterized inhibitors. For this study, we have selected two known PqsR inhibitors: M64, a potent benzamide-benzimidazole inhibitor, and a quinazolinone (QZN)-based inhibitor.[10][12][13] The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of its target by 50%.

CompoundChemical StructurePredicted IC50 (µM) for PqsR Inhibition
This compound this compound5.2
M64 (Benzamide-benzimidazole inhibitor) M640.1
Quinazolinone (QZN) inhibitor QZN inhibitor2.5

Note: The IC50 value for this compound is a hypothetical value for the purpose of this comparative guide and requires experimental validation.

Experimental Methodologies

To empirically determine the inhibitory potential of this compound and compare it with known inhibitors, a series of well-established in vitro assays should be performed.

Experimental Workflow

Experimental_Workflow start Candidate Inhibitor (this compound) reporter_assay PqsR Bioluminescent Reporter Assay start->reporter_assay pyocyanin_assay Pyocyanin Quantification Assay start->pyocyanin_assay biofilm_assay Biofilm Formation Assay start->biofilm_assay data_analysis Data Analysis and IC50 Determination reporter_assay->data_analysis pyocyanin_assay->data_analysis biofilm_assay->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison

Caption: Workflow for evaluating PqsR inhibitors.

PqsR Bioluminescent Reporter Assay

This assay provides a direct measure of PqsR activity by utilizing a P. aeruginosa strain engineered to express a luciferase reporter gene under the control of a PqsR-regulated promoter, such as the pqsA promoter.[11][19]

Principle: Inhibition of PqsR will lead to a decrease in the expression of the luciferase gene, resulting in a quantifiable reduction in luminescence.

Protocol:

  • Bacterial Strain: P. aeruginosa PAO1-L containing a chromosomally integrated pqsA-lux fusion.

  • Culture Preparation: Grow the reporter strain overnight in LB broth at 37°C with shaking.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of a 1:100 dilution of the overnight culture to each well.

    • Add the test compounds (this compound, M64, QZN inhibitor) at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO control.

  • Incubation: Incubate the plate at 37°C with shaking for 16-18 hours.

  • Measurement: Measure the luminescence and optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the OD600 to account for any effects on bacterial growth. Calculate the IC50 value by plotting the normalized luminescence against the inhibitor concentration.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by PqsR.[11]

Principle: Inhibition of PqsR will lead to a dose-dependent reduction in pyocyanin production.

Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa PA14 or PAO1.

  • Culture Preparation: Grow the strain overnight in King's A medium at 37°C with shaking.

  • Assay Setup:

    • Inoculate fresh King's A medium with the overnight culture to an OD600 of 0.05.

    • Add the test compounds at various concentrations. Include a DMSO control.

  • Incubation: Incubate the cultures at 37°C with shaking for 24 hours.

  • Extraction:

    • Centrifuge the cultures to pellet the bacteria.

    • Transfer the supernatant to a new tube and add chloroform in a 3:2 ratio (supernatant:chloroform).

    • Vortex and centrifuge to separate the phases. The blue pyocyanin will be in the chloroform layer.

    • Transfer the chloroform layer to a new tube and add 0.2 M HCl in a 1:1 ratio.

    • Vortex and centrifuge. The pink/red pyocyanin will be in the upper acidic layer.

  • Measurement: Measure the absorbance of the acidic layer at 520 nm.

  • Data Analysis: Quantify the pyocyanin concentration and determine the inhibitory effect of the compounds.

Biofilm Formation Assay

Biofilm formation is a critical aspect of P. aeruginosa pathogenicity and is regulated by the pqs system.[10]

Principle: PqsR inhibitors are expected to interfere with biofilm formation.

Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa PA14 or PAO1.

  • Culture Preparation: Grow the strain overnight in LB broth at 37°C with shaking.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of a 1:100 dilution of the overnight culture in fresh LB broth to each well.

    • Add the test compounds at various concentrations. Include a DMSO control.

  • Incubation: Incubate the plate at 37°C without shaking for 24-48 hours.

  • Staining:

    • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Add 125 µL of 0.1% (w/v) crystal violet to each well and incubate for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the stain.

  • Measurement: Measure the absorbance at 550 nm.

  • Data Analysis: A reduction in absorbance indicates inhibition of biofilm formation.

Discussion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential PqsR inhibitor. The proposed experiments will allow for a robust assessment of its in vitro efficacy against P. aeruginosa virulence. The hypothetical IC50 value suggests that this compound could be a moderately potent inhibitor, warranting further investigation.

Future studies should focus on several key areas:

  • Mechanism of Action: Elucidating the precise binding mode of this compound to PqsR through techniques such as X-ray crystallography or computational modeling.[9][12][13]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of P. aeruginosa infection to assess their therapeutic potential.[20]

  • Spectrum of Activity: Investigating the activity of these compounds against a broader range of clinical isolates of P. aeruginosa.

The development of novel anti-virulence agents targeting quorum sensing holds great promise for combating the growing threat of antibiotic resistance. The systematic evaluation of new chemical entities, such as this compound, is a critical step in this endeavor.

References

  • Ishihama, Y., et al. (2002). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology. [Link]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal. [Link]

  • Gao, C., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules. [Link]

  • Le, K. Q., et al. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. International Journal of Molecular Sciences. [Link]

  • O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences. [Link]

  • Calfee, M. W., et al. (2001). Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. [Link]

  • Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology. [Link]

  • Ha, D. G., et al. (2011). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Wade, D. S., et al. (2005). Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

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  • Zhang, H., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Biomedicine & Pharmacotherapy. [Link]

  • Zhang, H., et al. (2021). Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. Biomedicine & Pharmacotherapy. [Link]

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  • Maura, D., & Rahme, L. G. (2017). Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption. Antimicrobial Agents and Chemotherapy. [Link]

  • D'Angelo, F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

  • Tan, H. S., et al. (2022). Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. Marine Drugs. [Link]

  • Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. [Link]

  • Piceci, L., et al. (2020). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. Frontiers in Microbiology. [Link]

  • Wang, Y., et al. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology. [Link]

  • Thomann, B., et al. (2020). In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa. Molecules. [Link]

  • Thomann, B., et al. (2016). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers in Microbiology. [Link]

  • Zimmer, D., et al. (2023). Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof-of-Principle. Angewandte Chemie International Edition. [Link]

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  • Ghorab, M. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

Sources

The Pivotal Role of the 2-Pentyl Group and 4-Oxo Moiety in the Biological Activity of Dihydrobenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydrobenzo[b]thiophene scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, most notably in the realm of oncology.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one derivatives, offering a comparative analysis grounded in experimental data from closely related analogues. While direct, extensive research on this specific pentyl-substituted ketone is nascent, a logical framework for understanding its potential can be constructed by examining the influence of substituents on the core scaffold. This guide will elucidate the critical roles of the 2-alkyl substituent and the 4-oxo group, providing researchers and drug development professionals with a predictive SAR model to guide future discovery efforts.

The Tetrahydrobenzo[b]thiophene Core: A Foundation for Diverse Biological Activity

The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety is a versatile pharmacophore, with derivatives exhibiting activities ranging from anticancer and antioxidant to potent enzyme inhibitors.[2][3] Its structural rigidity and lipophilic nature provide a robust platform for the strategic placement of functional groups to modulate target engagement and pharmacokinetic properties. A significant body of research has focused on derivatives bearing a 2-amino group, often synthesized via the versatile Gewald reaction, which has yielded potent anticancer agents.[3][4] These 2-amino derivatives have been shown to target various cancer-related pathways, including the inhibition of kinases such as VEGFR-2 and EGFR, and disruption of microtubule assembly.[5][6]

Unraveling the Structure-Activity Relationship: A Positional Analysis

To comprehend the potential of this compound, we will dissect the SAR of the scaffold by analyzing key positions: the 2-position of the thiophene ring, the 4-position of the cyclohexanone ring, and the broader impact of substitutions on the tetrahydrobenzo moiety.

The Critical Influence of the 2-Substituent: The Case for the Pentyl Group

While the majority of published research focuses on 2-amino-tetrahydrobenzo[b]thiophenes, the nature of the substituent at the 2-position is a critical determinant of biological activity. The introduction of an alkyl group, such as a pentyl chain, significantly alters the lipophilicity and steric profile of the molecule.

Key Insights:

  • Lipophilicity and Cellular Permeability: An increase in alkyl chain length at the 2-position generally enhances lipophilicity. This can lead to improved cell membrane permeability, a crucial factor for reaching intracellular targets. However, an optimal lipophilicity must be achieved, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. While direct data for the 2-pentyl derivative is unavailable, studies on related heterocyclic systems suggest that a C4-C5 alkyl chain can be optimal for balancing solubility and membrane penetration.

  • Target Engagement: The pentyl group can engage in hydrophobic interactions within the binding pockets of target proteins. For instance, in kinase inhibition, hydrophobic pockets are common features, and the flexible pentyl chain can adapt to the topology of these sites, potentially increasing binding affinity.

  • Comparison with 2-Amino Derivatives: The well-studied 2-amino derivatives often participate in hydrogen bonding interactions, which are crucial for their mechanism of action.[7] In contrast, a 2-pentyl group will primarily engage in van der Waals and hydrophobic interactions. This fundamental difference suggests that 2-pentyl derivatives may have different molecular targets or binding modes compared to their 2-amino counterparts.

The following diagram illustrates the hypothetical binding interactions of a 2-pentyl substituted tetrahydrobenzo[b]thiophene within a target protein's binding site.

SAR_2_pentyl cluster_0 Target Protein Binding Pocket cluster_1 2-Pentyl-tetrahydrobenzo[b]thiophene Derivative Receptor_Surface Hydrophobic Pocket Core_Scaffold Tetrahydrobenzo[b]thiophene Core Core_Scaffold->Receptor_Surface Shape Complementarity Pentyl_Group 2-Pentyl Group Pentyl_Group->Receptor_Surface Hydrophobic Interactions

Caption: Hypothetical binding of the 2-pentyl group in a hydrophobic pocket.

The Significance of the 4-Oxo Group: A Modulator of Activity

The presence of a carbonyl group at the 4-position of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one core is a recurring feature in many biologically active derivatives.[8] While often serving as a synthetic handle for further derivatization, the 4-oxo group itself can contribute to the biological activity.

Key Insights:

  • Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors.

  • Influence on Conformation: The sp2-hybridized carbonyl carbon influences the conformation of the six-membered ring, which in turn affects the overall three-dimensional shape of the molecule and its ability to fit into a binding site.

  • Metabolic Stability: The ketone functionality can be a site of metabolic transformation (e.g., reduction to a hydroxyl group). Understanding the metabolic fate of this group is crucial for drug development.

The following table summarizes the biological activities of various tetrahydrobenzo[b]thiophene derivatives, highlighting the importance of substitutions at key positions.

Compound Series Key Structural Features Biological Activity Reported IC50/EC50 Reference
2-Amino-3-cyano-tetrahydrobenzo[b]thiophenes 2-Amino, 3-CyanoAnticancer (e.g., against HepG2, MCF-7, HCT-116)Micromolar to sub-micromolar range[9]
2-Acylamino-tetrahydrobenzo[b]thiophenes 2-AcylaminoCB2 Receptor LigandsNanomolar range (Ki)[10]
Ureido benzothiophenes Urea linkage at various positionsDual VEGFR-2/EGFR inhibitorsMicromolar range[5]
2,3-Diaryl-acrylonitrile benzothiophenes Resembling combretastatinAnticancer (tubulin polymerization inhibitors)Nanomolar range[11]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of the this compound scaffold and the evaluation of its biological activity are crucial steps in the drug discovery process. Below are representative protocols.

Synthesis of 2-Alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-ones

A common route to 2-alkyl-substituted thiophenes involves the Fiesselmann thiophene synthesis or related methodologies.[10]

Step-by-Step Protocol:

  • Starting Materials: A suitable β-keto ester and a source of sulfur (e.g., Lawesson's reagent).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as toluene or xylene under reflux conditions.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthesis workflow for 2-alkyl-thiophenes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Conclusion and Future Directions

The analysis of the structure-activity relationships of tetrahydrobenzo[b]thiophene derivatives strongly suggests that the this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The 2-pentyl group is poised to enhance lipophilicity and facilitate hydrophobic interactions within target binding sites, while the 4-oxo moiety can participate in key hydrogen bonding.

Future research should focus on the synthesis of a series of 2-alkyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one derivatives with varying alkyl chain lengths to precisely define the optimal lipophilicity for specific biological targets. Furthermore, elucidation of the metabolic fate of the 4-oxo group and exploration of its modification to a hydroxyl or other functional groups could lead to the discovery of compounds with improved pharmacokinetic profiles and enhanced efficacy. The insights provided in this guide offer a rational basis for the continued exploration of this promising class of compounds.

References

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A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Against EGFR-Targeting Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. Given the prevalence of the thiophene scaffold in compounds with diverse biological activities, including anticancer properties, this document outlines a rigorous, hypothetical evaluation of its potential as a protein kinase inhibitor.[1][2] For the purpose of this guide, we will position it as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3]

This document is designed for researchers, scientists, and drug development professionals, providing a template for the comparative analysis of this new chemical entity against established, FDA-approved EGFR inhibitors. The protocols and data herein are illustrative and should be adapted and replaced with internally generated experimental results.

Introduction and Rationale

The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[4] The dihydrobenzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology.[5][6][7][8] The specific compound, this compound, represents a novel chemical entity with unexplored potential.

This guide's core objective is to establish a systematic approach to benchmark this compound's performance. We hypothesize that it may target the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancers of the lung, colon, and pancreas.[3][9] Rigorous benchmarking against standard-of-care drugs is essential to determine its relative potency, selectivity, and potential for further development.[10][11][12][13]

Selection of Standard Drugs for Comparison

To provide a robust comparative context, we have selected two well-characterized, first-generation EGFR tyrosine kinase inhibitors (TKIs):

  • Gefitinib (Iressa®): An orally active, selective EGFR-TKI that competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[14][15][16][17][18]

  • Erlotinib (Tarceva®): Another potent and selective, reversible EGFR-TKI that functions similarly to Gefitinib by preventing ATP binding and subsequent receptor autophosphorylation.[9][19][][21][22]

These drugs are established standards in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations and serve as an excellent baseline for evaluating a new compound's efficacy.[15][19][21]

Experimental Design: A Multi-tiered Approach

A phased approach, moving from biochemical assays to cell-based models, provides a comprehensive understanding of the compound's activity.

Workflow for Benchmarking a Novel Kinase Inhibitor

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Data Analysis & Comparison a In Vitro Kinase Assay (e.g., ADP-Glo™) b Determine IC50 values for EGFR kinase inhibition a->b c Cellular EGFR Phosphorylation Assay b->c e Determine inhibition of EGFR autophosphorylation c->e d Cell Proliferation Assay (e.g., MTS/MTT) f Determine IC50 values for anti-proliferative effects d->f g Compare IC50 values of Test Compound vs. Standards e->g f->g h Assess potency and cellular efficacy g->h

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

Tier 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human EGFR kinase and compare its potency (IC50) with Gefitinib and Erlotinib.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[23][24]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound, Gefitinib, and Erlotinib in 100% DMSO.

    • Create a serial dilution series for each compound in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.

  • Assay Execution (384-well plate format):

    • Add 1 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the kinase reaction by adding 2 µL of a mix containing the substrate and ATP (at the Kₘ concentration for EGFR).

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO vehicle" (no inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Tier 2: Cell-Based Assays

Objective: To assess the compound's ability to inhibit EGFR signaling and cell proliferation in a relevant cellular context. The A431 human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, is a suitable model.[25]

A. Cellular EGFR Autophosphorylation Assay

Methodology: Cell-Based ELISA [25][26]

This assay measures the level of phosphorylated EGFR at a specific tyrosine residue (e.g., Tyr1068) in intact cells.[27]

Protocol:

  • Cell Culture and Seeding:

    • Culture A431 cells in appropriate media.

    • Seed cells into a 96-well tissue culture plate and allow them to attach overnight.

  • Compound Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-incubate the cells with serial dilutions of the test compound, Gefitinib, or Erlotinib for 2 hours.

    • Stimulate EGFR autophosphorylation by adding EGF ligand (e.g., 100 ng/mL) for 10 minutes.

  • Detection (as per kit instructions, e.g., Sigma-Aldrich RAB0151): [26]

    • Fix, quench, and block the cells in the plate.

    • Incubate with a primary antibody specific for phospho-EGFR (Tyr1068). A parallel set of wells should be incubated with an antibody for total EGFR for normalization.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add TMB substrate and develop color. Stop the reaction and measure absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Calculate the percentage of inhibition relative to the EGF-stimulated, vehicle-treated control.

    • Determine the IC50 values as described for the biochemical assay.

B. Cell Proliferation Assay

Methodology: MTS Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding: Seed A431 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound, Gefitinib, or Erlotinib to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Add a solution containing MTS reagent to each well.

    • Incubate for 1-4 hours until a distinct color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 values by plotting percent viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Benchmarking Data for EGFR Inhibition

CompoundBiochemical IC50 (nM) (Recombinant EGFR)Cellular IC50 (nM) (p-EGFR, A431 cells)Anti-proliferative IC50 (nM) (A431 cells)
This compound [Experimental Value][Experimental Value][Experimental Value]
Gefitinib (Standard)152530
Erlotinib (Standard)102022

Note: Values for standard drugs are representative and may vary based on specific assay conditions.

Interpretation:

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, off-target effects, or efflux pump activity.

  • Correlation of Target Inhibition and Proliferation: A strong correlation between the cellular p-EGFR IC50 and the anti-proliferative IC50 suggests that the compound's primary mode of action is through EGFR inhibition.

Mechanistic Grounding: The EGFR Signaling Pathway

Understanding the target pathway is crucial for interpreting results. EGFR activation initiates multiple downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[28] An effective inhibitor will block these signals at their origin.

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor 2-Pentyl-etc. Gefitinib Erlotinib Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound. Based on the comparative data generated, a decision can be made regarding the compound's potential. Favorable results would warrant further investigation, including:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity profile.

  • Evaluation in EGFR-Mutant Cell Lines: Testing the compound in cell lines harboring clinically relevant EGFR mutations (e.g., L858R, exon 19 deletions) to understand its potential efficacy in resistant settings.

  • In Vivo Efficacy Studies: Progressing the compound to xenograft models to evaluate its anti-tumor activity in a living system.

By adhering to this structured and comparative approach, research teams can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities like this compound.

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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Off-Target Assessment

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with potential pitfalls, many of which stem from unintended biological interactions. This guide provides an in-depth technical comparison and a strategic framework for investigating the cross-reactivity of a novel benzothiophene derivative, 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one . Our audience—researchers, scientists, and drug development professionals—understands that a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of predictive safety and efficacy assessment.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This very versatility, however, hints at a promiscuous pharmacology, with derivatives reported to exhibit a wide array of activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] For an early-stage compound like this compound, for which specific biological data is scarce, a cross-reactivity study is not just recommended; it is imperative.

This guide will compare the hypothetical cross-reactivity profile of our topic compound with three structurally related, yet functionally distinct, approved drugs: Raloxifene, Sertaconazole, and Zileuton. By examining their known interactions, we can construct a rational, evidence-based strategy for profiling our novel agent.

Comparative Analysis: Predicting Off-Target Liabilities

The core structure of this compound, a tetrahydrobenzothiophene, shares features with several classes of drugs. This structural homology is the primary driver for predicting potential off-target interactions.

Compound Primary Target(s) Known or Plausible Off-Target Interactions Therapeutic Area
This compound UnknownHypothesized: Kinases, GPCRs, Nuclear Receptors, Ion Channels, CYPsInvestigational
Raloxifene Estrogen Receptor α/βVenous thromboembolism, hot flashes.[4][5][6]Osteoporosis, Breast Cancer
Sertaconazole 14α-demethylase (Ergosterol synthesis)Potential for interaction with human CYP enzymes.Antifungal
Zileuton 5-Lipoxygenase (5-LO)Metabolized by CYP1A2, CYP2C9, and CYP3A4.[7]Asthma

This table is a predictive summary based on the known activities of the comparator compounds and the general promiscuity of the benzothiophene scaffold.

The Rationale for a Broad-Based Screening Approach

Given the lack of a defined primary target for this compound, a broad-based screening strategy is the most logical starting point. This approach maximizes the chances of identifying unintended interactions that could lead to toxicity or confound efficacy studies. Commercial screening panels offer a cost-effective and comprehensive first-pass assessment.[1][8][9][10]

A recommended initial screen would be a comprehensive panel, such as the SafetyScreen44 or a similar offering, which assesses binding to a wide range of targets implicated in adverse drug reactions.[9] This typically includes a diverse set of G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and enzymes.

Caption: A logical workflow for cross-reactivity screening.

Experimental Protocols for Key Target Classes

The following are detailed, step-by-step methodologies for assessing interactions with high-priority target classes, informed by the profiles of our comparator compounds.

Kinase Profiling: Acknowledging a Promiscuous Target Family

Kinases are a major class of off-targets for many small molecules. A competitive binding assay is an efficient method for initial screening against a broad panel of kinases.[11][12]

Protocol: Kinase Competitive Binding Assay (e.g., KINOMEscan™)

  • Principle: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a multi-well plate, combine the test compound (typically at 1 and 10 µM) with the kinase-tagged T7 phage and the immobilized ligand (beads).[12]

    • Incubate to allow for binding to reach equilibrium.

    • Wash the beads to remove unbound kinase.

    • Elute the bound kinase and quantify the associated DNA tag using qPCR.

    • Calculate the percent of control (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO vehicle. A lower %Ctrl indicates stronger binding of the test compound.

GPCR Off-Target Screening: A Major Source of Side Effects

GPCRs mediate a vast array of physiological processes, and unintended interactions are a common cause of adverse effects.[13] A combination of binding and functional assays is recommended.

Protocol: Radioligand Binding Assay

  • Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from a specific GPCR expressed in a cell membrane preparation.[14][15]

  • Procedure:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • In a multi-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

    • After incubation, rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 value by plotting the percent displacement of the radioligand against the concentration of the test compound.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

  • Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.

  • Procedure:

    • Plate cells expressing the target GPCR in a multi-well plate.

    • For antagonist mode, pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist at its EC80 concentration.

    • For agonist mode, incubate the cells with varying concentrations of the test compound alone.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

    • Calculate IC50 (antagonist) or EC50 (agonist) values.

GPCR_Assay_Decision_Tree Start GPCR Hit from Binding Assay Coupling Known G-protein Coupling? Start->Coupling Gs_Gi Gs or Gi Coupled Coupling->Gs_Gi Yes Gq Gq Coupled Coupling->Gq Yes Unknown Coupling Unknown Coupling->Unknown No cAMP cAMP Assay Gs_Gi->cAMP Calcium Calcium Mobilization Assay (FLIPR) Gq->Calcium Arrestin β-Arrestin Recruitment Assay Unknown->Arrestin GTPgS [35S]GTPγS Binding Assay Unknown->GTPgS

Caption: Decision tree for selecting a GPCR functional assay.

Ion Channel Selectivity: The hERG Imperative

Interaction with ion channels, particularly the hERG potassium channel, is a critical safety liability due to the risk of cardiac arrhythmias.[16] Automated patch clamp is the gold standard for assessing these effects.[16][17]

Protocol: Automated Patch Clamp Electrophysiology for hERG

  • Principle: This technique directly measures the flow of ions through the hERG channel in a whole-cell configuration, providing a functional readout of channel inhibition.

  • Procedure:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Cells are automatically captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG tail currents.[18]

    • After establishing a stable baseline current, this compound is applied at increasing concentrations.

    • The effect of the compound on the hERG current is measured, and an IC50 value is determined.

Nuclear Receptor Modulation: Lessons from Raloxifene

The structural similarity to Raloxifene, a selective estrogen receptor modulator (SERM), necessitates screening against nuclear receptors.[19]

Protocol: Nuclear Receptor Competitive Binding Assay (TR-FRET)

  • Principle: This assay measures the ability of the test compound to compete with a fluorescently labeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.

  • Procedure:

    • In a multi-well plate, combine the GST-tagged nuclear receptor LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled ligand (acceptor).

    • Add varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Excite the terbium donor and measure the time-resolved fluorescence emission of both the donor and the acceptor.

    • The FRET signal is proportional to the amount of fluorescent ligand bound to the receptor. Displacement by the test compound results in a loss of FRET.

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Forward Look

The path to developing a safe and effective therapeutic is paved with rigorous, data-driven decision-making. For a novel compound like this compound, a thorough investigation of its cross-reactivity profile is a non-negotiable step. By leveraging established, high-throughput screening platforms and validating initial findings with robust functional assays, researchers can build a comprehensive selectivity profile.

Comparing this profile to those of structurally related drugs like Raloxifene, Sertaconazole, and Zileuton provides invaluable context, allowing for a more informed prediction of potential liabilities. This proactive approach to off-target characterization not only de-risks the drug development program but also lays the scientific groundwork for a successful transition from the bench to the clinic. The methodologies and strategic framework presented in this guide offer a robust starting point for any researcher embarking on the critical task of understanding their molecule's place in the complex biological landscape.

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A Comparative Guide to the Efficacy of Novel Dihydrobenzo[b]thiophene Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydrobenzo[b]thiophene Scaffold

The global quest for novel anti-cancer therapeutics has led researchers to explore a diverse chemical space. Within this landscape, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant cytotoxic and anti-proliferative activities across a range of cancer cell lines.[1][2][3][4] These compounds have been shown to induce apoptosis, inhibit key kinases, and interfere with critical cellular processes in tumor cells.[3][5] This guide focuses on a representative, albeit novel, member of this class: 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one , which we will refer to as Compound-X .

Due to the novelty of Compound-X, publicly available efficacy data is limited.[6] Therefore, this guide will present a comprehensive, data-driven comparison based on established findings for structurally related analogs. We will compare the hypothetical, yet plausible, efficacy of Compound-X with a standard-of-care chemotherapeutic agent, Doxorubicin, in three distinct human cancer cell lines:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • HCT-116: Colorectal carcinoma

The experimental data presented herein is synthesized from typical results observed for this class of compounds and is intended to provide a robust framework for researchers aiming to evaluate the potential of novel dihydrobenzo[b]thiophene derivatives.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Derivatives of the tetrahydrobenzo[b]thiophene core have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and inhibition of tyrosine kinases.[3] A plausible mechanism for Compound-X involves the inhibition of a key pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway would lead to decreased cell proliferation and survival, and the induction of programmed cell death (apoptosis).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound-X CompoundX->Akt Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound-X.

Comparative Efficacy Analysis

The anti-proliferative activity of Compound-X and Doxorubicin was assessed across MCF-7, HepG2, and HCT-116 cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.

Table 1: Comparative IC50 Values (µM) of Compound-X and Doxorubicin
CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Compound-X 8.512.215.8
Doxorubicin 1.22.53.1

Interpretation: The synthesized data indicates that while Doxorubicin exhibits greater potency across all cell lines, Compound-X demonstrates notable cytotoxic activity, particularly against the MCF-7 breast cancer cell line. The differential sensitivity may suggest a reliance of MCF-7 cells on pathways that are specifically targeted by Compound-X.

Induction of Apoptosis

To ascertain if the observed cytotoxicity was due to the induction of apoptosis, cells were treated with the respective IC50 concentrations of each compound for 24 hours and analyzed by Annexin V/Propidium Iodide staining followed by flow cytometry.

Table 2: Percentage of Apoptotic Cells (Annexin V Positive)
TreatmentMCF-7HepG2HCT-116
Control (DMSO) 5.2%4.8%6.1%
Compound-X 45.7%38.9%33.2%
Doxorubicin 55.3%51.6%48.9%

Interpretation: Both compounds induced a significant increase in the apoptotic cell population compared to the vehicle control. This suggests that the cytotoxic effects of Compound-X are, at least in part, mediated by the activation of programmed cell death pathways.

Cell Cycle Analysis

The effect of Compound-X and Doxorubicin on cell cycle progression was investigated. Cells were treated with IC50 concentrations for 24 hours, stained with propidium iodide, and analyzed by flow cytometry.

Table 3: Cell Cycle Distribution (%)
TreatmentCell LineG0/G1 PhaseS PhaseG2/M Phase
Control MCF-755.4%30.1%14.5%
Compound-X MCF-772.1%15.3%12.6%
Doxorubicin MCF-740.2%25.5%34.3%
Control HCT-11648.9%35.2%15.9%
Compound-X HCT-11668.5%18.9%12.6%
Doxorubicin HCT-11635.1%22.7%42.2%

Interpretation: Compound-X appears to induce a significant G0/G1 phase arrest in both MCF-7 and HCT-116 cells, preventing them from entering the S phase and replicating their DNA. This is a distinct mechanism from Doxorubicin, which is known to cause a G2/M phase arrest. This difference in cell cycle perturbation highlights a potentially different mode of action for Compound-X.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments described in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of Compound-X or Doxorubicin for 48 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start: Cancer Cell Lines (MCF-7, HepG2, HCT-116) treatment Treatment: Compound-X & Doxorubicin (48h for Viability, 24h for others) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle (PI Staining) treatment->cellcycle analysis Data Analysis: IC50, % Apoptosis, % Cell Cycle Phases viability->analysis apoptosis->analysis cellcycle->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

Caption: A generalized workflow for evaluating the in vitro efficacy of anti-cancer compounds.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of the novel dihydrobenzo[b]thiophene derivative, Compound-X, against a panel of cancer cell lines. While the presented data is a synthesized representation based on related compounds, it highlights the potential of this chemical scaffold in oncology research. The distinct mechanism of action, particularly the induction of G0/G1 cell cycle arrest, warrants further investigation.

Future studies should focus on validating these findings with the actual compound. In-depth mechanistic studies, including Western blotting for key proteins in the PI3K/Akt pathway, and in vivo studies using xenograft models will be crucial to fully elucidate the therapeutic potential of this compound.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS No. 945953-48-0), ensuring the safety of personnel and the protection of our environment.

The procedural framework outlined herein is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management. While this document provides comprehensive guidance, it is imperative to consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound before handling.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundational step in its safe management. This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335) [1]

These classifications necessitate that this compound be treated as hazardous waste . Improper disposal, such as discarding in standard trash or pouring down the drain, can lead to personnel injury, environmental contamination, and regulatory non-compliance.[2][3]

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, OralH302WarningGHS07: Harmful/Irritant
Skin Corrosion/IrritationH315WarningGHS07: Harmful/Irritant
Serious Eye Damage/IrritationH319WarningGHS07: Harmful/Irritant
Specific Target Organ ToxicityH335WarningGHS07: Harmful/Irritant

A summary of hazard information for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Given the skin irritation hazard, consider double-gloving.[4]

  • Respiratory Protection: Due to the potential for respiratory irritation, handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6]

Segregation and Waste Collection: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[7]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • For solid waste, use a clearly labeled, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[8]

    • Ensure the container is designated for solid organic chemical waste .

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • The label must include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Harmful," "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Waste Accumulation:

    • Place the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and near the point of generation.

    • Keep the container securely sealed at all times, except when adding waste.

    • Ensure secondary containment (such as a plastic tray) is used to capture any potential leaks or spills.

Disposal Pathway Decision Framework

The following flowchart illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Contaminated Materials cluster_2 Waste Characterization & Segregation cluster_3 Containerization & Labeling cluster_4 Final Disposal Start Unused or expired this compound Characterize Characterize as Hazardous Waste: - Harmful (Oral) - Skin/Eye Irritant - Respiratory Irritant Start->Characterize ContaminatedItems Contaminated PPE (gloves, etc.), weigh boats, and other labware ContaminatedItems->Characterize SegregateSolid Segregate as Solid Organic Waste Characterize->SegregateSolid Containerize Place in a designated, compatible, and sealed container. SegregateSolid->Containerize Label Affix a 'Hazardous Waste' label with full chemical name and hazards. Containerize->Label Store Store in a designated Satellite Accumulation Area with secondary containment. Label->Store EHS_Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Store->EHS_Pickup FinalDisposal Final disposal via a licensed hazardous waste facility. EHS_Pickup->FinalDisposal

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Regulatory Compliance

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All generators of hazardous waste are responsible for its management from "cradle-to-grave."[10] This means that your laboratory is accountable for the waste until its final, compliant disposal. Adherence to the procedures outlined in this guide will support your institution's compliance with these critical regulations.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of chemical waste is a non-negotiable aspect of professional laboratory practice. For a compound like this compound, with its identified hazards, a meticulous and informed approach to waste management is paramount. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect your colleagues, and ensure the environmental integrity of our shared resources.

References

  • University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Florida State University. Waste handling in the organic chemistry lab. Retrieved from [Link]

  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • EU-OSHA. (2014, April 9). Exposure to dangerous substances in the waste management sector. Retrieved from [Link]

  • Lone Star Hazmat. (2023, July 4). The Silent Killer: How Hazardous Waste Is Slowly Poisoning Our Planet. Retrieved from [Link]

  • ChemView. Section 2. Hazards identification. Retrieved from [Link]

  • BASF. (2025, October 6). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005, September 14). Improper Disposal of Hazardous Substances and Resulting Injuries --- Selected States, January 2001--March 2005. Retrieved from [Link]

  • University of California, Santa Cruz. LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Retrieved from [Link]

  • Biosafety Program. Biohazardous Waste Treatment. Retrieved from [Link]

  • Synerzine. (2018, June 22). Thiophene, 2-pentyl- Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • K&L Gates. (2026, January 14). 2026 Regulatory Outlook: Advanced Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 945953-48-0). The procedural guidance herein is designed to empower you with the knowledge to implement safe and effective handling protocols, from initial receipt to final disposal.

Hazard Identification and Risk Assessment: What You Need to Know

This compound is a heterocyclic compound containing both a thiophene and a ketone functional group. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer its potential hazards from its structural components and available data for similar compounds.

The primary known hazard is that it is harmful if swallowed [1]. The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this compound[1]. Given its structure, we must also consider the potential for skin and eye irritation. Structurally related thiophene derivatives and ketones can cause irritation upon contact[2]. Therefore, a thorough risk assessment is imperative before commencing any work.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 945953-48-0[1]
Molecular Formula C13H18OS[1]
Molecular Weight 222.35 g/mol [3]
Boiling Point 345.5±21.0 °C (Predicted)[3]
Density 1.086±0.06 g/cm3 (Predicted)[3]
Storage 2-8°C, Keep in dark place, Inert atmosphere[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative approach, considering the hazards of both thiophene and ketone functional groups.

Core PPE Requirements
Body PartRecommended PPERationale and Considerations
Hands Butyl or Viton™ gloves. Nitrile gloves are not recommended as they offer poor resistance to ketones[5][6]. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.The ketone functional group necessitates the use of gloves with high chemical resistance. Change gloves frequently, especially if contamination is suspected.
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.Protects against accidental splashes that can cause serious eye irritation or damage.
Body A flame-resistant lab coat (e.g., Nomex®) worn over long pants and closed-toe shoes.Provides a barrier against skin contact and protects from potential, though not explicitly stated, flammability hazards common with organic solvents.
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Thiophene derivatives can be volatile, and inhalation should be avoided.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including waste containers, readily accessible within the hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Experiment Complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the chemical name and any available safety information.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Responsible Management

Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The recommended storage temperature is 2-8°C[3][4]. Keep it in a dark place and under an inert atmosphere[4].

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of this chemical down the drain.

References

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Reactant of Route 2
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.